CHR-6494 TFA
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-(1H-indazol-5-yl)-N-propylimidazo[1,2-b]pyridazin-6-amine;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N6.C2HF3O2/c1-2-7-17-15-5-6-16-18-10-14(22(16)21-15)11-3-4-13-12(8-11)9-19-20-13;3-2(4,5)1(6)7/h3-6,8-10H,2,7H2,1H3,(H,17,21)(H,19,20);(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILWYDZNXJQESDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=NN2C(=NC=C2C3=CC4=C(C=C3)NN=C4)C=C1.C(=O)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F3N6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Core Mechanism of CHR-6494 TFA: A Technical Guide to a Potent Haspin Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
CHR-6494 TFA is a potent, first-in-class, small-molecule inhibitor of Haspin (Haploid Germ Cell-Specific Nuclear Protein Kinase), a serine/threonine kinase crucial for the proper alignment of chromosomes during mitosis. By targeting Haspin, this compound disrupts a key signaling event in cell division, leading to mitotic catastrophe, cell cycle arrest, and subsequent apoptosis in a variety of cancer cell lines. This technical guide provides an in-depth overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways and experimental workflows.
Introduction
Haspin kinase plays a pivotal role in mitosis by phosphorylating histone H3 at threonine 3 (H3T3ph). This phosphorylation event acts as a "landing pad" for the chromosomal passenger complex (CPC), which includes Aurora B kinase, ensuring its correct localization to the centromeres. The proper functioning of the CPC is essential for sister chromatid cohesion and the faithful segregation of chromosomes during cell division.
This compound is a trifluoroacetate salt of CHR-6494, a small molecule that has demonstrated significant anti-proliferative and pro-apoptotic effects in a range of cancer models, including those with mutations in BRAF and NRAS.[1] Its specificity for Haspin kinase makes it a valuable tool for studying mitotic processes and a potential therapeutic agent for cancers that are dependent on this pathway.
Mechanism of Action: Inhibition of the Haspin-Histone H3 Pathway
The primary mechanism of action of this compound is the direct inhibition of the enzymatic activity of Haspin kinase.[1] this compound has been shown to be a potent inhibitor of Haspin with an IC50 of 2 nM.[1][2] This inhibition prevents the phosphorylation of histone H3 at threonine 3.[1] The lack of H3T3ph disrupts the recruitment of the chromosomal passenger complex to the centromeres, leading to a cascade of mitotic defects.
These defects include:
-
Chromosome misalignment: Chromosomes fail to align properly at the metaphase plate.[2]
-
Precocious loss of sister chromatid cohesion: The connection between sister chromatids is lost prematurely.[2]
-
Formation of multipolar spindles: The mitotic spindle, responsible for separating chromosomes, forms with more than two poles.[1][2]
These cellular abnormalities trigger the spindle assembly checkpoint, leading to a prolonged arrest in the G2/M phase of the cell cycle.[3] If the cell is unable to resolve these mitotic errors, it undergoes mitotic catastrophe, a form of cell death that culminates in apoptosis.[1]
Signaling Pathway Diagram
Caption: Mechanism of this compound action.
Quantitative Data
The efficacy of this compound has been quantified across various cancer cell lines. The following tables summarize the key in vitro and in vivo findings.
Table 1: In Vitro Inhibitory Activity of this compound
| Target/Cell Line | Assay Type | Endpoint | IC50 (nM) | Reference |
| Haspin Kinase | Kinase Assay | Enzyme Inhibition | 2 | [1][2] |
| HCT-116 (Colon) | Cell Viability | Proliferation | 500 | [1] |
| HeLa (Cervical) | Cell Viability | Proliferation | 473 | [1] |
| MDA-MB-231 (Breast) | Cell Viability | Proliferation | 752 | [1] |
| Wi-38 (Normal Lung Fibroblast) | Cell Viability | Proliferation | 1059 | [1] |
| COLO-792 (Melanoma) | Cell Viability | Proliferation | 497 | [4][5] |
| RPMI-7951 (Melanoma) | Cell Viability | Proliferation | 628 | [4][5] |
| MeWo (Melanoma) | Cell Viability | Proliferation | 396 | [4] |
| MDA-MB-435 (Melanoma) | Cell Viability | Proliferation | 611 | [4] |
| MCF7 (Breast) | Cell Viability | Proliferation | 900.4 | [3] |
| SKBR3 (Breast) | Cell Viability | Proliferation | 1530 | [3] |
| BxPC-3-Luc (Pancreatic) | Cell Viability | Proliferation | 849 | [6][7] |
Table 2: Induction of Apoptosis by this compound
| Cell Line | Concentration | Time (h) | Assay | Result | Reference |
| COLO-792 | 300 nM | 72 | Caspase 3/7 Activity | 3-fold increase | [1][4] |
| COLO-792 | 600 nM | 72 | Caspase 3/7 Activity | 6-fold increase | [1][4] |
| RPMI-7951 | 300 nM | 72 | Caspase 3/7 Activity | 8.5-fold increase | [1][4] |
| RPMI-7951 | 600 nM | 72 | Caspase 3/7 Activity | 16-fold increase | [1][4] |
| MDA-MB-231 | 500 nM, 1000 nM | 48 | Annexin V/PI Staining | Significant increase in late and early apoptosis | [3][8] |
| SKBR3 | 500 nM, 1000 nM | 48 | Annexin V/PI Staining | Significant increase in late and early apoptosis | [3][8] |
Table 3: In Vivo Efficacy of this compound
| Cancer Model | Dosing Regimen | Outcome | Reference |
| HCT-116 Xenograft (Nude Mice) | 50 mg/kg, i.p., 2 cycles of 5 consecutive days | Tumor growth inhibition | [1] |
| MDA-MB-231 Xenograft (Nude Mice) | 20 mg/kg, i.p., 15 consecutive days | Tumor growth inhibition | [1] |
| MDA-MB-231 Xenograft (Nude Mice) | 50 mg/kg, i.p., 4 cycles of 5 consecutive days | No significant tumor growth inhibition | [3][9] |
| BxPC-3-Luc Xenograft (Nude Mice) | 50 mg/kg, i.p., 5 cycles of 5 consecutive days | Significant tumor growth inhibition | [6] |
| Apc min/+ (Familial Colon Tumor Model) | i.p. for 50 days | Significant inhibition of intestinal polyp development | [10] |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the mechanism of action of this compound.
Cell Viability Assays
-
Cell Seeding: Seed cells in triplicate in 96-well plates at a density of 4,000 cells/well and allow them to attach for 24 hours.[4]
-
Treatment: Treat cells with various concentrations of this compound or a vehicle control (e.g., DMSO) for the desired duration (e.g., 72 hours).[4]
-
Fixation: Fix the cells with 4% paraformaldehyde in PBS for 10 minutes at room temperature.[4]
-
Staining: Stain the fixed cells with 0.05% crystal violet in PBS for 20 minutes at room temperature.[4]
-
Washing and Solubilization: Wash the plates with tap water, allow them to air dry, and then solubilize the dye with 30% acetic acid.[4]
-
Measurement: Measure the absorbance at 590 nm using a microplate reader.[4]
-
Cell Seeding: Seed cells in 96-well plates at a density of 2 x 10^4 cells per well and allow them to attach for 24 hours.[9]
-
Treatment: Treat cells with a range of this compound concentrations (e.g., 0.01–100 μM) in eight replicates for each concentration.[9]
-
XTT Reagent Addition: After 48 hours of drug administration, add the XTT reagent according to the manufacturer's instructions.[9]
-
Incubation and Measurement: Incubate for 1 hour and then measure the absorbance.[9]
-
Data Analysis: Determine the IC50 values using appropriate software (e.g., GraphPad Prism).[6]
Apoptosis Assay: Annexin V and Propidium Iodide (PI) Staining
-
Cell Treatment: Treat cells with the desired concentrations of this compound (e.g., 0.5 or 1.0 µM) or a DMSO control for 48 hours.[3]
-
Cell Collection: Collect both floating and attached cells and wash them with PBS.[3]
-
Staining: Resuspend approximately 1 x 10^5 cells in 100 µL of Annexin V binding buffer containing FITC-Annexin V and PI solution.[3][11]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[3]
-
Analysis: Resuspend the cells in 400 µL of Annexin V binding buffer and analyze by flow cytometry.[3]
Experimental Workflow Diagram
Caption: General experimental workflows.
Discussion and Future Directions
This compound has consistently demonstrated its ability to inhibit Haspin kinase, leading to mitotic disruption and apoptosis in a wide array of cancer cell lines. The in vitro data strongly support its mechanism of action and highlight its potential as an anti-cancer agent. However, the in vivo results have been more varied, with significant tumor growth inhibition observed in some xenograft models (HCT-116, BxPC-3-Luc) but not in others (MDA-MB-231 at a higher dose).[1][3][6][9] This discrepancy may be due to factors such as tumor microenvironment, off-target effects, or the development of resistance mechanisms in certain cancer types.
It is also important to consider the potential effects of the trifluoroacetate (TFA) counter-ion. While often considered inert, TFA has been reported to have biological effects in some contexts, including impacting cell growth at certain concentrations.[12] Researchers should be mindful of this when interpreting results and may consider using alternative salt forms of CHR-6494 for comparative studies.
Future research should focus on elucidating the reasons for the variable in vivo efficacy of this compound. Investigating potential resistance mechanisms and exploring combination therapies, such as the synergistic effects observed with MEK inhibitors, could pave the way for its clinical application.[4] Further studies are also warranted to optimize dosing regimens and to better understand the pharmacokinetic and pharmacodynamic properties of this promising Haspin inhibitor.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | TargetMol [targetmol.com]
- 3. Evaluation of the antiproliferative effects of the HASPIN inhibitor CHR-6494 in breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-Melanoma Activities of Haspin Inhibitor CHR-6494 Deployed as a Single Agent or in a Synergistic Combination with MEK Inhibitor [jcancer.org]
- 5. Anti-Melanoma Activities of Haspin Inhibitor CHR-6494 Deployed as a Single Agent or in a Synergistic Combination with MEK Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibitory Effect of the HASPIN Inhibitor CHR-6494 on BxPC-3-Luc, A Luciferase-Expressing Pancreatic Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Evaluation of the antiproliferative effects of the HASPIN inhibitor CHR-6494 in breast cancer cell lines | PLOS One [journals.plos.org]
- 10. HASPIN kinase inhibitor CHR-6494 suppresses intestinal polyp development, cachexia, and hypogonadism in Apcmin/+ mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. genscript.com [genscript.com]
CHR-6494 TFA: A Potent Haspin Kinase Inhibitor for Oncological Research and Development
An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract
CHR-6494 TFA is a potent and selective small-molecule inhibitor of haspin kinase, a serine/threonine kinase that plays a crucial role in mitotic progression. By inhibiting the phosphorylation of histone H3 at threonine 3 (H3T3ph), CHR-6494 disrupts chromosome alignment and segregation, leading to mitotic catastrophe and subsequent apoptosis in cancer cells. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative biological data, detailed experimental protocols for its evaluation, and visualizations of the pertinent biological pathways and experimental workflows. This document is intended to serve as a valuable resource for researchers and drug development professionals interested in the therapeutic potential of haspin kinase inhibition.
Introduction
Haspin (haploid germ cell-specific nuclear protein kinase), also known as GSG2, is a unique serine/threonine kinase that is essential for the proper alignment of chromosomes during mitosis.[1][2] Unlike many other mitotic kinases, haspin's primary known substrate is histone H3, which it phosphorylates at threonine 3 (H3T3).[2] This phosphorylation event is critical for the recruitment of the chromosomal passenger complex (CPC) to the centromeres, ensuring proper spindle checkpoint function and accurate chromosome segregation.[3] Elevated haspin expression has been observed in various cancers, correlating with tumor malignancy and poor prognosis, making it an attractive target for anticancer drug development.[4]
This compound is a first-in-class, potent, and selective inhibitor of haspin kinase.[5] Its mechanism of action involves the direct inhibition of haspin's catalytic activity, leading to a reduction in H3T3ph levels.[2] This, in turn, causes defects in chromosome cohesion and alignment, resulting in mitotic catastrophe and apoptosis in cancer cells.[2][5] Preclinical studies have demonstrated the anti-proliferative and pro-apoptotic effects of CHR-6494 in a variety of cancer cell lines, including colon, cervical, breast, and melanoma, as well as anti-tumor activity in xenograft models.[2][3][5]
Chemical and Physical Properties
| Property | Value |
| Chemical Name | 3-(1H-Indazol-5-yl)-N-propylimidazo[1,2-b]pyridazin-6-amine trifluoroacetate |
| Molecular Formula | C₁₆H₁₆N₆.CF₃CO₂H |
| Molecular Weight | 406.36 g/mol |
| CAS Number | 1458630-17-5 |
| Appearance | Crystalline solid |
| Solubility | Soluble in DMSO |
Quantitative Biological Data
In Vitro Kinase Inhibition
| Target | IC₅₀ (nM) |
| Haspin Kinase | 2 |
Table 1: In vitro inhibitory activity of this compound against haspin kinase.[2]
In Vitro Anti-proliferative Activity
| Cell Line | Cancer Type | IC₅₀ (nM) | Reference |
| HCT-116 | Colorectal Carcinoma | 500 | [2] |
| HeLa | Cervical Cancer | 473 | [2] |
| MDA-MB-231 | Breast Cancer | 752 | [2] |
| Wi-38 | Normal Lung Fibroblast | 1059 | [2] |
| COLO-792 | Melanoma | 497 | [3] |
| RPMI-7951 | Melanoma | 628 | [3] |
| MeWo | Melanoma | 396 | [6] |
| MDA-MB-435 | Melanoma | 611 | [6] |
| MCF7 | Breast Cancer | 900.4 | [7] |
| SKBR3 | Breast Cancer | 1530 | [7] |
| MCF10A | Normal Breast Epithelial | 547 | [7] |
| BxPC-3-Luc | Pancreatic Cancer | 849 |
Table 2: Anti-proliferative activity of this compound in various human cancer and normal cell lines.
In Vivo Efficacy
| Cancer Model | Dosing Regimen | Outcome | Reference |
| HCT-116 Xenograft (mice) | 50 mg/kg, i.p., 2 cycles of 5 consecutive days | Tumor growth inhibition | [2] |
| MDA-MB-231 Xenograft (mice) | 20 mg/kg, i.p., 15 consecutive days | Tumor growth inhibition | [2] |
| MDA-MB-231 Xenograft (mice) | 50 mg/kg, i.p., 4 cycles of 5 consecutive days | No significant tumor growth inhibition | [7] |
| BxPC-3-Luc Xenograft (mice) | 50 mg/kg, i.p., 5 cycles of 5 consecutive days on, 5 days off | Significant tumor growth inhibition | |
| ApcMin/+ mice (intestinal polyps) | i.p. for 50 days | Significant inhibition of intestinal polyp development | [3] |
Table 3: Summary of in vivo anti-tumor efficacy of this compound in preclinical models.
Note on Pharmacokinetics: Detailed pharmacokinetic and ADME (Absorption, Distribution, Metabolism, and Excretion) data for this compound are not publicly available at the time of this writing.
Signaling Pathway and Mechanism of Action
Haspin kinase is activated during the G2 phase of the cell cycle and its activity peaks in mitosis. Its primary role is to phosphorylate histone H3 at threonine 3, creating a docking site for the chromosomal passenger complex (CPC), which includes Aurora B kinase. The proper localization of the CPC is essential for correcting improper microtubule-kinetochore attachments and for the spindle assembly checkpoint.
This compound acts by directly inhibiting the catalytic activity of haspin kinase. This prevents the phosphorylation of histone H3 at threonine 3, disrupting the recruitment of the CPC to the centromeres. The consequence is a cascade of mitotic errors, including chromosome misalignment and a defective spindle assembly checkpoint, ultimately leading to mitotic catastrophe and apoptosis.
Experimental Protocols
In Vitro Haspin Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This protocol is a representative method for determining the in vitro potency of this compound against haspin kinase.
Materials:
-
Recombinant human haspin kinase
-
Histone H3 peptide substrate
-
This compound
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ATP
-
DMSO
-
384-well white plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in kinase buffer to the desired final concentrations.
-
Kinase Reaction:
-
Add 2.5 µL of kinase buffer containing the histone H3 peptide substrate and ATP to each well of a 384-well plate.
-
Add 1 µL of diluted this compound or DMSO (vehicle control) to the appropriate wells.
-
Initiate the reaction by adding 1.5 µL of recombinant haspin kinase in kinase buffer.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent.
-
Incubate at room temperature for 40 minutes to convert ADP to ATP.
-
Add 10 µL of Kinase Detection Reagent.
-
Incubate at room temperature for 30-60 minutes to generate a luminescent signal.
-
-
Data Analysis:
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each concentration of this compound relative to the DMSO control.
-
Determine the IC₅₀ value by fitting the data to a four-parameter logistic dose-response curve.
-
Cell Viability Assay (XTT or Crystal Violet)
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound
-
DMSO
-
96-well plates
-
XTT assay kit or crystal violet solution (0.5% in 25% methanol)
-
Solubilization solution (for crystal violet assay, e.g., 10% acetic acid)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (or DMSO as a vehicle control) in complete medium.
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified CO₂ incubator.
-
Viability Measurement:
-
XTT Assay: Add XTT reagent to each well according to the manufacturer's instructions and incubate for 2-4 hours. Measure the absorbance at the appropriate wavelength.
-
Crystal Violet Assay: Wash the cells with PBS, fix with a suitable fixative (e.g., methanol), and stain with crystal violet solution. After washing and drying, solubilize the dye and measure the absorbance.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the DMSO-treated control cells. Determine the IC₅₀ value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
Apoptosis Assay (Caspase-Glo® 3/7 Assay)
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound
-
DMSO
-
96-well white-walled plates
-
Caspase-Glo® 3/7 Assay Kit (Promega)
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 96-well white-walled plate and treat with this compound or DMSO as described for the cell viability assay.
-
Assay Reagent Addition: After the treatment period (e.g., 48-72 hours), equilibrate the plate to room temperature. Add Caspase-Glo® 3/7 Reagent to each well.
-
Incubation: Mix the contents of the wells by gentle shaking and incubate at room temperature for 1-2 hours.
-
Luminescence Measurement: Measure the luminescence of each sample using a plate-reading luminometer.
-
Data Analysis: Normalize the luminescence signal to the number of viable cells (if performing a parallel viability assay) or total protein concentration. Express the results as a fold-change in caspase-3/7 activity compared to the vehicle control.
In Vivo Xenograft Tumor Model
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Cancer cell line for implantation (e.g., HCT-116)
-
Matrigel (optional)
-
This compound
-
Vehicle solution (e.g., as described in published studies)
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously inject a suspension of cancer cells (typically 1-10 x 10⁶ cells) in PBS or a mixture with Matrigel into the flank of each mouse.
-
Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize the mice into treatment and control groups.
-
Treatment Administration: Administer this compound or vehicle solution to the mice according to the desired dosing schedule and route of administration (e.g., intraperitoneal injection).[2]
-
Monitoring: Monitor the tumor size by measuring the length and width with calipers at regular intervals. Also, monitor the body weight of the mice as an indicator of toxicity.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).
-
Data Analysis: Calculate the tumor volume for each mouse at each time point. Compare the tumor growth between the treated and control groups to determine the anti-tumor efficacy. Statistical analysis (e.g., t-test or ANOVA) should be performed to assess the significance of the observed effects.
Conclusion
This compound is a valuable research tool for investigating the biological roles of haspin kinase and for exploring the therapeutic potential of haspin inhibition in oncology. Its high potency and demonstrated anti-proliferative and pro-apoptotic effects in a range of cancer models underscore its significance. The data and protocols presented in this technical guide provide a solid foundation for researchers and drug developers to design and execute further studies with this compound, with the ultimate goal of translating the promise of haspin kinase inhibition into novel cancer therapies. Further investigation into the pharmacokinetic properties of this compound will be crucial for its continued development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. HASPIN kinase inhibitor CHR-6494 suppresses intestinal polyp development, cachexia, and hypogonadism in Apcmin/+ mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. axonmedchem.com [axonmedchem.com]
- 5. Anti-Melanoma Activities of Haspin Inhibitor CHR-6494 Deployed as a Single Agent or in a Synergistic Combination with MEK Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of the antiproliferative effects of the HASPIN inhibitor CHR-6494 in breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
The Haspin Inhibitor CHR-6494 TFA: A Technical Guide to its Impact on Histone H3 Phosphorylation
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the mechanism and effects of CHR-6494 TFA, a potent small-molecule inhibitor of Haspin kinase, with a specific focus on its role in modulating histone H3 phosphorylation. This document provides a comprehensive overview of the compound's activity, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying biological pathways and experimental workflows.
Core Mechanism of Action
This compound is a highly potent and specific inhibitor of Haspin, an atypical serine/threonine kinase crucial for proper mitotic progression.[1][2] The primary molecular target of Haspin is the threonine 3 residue of histone H3 (H3T3).[3][4] Phosphorylation of H3T3 by Haspin is a critical event in early mitosis, creating a docking site for the Chromosomal Passenger Complex (CPC) at the centromeres.[4] The CPC, which includes the kinase Aurora B, is essential for correcting improper kinetochore-microtubule attachments and ensuring accurate chromosome segregation.[4]
By inhibiting Haspin with high potency (IC50 of 2 nM), this compound effectively blocks the phosphorylation of histone H3 at threonine 3.[1][2] This disruption of a key mitotic signaling event leads to the mislocalization of the CPC, including Aurora B, from the centromeres. The consequences of this are severe mitotic defects, including chromosome misalignment, leading to a G2/M cell cycle arrest and ultimately, apoptosis in cancer cells.[5]
Data Presentation: Quantitative Effects of this compound
The following tables summarize the quantitative data on the effects of this compound across various cancer cell lines.
Table 1: In Vitro Efficacy of this compound on Cancer Cell Viability
| Cell Line | Cancer Type | IC50 (nM) for Cell Viability | Assay Type | Reference |
| HCT-116 | Colorectal Carcinoma | 500 | Not Specified | |
| HeLa | Cervical Cancer | 473 | Not Specified | |
| MDA-MB-231 | Breast Cancer | 752 | Not Specified | |
| Wi-38 | Normal Lung Fibroblast | 1059 | Not Specified | |
| COLO-792 | Melanoma | 497 | Crystal Violet | [6] |
| RPMI-7951 | Melanoma | 628 | Crystal Violet | [6] |
| MCF7 | Breast Cancer | 900.4 | XTT | [7] |
| SKBR3 | Breast Cancer | 1530 | XTT | [7] |
| MCF10A | Non-tumorigenic Breast Epithelial | 547 | XTT | [7] |
| BxPC-3-Luc | Pancreatic Cancer | 849.0 | XTT |
Table 2: Induction of Apoptosis by this compound
| Cell Line | Cancer Type | Concentration (nM) | Effect on Caspase 3/7 Activity (Fold Increase) | Reference |
| COLO-792 | Melanoma | 300 | 3 | [6] |
| COLO-792 | Melanoma | 600 | 6 | [6] |
| RPMI-7951 | Melanoma | 300 | 8.5 | [6] |
| RPMI-7951 | Melanoma | 600 | 16 | [6] |
Table 3: In Vivo Tumor Growth Inhibition by this compound
| Xenograft Model | Cancer Type | Dosage and Administration | Outcome | Reference |
| MDA-MB-231 | Breast Cancer | 20 mg/kg, intraperitoneal injection for 15 days | Dose-dependent tumor growth inhibition | |
| HCT-116 | Colorectal Cancer | 50 mg/kg, i.p. in two cycles of five consecutive days | Inhibition of tumor growth | |
| ApcMin/+ mice | Intestinal Polyps | 50 mg/kg, intraperitoneal injection for 50 days | Significant inhibition of intestinal polyp development | [3] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the effects of this compound.
Western Blotting for Histone H3 Phosphorylation
This protocol is designed to detect the levels of phosphorylated histone H3 at threonine 3 (p-H3T3) in cells treated with this compound.
-
Cell Lysis and Histone Extraction:
-
Culture cells to 70-80% confluency and treat with desired concentrations of this compound or vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
For histone extraction, an acid extraction method is often employed. Resuspend the nuclear pellet in 0.2 N HCl and incubate overnight at 4°C with gentle rotation.
-
Centrifuge to pellet debris and collect the supernatant containing histones. Neutralize the acid with 2 M NaOH.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates or histone extracts using a standard protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Electrotransfer:
-
Prepare protein samples by adding Laemmli sample buffer and heating at 95°C for 5 minutes.
-
Load equal amounts of protein per lane onto a high-percentage (e.g., 15%) polyacrylamide gel to resolve low molecular weight histones.
-
Perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phospho-histone H3 (Thr3) (e.g., rabbit anti-p-H3T3) diluted in blocking buffer overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) for 1 hour at room temperature.
-
Wash the membrane again as described above.
-
-
Detection:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize using a chemiluminescence imaging system.
-
To ensure equal loading, the membrane can be stripped and re-probed with an antibody against total histone H3 or another loading control like β-actin.
-
Cell Viability and Proliferation Assays
These assays are used to determine the cytotoxic and cytostatic effects of this compound.
-
Crystal Violet Staining Assay:
-
Seed cells in 96-well plates and allow them to adhere overnight.
-
Treat cells with a range of concentrations of this compound for a specified duration (e.g., 72 hours).
-
Gently wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Stain the cells with 0.5% crystal violet solution for 20 minutes.
-
Wash away the excess stain with water and allow the plates to dry.
-
Solubilize the stain with 10% acetic acid or methanol.
-
Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.
-
-
XTT Assay:
-
Seed cells in 96-well plates and treat with this compound as described above.
-
At the end of the treatment period, add the XTT reagent to each well according to the manufacturer's instructions.
-
Incubate the plate for 2-4 hours at 37°C.
-
Measure the absorbance of the formazan product at 450-500 nm.
-
Apoptosis Assays
These methods are used to quantify the induction of apoptosis following treatment with this compound.
-
Annexin V/Propidium Iodide (PI) Staining by Flow Cytometry:
-
Treat cells with this compound for the desired time.
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
-
Caspase-Glo 3/7 Assay:
-
Seed cells in a 96-well plate and treat with this compound.
-
Add the Caspase-Glo 3/7 reagent to each well and incubate at room temperature for 1-2 hours.
-
Measure the luminescence using a luminometer. The luminescent signal is proportional to the amount of caspase-3 and -7 activity.
-
Cell Cycle Analysis by Flow Cytometry
This protocol allows for the determination of the cell cycle distribution of cells treated with this compound.
-
Treat cells with this compound for a specified duration.
-
Harvest cells, wash with PBS, and fix in ice-cold 70% ethanol while vortexing gently. Store at -20°C overnight.
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.
-
Incubate for 30 minutes at 37°C in the dark.
-
Analyze the DNA content of the cells by flow cytometry. The percentage of cells in G0/G1, S, and G2/M phases can be quantified using appropriate software.
In Vivo Xenograft Tumor Model
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in vivo.
-
Cell Implantation:
-
Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells in PBS or Matrigel) into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
-
Tumor Growth and Treatment:
-
Monitor the mice for tumor growth. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer this compound (e.g., 20-50 mg/kg) or vehicle control via a suitable route (e.g., intraperitoneal injection) according to a predetermined schedule.
-
-
Monitoring and Endpoint:
-
Measure tumor volume regularly (e.g., twice a week) using calipers (Volume = (length x width²)/2).
-
Monitor the body weight and overall health of the mice.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry for p-H3T3).
-
Mandatory Visualization
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathway and a typical experimental workflow.
Caption: Signaling pathway of Haspin-mediated histone H3 phosphorylation and its inhibition by this compound.
Caption: A typical experimental workflow for analyzing the effect of this compound on histone H3 phosphorylation.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. journals.biologists.com [journals.biologists.com]
- 3. Modulation of the Chromatin Phosphoproteome by the Haspin Protein Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Haspin inhibition delays cell cycle progression through interphase in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. embopress.org [embopress.org]
- 6. Anti-Melanoma Activities of Haspin Inhibitor CHR-6494 Deployed as a Single Agent or in a Synergistic Combination with MEK Inhibitor [jcancer.org]
- 7. Mitotic phosphorylation of histone H3 at threonine 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating the Role of Haspin Kinase with CHR-6494 TFA: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Haspin (Histone H3 Associated Protein Kinase), an atypical serine/threonine kinase, plays a pivotal role in the faithful execution of mitosis. Its primary substrate is histone H3, which it phosphorylates at threonine 3 (H3T3ph).[1][2][3] This phosphorylation event is crucial for the proper alignment and segregation of chromosomes during cell division.[1][4] Dysregulation of haspin activity is implicated in genomic instability and is a feature of various cancers, making it an attractive target for therapeutic intervention.[3] CHR-6494 TFA is a potent and specific small molecule inhibitor of haspin kinase.[5][6][7] This technical guide provides an in-depth overview of haspin kinase, the mechanism of action of this compound, and detailed experimental protocols to investigate their interaction and effects on cellular processes.
Introduction to Haspin Kinase
Haspin, also known as Germ Cell-Specific Gene 2 (GSG2), is a unique member of the eukaryotic protein kinase family.[1] Unlike many other kinases, haspin is constitutively active and its activity is primarily regulated by its localization and the accessibility of its substrate.[8] During interphase, haspin is localized to the nucleus.[4] As cells enter mitosis, haspin associates with chromosomes, centrosomes, and the spindle apparatus.[4]
The sole identified substrate of haspin is histone H3, which it phosphorylates at the threonine 3 residue (H3T3).[1] This phosphorylation event is a key step in a signaling cascade that ensures proper chromosome condensation and segregation.
The Haspin Signaling Pathway in Mitosis
The phosphorylation of histone H3 at threonine 3 by haspin creates a docking site for the Chromosomal Passenger Complex (CPC), a key regulator of mitosis. The CPC, which includes Aurora B kinase, is then recruited to the centromeres. This localization of the CPC is essential for correcting improper microtubule-kinetochore attachments and for the activation of the spindle assembly checkpoint (SAC), which prevents premature sister chromatid separation.[2]
Depletion or inhibition of haspin leads to a failure in H3T3 phosphorylation, resulting in the mislocalization of the CPC, chromosome misalignment at the metaphase plate, and ultimately, mitotic arrest and often, apoptosis.[1][4]
This compound: A Potent Haspin Kinase Inhibitor
This compound is a first-in-class, specific, and potent small-molecule inhibitor of haspin kinase.[6] It acts by competing with ATP for the binding pocket of the haspin kinase domain, thereby preventing the phosphorylation of histone H3.
Mechanism of Action
By inhibiting haspin kinase, this compound effectively blocks the downstream signaling cascade. The absence of H3T3 phosphorylation prevents the recruitment of the CPC to the centromeres. This leads to severe defects in chromosome alignment during metaphase, activation of the spindle assembly checkpoint, and ultimately, mitotic catastrophe and apoptosis in rapidly dividing cells.[5] This targeted mechanism makes this compound a promising candidate for cancer therapy, as cancer cells are characterized by high rates of proliferation.[2]
Quantitative Data for this compound
The following tables summarize the key quantitative data for this compound from various in vitro and in vivo studies.
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Reference |
| IC50 (Haspin Kinase) | 2 nM | [5][7][9] |
| IC50 (HCT-116) | 500 nM | [5][6][9] |
| IC50 (HeLa) | 473 nM | [5][6][9] |
| IC50 (MDA-MB-231) | 752 nM - 757.1 nM | [5][6][9][10] |
| IC50 (Wi-38) | 1059 nM | [5][9] |
| IC50 (MCF7) | 900.4 nM | [10] |
| IC50 (SKBR3) | 1.53 µM | [10] |
| IC50 (COLO-792) | 497 nM | [11] |
| IC50 (RPMI-7951) | 628 nM | [11] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Cell Line | Dosage | Administration Route | Outcome | Reference |
| Nude Mice | HCT-116 | 50 mg/kg | Intraperitoneal | Tumor growth inhibition | [5][9] |
| Nude Mice | MDA-MB-231 | 20 mg/kg | Intraperitoneal | Tumor growth inhibition | [5][9] |
| ApcMin/+ Mice | - | 50 mg/kg | Intraperitoneal | Inhibition of intestinal polyp development | [12][13] |
| Nude Mice | BxPC-3-Luc | 50 mg/kg | Intraperitoneal | Suppression of tumor growth | [14] |
Experimental Protocols
This section provides detailed methodologies for key experiments to investigate the role of haspin kinase and the effects of this compound.
Haspin Kinase Activity Assay (In Vitro)
This assay measures the direct inhibitory effect of this compound on haspin kinase activity.
Materials:
-
Recombinant human haspin kinase
-
Histone H3 peptide substrate (e.g., ARTKQTARKSTGGKAPRKQLA)
-
This compound
-
ATP
-
Kinase assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.01% Tween-20)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
96-well white plates
-
Plate reader capable of luminescence detection
Protocol:
-
Prepare a serial dilution of this compound in kinase assay buffer.
-
In a 96-well plate, add haspin kinase to each well.
-
Add the diluted this compound or vehicle control to the wells.
-
Incubate for 15-30 minutes at room temperature.
-
Initiate the kinase reaction by adding a mixture of histone H3 peptide substrate and ATP.
-
Incubate for 1 hour at 30°C.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
Calculate the IC50 value of this compound.
Cell Viability Assay (XTT Assay)
This assay determines the effect of this compound on the proliferation of cancer cell lines.
Materials:
-
Cancer cell lines (e.g., HCT-116, HeLa, MDA-MB-231)
-
Complete cell culture medium
-
This compound
-
XTT assay kit
-
96-well clear bottom plates
-
Microplate reader capable of measuring absorbance at 450-500 nm
Protocol:
-
Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well and incubate overnight.[15]
-
Treat the cells with a serial dilution of this compound or vehicle control for 72 hours.
-
Prepare the XTT labeling mixture according to the manufacturer's protocol.[15][16]
-
Add the XTT labeling mixture to each well and incubate for 2-4 hours at 37°C.[10]
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Western Blot for Histone H3 Phosphorylation
This method is used to detect the level of H3T3 phosphorylation in cells treated with this compound.
Materials:
-
Cancer cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-Histone H3 (Thr3) and anti-total Histone H3
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Protocol:
-
Treat cells with this compound or vehicle for the desired time (e.g., 24 hours).
-
Lyse the cells and quantify the protein concentration.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a membrane.[17]
-
Block the membrane for 1 hour at room temperature.[17]
-
Incubate the membrane with the primary antibody overnight at 4°C.[17]
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[17]
-
Wash the membrane again and detect the signal using a chemiluminescent substrate.
-
Normalize the phospho-H3T3 signal to the total H3 signal.
Cell Cycle Analysis by Flow Cytometry
This protocol assesses the effect of this compound on cell cycle progression.
Materials:
-
Cancer cell lines
-
This compound
-
Phosphate-buffered saline (PBS)
-
70% cold ethanol
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Treat cells with this compound or vehicle for 24-48 hours.
-
Harvest the cells, including any floating cells, and wash with PBS.
-
Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and incubate for at least 30 minutes on ice.[12]
-
Wash the cells with PBS and resuspend in PI staining solution.[12]
-
Incubate for 30 minutes at room temperature in the dark.[12]
-
Analyze the samples on a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
Apoptosis Assay (Caspase-3/7 Activity)
This assay quantifies the induction of apoptosis by this compound.
Materials:
-
Cancer cell lines
-
This compound
-
Caspase-Glo® 3/7 Assay kit (Promega) or similar
-
96-well white plates
-
Luminometer
Protocol:
-
Seed cells in a 96-well plate and treat with this compound or vehicle for 24-72 hours.
-
Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add the Caspase-Glo® 3/7 Reagent to each well.
-
Mix gently and incubate for 1-2 hours at room temperature, protected from light.
-
Measure the luminescence using a plate reader.
-
Express the results as fold-change in caspase-3/7 activity compared to the vehicle-treated control.
Conclusion
Haspin kinase is a critical regulator of mitosis, and its inhibition presents a promising strategy for cancer therapy. This compound is a potent and specific inhibitor of haspin that induces mitotic arrest and apoptosis in cancer cells. The experimental protocols detailed in this guide provide a robust framework for researchers to investigate the role of haspin kinase and the cellular effects of its inhibition with this compound. Further research in this area will undoubtedly contribute to a deeper understanding of mitotic regulation and the development of novel anti-cancer therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. tpp.ch [tpp.ch]
- 3. Crystal Violet Assay for Determining Viability of Cultured Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Crystal violet staining assay for cell survival [bio-protocol.org]
- 5. Flow cytometry with PI staining | Abcam [abcam.com]
- 6. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Caspase-Glo® 3/7 Assay Protocol [promega.jp]
- 8. Transwell Migration and Invasion Assay - the complete breakdown - SnapCyte [snapcyte.com]
- 9. CyQUANT XTT Cell Viability Assay Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. assaygenie.com [assaygenie.com]
- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 13. ucl.ac.uk [ucl.ac.uk]
- 14. 4.7. Cell Cycle Analysis by Flow Cytometry [bio-protocol.org]
- 15. home.sandiego.edu [home.sandiego.edu]
- 16. abcam.cn [abcam.cn]
- 17. Western Blot Protocol for Histone H3 Antibody (NBP2-36468): Novus Biologicals [novusbio.com]
An In-depth Technical Guide to CHR-6494 TFA and its Impact on Mitotic Progression
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of CHR-6494 TFA, a potent small-molecule inhibitor of Haspin kinase. It details the compound's mechanism of action, its profound effects on mitotic progression, and its potential as an anti-cancer therapeutic. This document summarizes key quantitative data, outlines detailed experimental protocols for studying its effects, and provides visual representations of the underlying molecular pathways and experimental workflows.
Core Concepts: Mechanism of Action
This compound is a first-in-class, specific inhibitor of the serine/threonine kinase Haspin.[1] Haspin plays a crucial role in mitosis by phosphorylating histone H3 at threonine 3 (H3T3). This phosphorylation event is essential for the proper localization of the chromosomal passenger complex (CPC), which includes key mitotic regulators like Aurora B kinase, to the centromeres. The CPC is critical for accurate chromosome segregation and the spindle assembly checkpoint.
By inhibiting Haspin, this compound blocks the phosphorylation of H3T3.[2][3][4] This disruption leads to a cascade of mitotic errors, including:
-
Mislocalization of the Chromosomal Passenger Complex: Without H3T3 phosphorylation, the CPC fails to properly localize to the centromeres.
-
Defective Chromosome Alignment: The mislocalization of the CPC impairs the ability of chromosomes to align correctly at the metaphase plate.
-
Spindle Assembly Checkpoint Activation: The presence of misaligned chromosomes activates the spindle assembly checkpoint (SAC), leading to a prolonged mitotic arrest.[2]
-
Mitotic Catastrophe and Apoptosis: If the cell cannot correct the mitotic errors, it undergoes mitotic catastrophe, a form of cell death characterized by abnormal nuclear morphology and, ultimately, apoptosis.[2]
Quantitative Data Summary
The following tables summarize the quantitative data regarding the efficacy and effects of this compound across various cancer cell lines.
Table 1: In Vitro Inhibitory and Anti-proliferative Activity of this compound
| Parameter | Target/Cell Line | Value | Reference |
| IC50 (Inhibitory) | Haspin Kinase | 2 nM | [2][3][4][5] |
| IC50 (Anti-proliferative) | HCT-116 (Colon) | 500 nM | [1][2] |
| HeLa (Cervical) | 473 nM | [1][2] | |
| MDA-MB-231 (Breast) | 752 nM | [1][2] | |
| SKBR3 (Breast) | 1.53 µM | [6] | |
| MCF7 (Breast) | 900.4 nM | [6] | |
| COLO-792 (Melanoma) | 497 nM | [7] | |
| RPMI-7951 (Melanoma) | 628 nM | [7] | |
| BxPC-3-Luc (Pancreatic) | 849.0 nM | [8] | |
| Wi-38 (Normal Lung Fibroblast) | 1059 nM | [2] |
Table 2: Effects of this compound on Cell Cycle Distribution
| Cell Line | Treatment Concentration | % of Cells in G2/M Phase (Control) | % of Cells in G2/M Phase (Treated) | Reference |
| MDA-MB-231 | 500 nM | 17.7 ± 0.6% | 25.4 ± 0.5% | [9] |
| MDA-MB-231 | 1000 nM | 17.7 ± 0.6% | 26.3 ± 1.5% | [9] |
Table 3: Induction of Apoptosis by this compound
| Cell Line | Treatment Concentration | Fold Increase in Caspase 3/7 Activity | Reference |
| COLO-792 | 300 nM | 3-fold | [2] |
| COLO-792 | 600 nM | 6-fold | [2] |
| RPMI-7951 | 300 nM | 8.5-fold | [2] |
| RPMI-7951 | 600 nM | 16-fold | [2] |
Signaling Pathway and Experimental Workflows
The following diagrams illustrate the key signaling pathway affected by this compound and typical experimental workflows used to characterize its effects.
Caption: Mechanism of action of this compound in disrupting mitotic progression.
References
- 1. axonmedchem.com [axonmedchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | TargetMol [targetmol.com]
- 4. This compound - TargetMol Chemicals Inc [bioscience.co.uk]
- 5. Compound this compound - Chemdiv [chemdiv.com]
- 6. Evaluation of the antiproliferative effects of the HASPIN inhibitor CHR-6494 in breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anti-Melanoma Activities of Haspin Inhibitor CHR-6494 Deployed as a Single Agent or in a Synergistic Combination with MEK Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. journals.plos.org [journals.plos.org]
CHR-6494 TFA: A Technical Guide to its Role in Cancer Cell Apoptosis
For Researchers, Scientists, and Drug Development Professionals
Introduction
CHR-6494 TFA is a potent and specific small-molecule inhibitor of Haspin kinase, a serine/threonine kinase that plays a critical role in mitotic progression. Emerging evidence has highlighted the therapeutic potential of targeting Haspin in oncology, with this compound demonstrating significant anti-proliferative and pro-apoptotic effects across a range of cancer cell lines. This technical guide provides an in-depth overview of the molecular mechanism of this compound-induced apoptosis, a summary of its in vitro and in vivo efficacy, detailed experimental protocols for its evaluation, and a discussion of potential resistance mechanisms.
Molecular Mechanism of Action
This compound exerts its anti-cancer effects by disrupting the normal sequence of mitotic events, leading to a form of cell death known as mitotic catastrophe, which subsequently triggers apoptosis.
Inhibition of Haspin Kinase and Histone H3 Phosphorylation
The primary molecular target of this compound is Haspin kinase. In a normal cell cycle, Haspin phosphorylates histone H3 at threonine 3 (H3T3) during mitosis. This phosphorylation event is crucial for the proper localization of the chromosomal passenger complex (CPC), which includes key mitotic regulators like Aurora B kinase. The CPC ensures correct chromosome alignment and segregation. This compound competitively binds to the ATP-binding pocket of Haspin, inhibiting its kinase activity with a high degree of potency (IC50 = 2 nM). This inhibition prevents the phosphorylation of histone H3 at T3, leading to the delocalization of the CPC from the centromeres.
Induction of Mitotic Catastrophe
The mislocalization of the CPC due to the absence of H3T3 phosphorylation leads to a cascade of mitotic errors. These include chromosome misalignment at the metaphase plate, formation of multipolar spindles, and a failure of the spindle assembly checkpoint. This chaotic and dysfunctional mitosis is termed "mitotic catastrophe." Unable to complete mitosis correctly, the cell cycle arrests in the G2/M phase.
Transition from Mitotic Catastrophe to Apoptosis
Mitotic catastrophe is a major trigger for the intrinsic apoptotic pathway. While the precise signaling intermediates are still under investigation, the prolonged mitotic arrest and chromosomal instability are thought to activate a cascade of events leading to programmed cell death. This transition involves the activation of caspase-2 in response to DNA damage and the permeabilization of the mitochondrial membrane. This results in the release of pro-apoptotic factors like cytochrome c, which in turn activates the caspase cascade, including the executioner caspases-3 and -7, ultimately leading to the biochemical and morphological hallmarks of apoptosis.
Signaling Pathway Diagram
Caption: Signaling pathway of this compound-induced apoptosis.
In Vitro and In Vivo Efficacy
This compound has demonstrated potent anti-cancer activity in a variety of cancer cell lines and in preclinical animal models.
In Vitro Studies
The tables below summarize the quantitative data from in vitro studies.
Table 1: IC50 Values for Cell Growth Inhibition by this compound
| Cell Line | Cancer Type | IC50 (nM) | Exposure Time (h) | Reference |
| HCT-116 | Colorectal Cancer | 500 | 72 | |
| HeLa | Cervical Cancer | 473 | 72 | |
| MDA-MB-231 | Breast Cancer | 752 | 72 | |
| Wi-38 | Normal Lung Fibroblast | 1059 | 72 | |
| COLO-792 | Melanoma | 497 | 72 | |
| RPMI-7951 | Melanoma | 628 | 72 | |
| Various Melanoma | Melanoma | 396 - 1229 | 72 | |
| BxPC-3-Luc | Pancreatic Cancer | 849 | 48 |
Table 2: Induction of Apoptosis and Caspase Activity by this compound
| Cell Line | Treatment | Effect | Reference |
| COLO-792 | 300 nM and 600 nM for 72h | 3- and 6-fold increase in caspase 3/7 activity | |
| RPMI-7951 | 300 nM and 600 nM for 72h | 8.5- and 16-fold increase in caspase 3/7 activity | |
| MDA-MB-231 | 500 nM and 1000 nM for 48h | Significant increase in early and late apoptosis | |
| SKBR3 | 500 nM and 1000 nM for 48h | Significant increase in early and late apoptosis |
Table 3: Cell Cycle Arrest Induced by this compound
| Cell Line | Treatment | Effect (% of cells in G2/M) | Reference |
| MDA-MB-231 | 500 nM | 25.4 ± 0.5 | |
| MDA-MB-231 | 1000 nM | 26.3 ± 1.5 | |
| SKBR3 | 1000 nM | Increased vs. control | |
| MCF7 | 1000 nM | Increased vs. control |
In Vivo Studies
This compound has also shown efficacy in reducing tumor growth in xenograft mouse models.
Table 4: In Vivo Anti-Tumor Efficacy of this compound
| Xenograft Model | Dosage and Administration | Outcome | Reference |
| HCT-116 (colorectal) | 50 mg/kg, i.p., 2 cycles of 5 consecutive days for 15 days | Inhibition of tumor growth | |
| MDA-MB-231 (breast) | 20 mg/kg, i.p., for 15 consecutive days | Inhibition of tumor growth | |
| BxPC-3-Luc (pancreatic) | 50 mg/kg, i.p., 5 cycles of 5 days on/5 days off for 4 weeks | Significantly inhibited tumor growth | |
| ApcMin/+ (intestinal) | i.p. injection for 50 days | Significantly inhibited polyp development |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of this compound's effects.
Cell Viability Assay (XTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 2 x 10^4 cells/well and allow them to attach for 24 hours.
-
Treatment: Treat cells with a range of this compound concentrations (e.g., 0.01-100 µM). Include a DMSO-treated vehicle control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
XTT Reagent Addition: Add XTT reagent to each well according to the manufacturer's instructions.
-
Incubation and Measurement: Incubate for 1-4 hours and measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.
Apoptosis Detection by Annexin V/PI Staining
-
Cell Seeding and Treatment: Seed 1 x 10^5 cells in a 6-well plate and treat with desired concentrations of this compound (e.g., 0.5 or 1.0 µM) or DMSO for 48 hours.
-
Cell Collection: Collect both floating and attached cells by trypsinization and centrifugation.
-
Washing: Wash the cells with cold PBS.
-
Staining: Resuspend the cell pellet in 100 µL of Annexin V binding buffer containing FITC-Annexin V and Propidium Iodide (PI) solution.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Add 400 µL of Annexin V binding buffer and analyze the stained cells by flow cytometry.
-
Data Analysis: Quantify the percentage of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Caspase 3/7 Activity Assay
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with this compound for the desired time.
-
Assay Reagent Addition: Add a luminogenic substrate for caspase-3 and -7 to each well.
-
Incubation: Incubate at room temperature for a specified time to allow for caspase cleavage of the substrate.
-
Luminescence Measurement: Measure the luminescence using a plate reader. The light signal is proportional to the caspase activity.
-
Data Analysis: Normalize the results to a control group and express as fold-change in caspase activity.
In Vivo Xenograft Study
-
Animal Model: Use immunodeficient mice (e.g., nude mice).
-
Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10^6 cells) into the flank of each mouse.
-
Tumor Growth and Randomization: Allow tumors to reach a palpable size (e.g., 50-100 mm³). Randomly assign mice to treatment and control groups.
-
This compound Formulation and Administration: Dissolve this compound in a suitable vehicle (e.g., DMSO and saline). Administer the drug via intraperitoneal (i.p.) injection at the desired dose and schedule (e.g., 50 mg/kg daily for 5 days, followed by a rest period).
-
Tumor Measurement: Measure tumor dimensions with calipers at regular intervals and calculate tumor volume.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, immunohistochemistry).
Experimental Workflow and Logic Diagrams
Caption: General experimental workflow for assessing this compound.
Caption: Potential mechanisms of resistance to Haspin inhibitors.
Conclusion
This compound is a promising anti-cancer agent that induces apoptosis in cancer cells through a well-defined mechanism involving the inhibition of Haspin kinase, leading to mitotic catastrophe. Its potent in vitro and in vivo activity against a range of cancer types warrants further investigation and development. The experimental protocols and conceptual frameworks provided in this guide offer a solid foundation for researchers and drug development professionals to explore the full therapeutic potential of this compound and other Haspin inhibitors in the fight against cancer. Understanding potential resistance mechanisms will be crucial for the successful clinical translation of this class of drugs.
Unveiling the Selectivity Profile of CHR-6494 TFA: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the selectivity profile and mechanism of action of CHR-6494 trifluoroacetate (TFA), a potent inhibitor of Haspin kinase. The information presented herein is intended to equip researchers and drug development professionals with the necessary details to evaluate and potentially utilize this compound in preclinical studies. All quantitative data is summarized for clarity, and detailed methodologies for key experiments are provided.
Executive Summary
CHR-6494 is a potent and selective inhibitor of Haspin, a serine/threonine kinase that plays a crucial role in mitotic progression.[1] It exerts its anti-proliferative effects by inhibiting the phosphorylation of Histone H3 at threonine 3 (H3T3ph), a key event for proper chromosome alignment and segregation during mitosis.[2] This inhibition leads to mitotic catastrophe, characterized by abnormal spindle formation and centrosome amplification, ultimately resulting in G2/M cell cycle arrest and apoptosis in cancer cells. While highly potent against Haspin, CHR-6494 has been reported to exhibit off-target activity against other kinases, such as DYRK2. A comprehensive kinome-wide selectivity profile is not publicly available at this time.
Quantitative Data
Biochemical Inhibitory Activity
| Target | IC50 (nM) | Assay Type |
| Haspin Kinase | 2 | Biochemical Assay |
| DYRK2 | 48 | Biochemical Assay |
Note: The IC50 value for DYRK2 is for the related compound LDN-192960, which is also a potent Haspin inhibitor, suggesting potential off-target effects for this class of compounds.
Cellular Anti-proliferative Activity
| Cell Line | Cancer Type | IC50 (nM) |
| HCT-116 | Colorectal Carcinoma | 500 |
| HeLa | Cervical Cancer | 473 |
| MDA-MB-231 | Breast Cancer | 752 |
| Wi-38 | Normal Lung Fibroblast | 1059 |
| COLO-792 | Melanoma | 497 |
| RPMI-7951 | Melanoma | 628 |
| MeWo | Melanoma | 396 |
| BxPC-3-Luc | Pancreatic Cancer | 849.0 |
| MCF7 | Breast Cancer | 900.4 |
| SKBR3 | Breast Cancer | 1530 |
| MCF10A | Normal Breast Epithelial | 547 |
Experimental Protocols
Biochemical Kinase Inhibition Assay (Radiometric HotSpot™ Assay)
This protocol describes a radiometric assay to determine the in vitro inhibitory activity of CHR-6494 against Haspin kinase.
Materials:
-
Recombinant human Haspin kinase
-
Histone H3 peptide substrate
-
[γ-³³P]ATP
-
Assay buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.1% Triton X-100, 2 mM DTT)
-
CHR-6494 TFA serially diluted in DMSO
-
P81 phosphocellulose paper
-
Phosphoric acid wash solution (0.75%)
-
Scintillation counter
Procedure:
-
Prepare the kinase reaction mixture containing assay buffer, recombinant Haspin kinase, and the Histone H3 peptide substrate.
-
Add CHR-6494 at various concentrations (typically in a 10-point dose-response curve) or DMSO as a vehicle control to the reaction mixture.
-
Initiate the kinase reaction by adding [γ-³³P]ATP.
-
Incubate the reaction at 30°C for a predetermined time (e.g., 60 minutes).
-
Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the P81 paper extensively with 0.75% phosphoric acid to remove unincorporated [γ-³³P]ATP.
-
Measure the amount of incorporated ³³P into the substrate using a scintillation counter.
-
Calculate the percentage of inhibition at each concentration of CHR-6494 relative to the DMSO control and determine the IC50 value using non-linear regression analysis.
Cell Viability Assay (Crystal Violet Staining)
This protocol outlines a method to assess the effect of CHR-6494 on the viability of adherent cancer cell lines.
Materials:
-
Adherent cancer cell line of interest
-
Complete cell culture medium
-
This compound serially diluted in DMSO
-
96-well tissue culture plates
-
Crystal Violet solution (0.5% in 20% methanol)
-
Methanol
-
Phosphate-buffered saline (PBS)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of CHR-6494 or DMSO (vehicle control) for a specified duration (e.g., 72 hours).
-
Carefully remove the medium and wash the cells with PBS.
-
Fix the cells by adding methanol to each well and incubating for 15 minutes at room temperature.
-
Remove the methanol and stain the cells with Crystal Violet solution for 20 minutes at room temperature.
-
Wash the plates thoroughly with water to remove excess stain and allow them to air dry.
-
Solubilize the stain by adding a solubilization buffer (e.g., 1% SDS in PBS) to each well.
-
Measure the absorbance at a wavelength of 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the DMSO control and determine the IC50 value.[3]
Apoptosis Assay (Caspase-3/7 Activity)
This protocol describes the measurement of caspase-3 and -7 activities as an indicator of apoptosis induction by CHR-6494.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
96-well opaque-walled plates
-
Caspase-Glo® 3/7 Assay Reagent (Promega)
-
Luminometer
Procedure:
-
Seed cells in a 96-well opaque-walled plate and allow them to adhere overnight.
-
Treat the cells with CHR-6494 at various concentrations or DMSO for the desired time (e.g., 48 hours).
-
Equilibrate the plate and the Caspase-Glo® 3/7 Assay Reagent to room temperature.
-
Add the Caspase-Glo® 3/7 Reagent to each well, ensuring a 1:1 ratio of reagent to culture medium.
-
Mix the contents of the wells by gentle shaking for 30 seconds.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measure the luminescence in each well using a luminometer.
-
Express the results as fold-change in caspase-3/7 activity compared to the vehicle-treated control.[3]
Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)
This protocol details the analysis of cell cycle distribution following treatment with CHR-6494.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
70% Ethanol (ice-cold)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with CHR-6494 or DMSO for a specified time (e.g., 24 hours).
-
Harvest the cells by trypsinization and collect them by centrifugation.
-
Wash the cell pellet with PBS.
-
Fix the cells by resuspending the pellet in ice-cold 70% ethanol while vortexing gently and incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS.
-
Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.
-
Analyze the stained cells using a flow cytometer, acquiring data for at least 10,000 events per sample.
-
Analyze the DNA content histograms to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.[4][5]
Visualizations
Caption: Workflow for profiling this compound's biochemical and cellular activities.
Caption: Inhibition of the Haspin signaling pathway by this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Anti-Melanoma Activities of Haspin Inhibitor CHR-6494 Deployed as a Single Agent or in a Synergistic Combination with MEK Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of the antiproliferative effects of the HASPIN inhibitor CHR-6494 in breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of the antiproliferative effects of the HASPIN inhibitor CHR-6494 in breast cancer cell lines | PLOS One [journals.plos.org]
Unveiling CHR-6494 TFA: A Technical Guide to its Chemical Profile and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of CHR-6494 TFA, a potent and selective small-molecule inhibitor of haspin kinase. This document details its chemical structure, physicochemical properties, mechanism of action, and its effects on various cancer cell lines, supported by data from in vitro and in vivo studies. Detailed experimental methodologies are provided for key assays, and signaling pathways and experimental workflows are visually represented to facilitate a deeper understanding of this compound's scientific applications.
Chemical Structure and Physicochemical Properties
This compound, chemically named 3-(1H-Indazol-5-yl)-N-propylimidazo[1,2-b]pyridazin-6-amine trifluoroacetate, is a first-in-class inhibitor of haspin kinase.[1] Its structure is characterized by an indazole moiety linked to an imidazopyridazine core.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| Chemical Name | 3-(1H-Indazol-5-yl)-N-propylimidazo[1,2-b]pyridazin-6-amine trifluoroacetate | [1] |
| Molecular Formula | C₁₆H₁₆N₆.C₂HF₃O₂ | [1][2] |
| Molecular Weight | 406.36 g/mol | [1][3] |
| CAS Number | 1458630-17-5 | [2][3] |
| Purity | ≥98% | [3] |
| Solubility | Soluble to 100 mM in DMSO | [3] |
| Storage (Powder) | Store at +4°C or -20°C for long-term | [3][4] |
| Storage (in DMSO) | 2 weeks at 4°C, 6 months at -80°C | [4] |
| SMILES | CCCNc1ccc2ncc(c3ccc4c(c3)cn[nH]4)n2n1.C(C(F)(F)F)(O)=O | [2] |
| InChI Key | ILWYDZNXJQESDI-UHFFFAOYSA-N | [2] |
Mechanism of Action and Biological Activity
This compound is a highly potent inhibitor of haspin kinase, with an IC₅₀ of 2 nM.[2][5] Haspin is a serine/threonine kinase that plays a crucial role in mitosis by phosphorylating histone H3 at threonine 3 (H3T3ph).[6] This phosphorylation event is essential for the proper alignment of chromosomes during metaphase.[1]
By inhibiting haspin, this compound effectively blocks H3T3 phosphorylation, leading to a cascade of mitotic defects.[5][6] This disruption of the cell cycle, specifically causing a G2/M arrest, ultimately triggers programmed cell death (apoptosis) in cancer cells.[1][6] Furthermore, CHR-6494 has demonstrated anti-angiogenic properties in ex vivo assays.[1]
References
CHR-6494 TFA: A Technical Guide to its Impact on Cell Cycle Checkpoints
For Researchers, Scientists, and Drug Development Professionals
Abstract
CHR-6494 TFA is a potent and specific small-molecule inhibitor of Haspin kinase, a serine/threonine kinase crucial for proper mitotic progression. By targeting Haspin, this compound disrupts a key signaling cascade that governs chromosome alignment and segregation, ultimately leading to cell cycle arrest at the G2/M checkpoint and inducing mitotic catastrophe in cancerous cells. This technical guide provides a comprehensive overview of the mechanism of action of this compound, with a focus on its effects on cell cycle checkpoints. We present a consolidation of quantitative data, detailed experimental protocols for assessing its cellular effects, and visual diagrams of the involved signaling pathways and experimental workflows to facilitate a deeper understanding for researchers in oncology and drug development.
Introduction
The cell cycle is a tightly regulated process that ensures the faithful replication and segregation of the genome. Cell cycle checkpoints are critical surveillance mechanisms that monitor the integrity of cellular processes and can halt cycle progression in response to errors, allowing for repair or, in cases of irreparable damage, triggering apoptosis. The G2/M checkpoint, in particular, prevents cells from entering mitosis with damaged or incompletely replicated DNA. A key player in the regulation of mitosis is Haspin (haploid germ cell-specific nuclear protein kinase), which phosphorylates histone H3 at threonine 3 (H3T3ph). This phosphorylation event is essential for the proper localization of the chromosomal passenger complex (CPC), a key regulator of chromosome-microtubule attachments and the spindle assembly checkpoint (SAC).
This compound has emerged as a first-in-class inhibitor of Haspin kinase, demonstrating significant anti-proliferative activity across a range of cancer cell lines. Its mechanism of action is centered on the disruption of the G2/M checkpoint and the induction of a lethal mitotic catastrophe, making it a promising candidate for anti-cancer therapy.
Mechanism of Action: Inhibition of Haspin Kinase
This compound exerts its biological effects through the potent and specific inhibition of Haspin kinase, with an in vitro IC50 of 2 nM[1]. This inhibition prevents the phosphorylation of histone H3 at threonine 3, a critical modification for the recruitment of the chromosomal passenger complex (CPC) to the centromere during mitosis. The mislocalization of the CPC leads to a cascade of events that disrupt the normal progression of mitosis.
The primary consequences of Haspin inhibition by this compound include:
-
Chromosome Misalignment: In the absence of proper CPC localization, chromosomes fail to align correctly at the metaphase plate.
-
Spindle Assembly Checkpoint (SAC) Activation: The improper attachment of microtubules to kinetochores activates the SAC, a critical cell cycle checkpoint that delays the onset of anaphase. This is evidenced by the upregulation of the SAC protein BUB1[1].
-
Mitotic Arrest and Catastrophe: The sustained activation of the SAC leads to a prolonged mitotic arrest. This arrest, coupled with abnormal spindle morphology and centrosome amplification, ultimately results in mitotic catastrophe, a form of cell death that occurs during mitosis[1][2]. Treatment with this compound leads to an upregulation of the mitotic arrest marker cyclin B1[1][3].
-
Apoptosis: Following mitotic catastrophe, cancer cells treated with this compound undergo apoptosis, as evidenced by increased caspase 3/7 activity[1].
Quantitative Data on the Effects of this compound
The anti-proliferative and cell cycle effects of this compound have been quantified across various cancer cell lines.
Table 1: In Vitro IC50 Values of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Exposure Time (hours) | Reference |
| HCT-116 | Colorectal Carcinoma | 500 | 72 | [1] |
| HeLa | Cervical Cancer | 473 | 72 | [1] |
| MDA-MB-231 | Breast Cancer | 752 | 72 | [1] |
| Wi-38 | Normal Lung Fibroblast | 1059 | 72 | [1] |
| Melanoma Cell Lines | Melanoma | 396 - 1229 | Not Specified | [1] |
| COLO-792 | Melanoma | 497 | 72 | Not Specified |
| RPMI-7951 | Melanoma | 628 | 72 | Not Specified |
| BxPC-3-Luc | Pancreatic Cancer | 849 | Not Specified |
Table 2: Effect of this compound on Cell Cycle Distribution in Breast Cancer Cell Lines
| Cell Line | Treatment | % of Cells in G0/G1 | % of Cells in S | % of Cells in G2/M | Reference |
| MDA-MB-231 | Control | Not Specified | Not Specified | 17.7 ± 0.6 | [4] |
| 500 nM CHR-6494 | Not Specified | Not Specified | 25.4 ± 0.5 | [4] | |
| 1000 nM CHR-6494 | Not Specified | Not Specified | 26.3 ± 1.5 | [4] | |
| SKBR3 | Control | Not Specified | Not Specified | Not Specified | [4] |
| 1000 nM CHR-6494 | Not Specified | Not Specified | Increased | [4] | |
| MCF7 | Control | Not Specified | Not Specified | Not Specified | [4] |
| 1000 nM CHR-6494 | Not Specified | Not Specified | Increased | [4] |
Experimental Protocols
Cell Viability Assay (XTT Assay)
This protocol is used to determine the half-maximal inhibitory concentration (IC50) of this compound.
-
Cell Seeding: Plate cancer cells in 96-well plates at a suitable density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound (e.g., 0-10^5 nM) for 72 hours.
-
XTT Reagent Addition: Add XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent to each well.
-
Incubation: Incubate the plates for a specified time (e.g., 2-4 hours) at 37°C to allow for the conversion of XTT to a formazan product by metabolically active cells.
-
Absorbance Measurement: Measure the absorbance of the formazan product at a specific wavelength (e.g., 450 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.
Cell Cycle Analysis by Flow Cytometry
This protocol is used to assess the effect of this compound on cell cycle distribution.
-
Cell Treatment: Treat cells with this compound at desired concentrations (e.g., 500 nM, 1000 nM) for a specified duration (e.g., 24-48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization and wash with phosphate-buffered saline (PBS).
-
Fixation: Fix the cells in cold 70% ethanol and store at -20°C overnight.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The PI fluorescence intensity is proportional to the DNA content, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Data Analysis: Analyze the flow cytometry data using appropriate software to determine the percentage of cells in each phase of the cell cycle.
Western Blotting for Cell Cycle Checkpoint Proteins
This protocol is used to detect changes in the expression levels of key cell cycle proteins.
-
Protein Extraction: Treat cells with this compound, then lyse the cells in a suitable lysis buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest, such as phospho-histone H3 (Thr3), BUB1, and Cyclin B1.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
Visualizing the Impact of this compound
Signaling Pathway of this compound-Induced Mitotic Catastrophe
Caption: Signaling pathway of this compound leading to mitotic catastrophe.
Experimental Workflow for Cell Cycle Analysis
Caption: Workflow for analyzing cell cycle distribution after this compound treatment.
Conclusion
This compound represents a targeted therapeutic strategy that exploits the reliance of cancer cells on proper mitotic progression. Its potent inhibition of Haspin kinase sets off a chain of events that ultimately leads to G2/M arrest and mitotic catastrophe, highlighting the therapeutic potential of targeting this pathway. The data and protocols presented in this guide offer a foundational resource for researchers and drug development professionals investigating the anti-cancer properties of this compound and other Haspin inhibitors. Further research into the synergistic potential of this compound with other anti-cancer agents and its efficacy in in vivo models will be crucial in translating these promising preclinical findings into clinical applications.
References
Methodological & Application
Application Notes and Protocols for CHR-6494 TFA in In Vitro Cell Culture Experiments
For research, scientific, and drug development professionals.
Introduction
CHR-6494 is a potent and selective inhibitor of Haspin (Histone H3 associated protein kinase), a serine/threonine kinase that plays a crucial role in mitosis.[1] Haspin kinase phosphorylates histone H3 at threonine 3 (H3T3), a key event for the proper alignment of chromosomes during cell division.[2] Inhibition of Haspin by CHR-6494 prevents H3T3 phosphorylation, leading to mitotic catastrophe, G2/M cell cycle arrest, and ultimately, apoptosis in various cancer cell lines.[3][4][5] These characteristics make CHR-6494 a valuable tool for cancer research and a potential therapeutic agent.
These application notes provide detailed protocols for utilizing CHR-6494 TFA in a range of in vitro cell culture experiments to assess its anti-proliferative, pro-apoptotic, and cell cycle-modifying effects.
Mechanism of Action
CHR-6494 acts as a specific inhibitor of Haspin kinase, with an in vitro IC50 of 2 nM.[6][7][8] By blocking the catalytic activity of Haspin, CHR-6494 prevents the phosphorylation of its primary substrate, histone H3, at threonine 3. This lack of H3T3 phosphorylation disrupts the recruitment of the chromosomal passenger complex (CPC) to the centromeres, leading to defects in chromosome alignment and segregation during mitosis. Consequently, cells treated with CHR-6494 undergo mitotic catastrophe, characterized by abnormal spindle formation and centrosome amplification, which triggers cell cycle arrest in the G2/M phase and subsequent apoptosis.[2][3][6]
Data Presentation
Table 1: In Vitro IC50 Values of CHR-6494 in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Assay Duration (hours) |
| HCT-116 | Colon Carcinoma | 500 | 72 |
| HeLa | Cervical Cancer | 473 | 72 |
| MDA-MB-231 | Breast Cancer | 752 | 72 |
| COLO-792 | Melanoma | 497 | 72 |
| RPMI-7951 | Melanoma | 628 | 72 |
| BxPC-3-Luc | Pancreatic Cancer | 849 | 48 |
Data compiled from multiple sources.[2][3][6][9]
Experimental Protocols
Reagent Preparation and Storage
This compound Stock Solution: this compound is soluble in DMSO up to 100 mM.[10] For cell culture experiments, it is recommended to prepare a 10 mM stock solution in sterile DMSO.
-
Briefly centrifuge the vial of this compound to ensure all powder is at the bottom.
-
Aseptically add the appropriate volume of sterile DMSO to achieve a 10 mM concentration.
-
Vortex gently until the compound is completely dissolved.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[11]
-
Store the stock solution aliquots at -20°C or -80°C for long-term stability.[11]
Working Solutions: Prepare fresh working solutions by diluting the stock solution in the appropriate cell culture medium to the desired final concentration immediately before use.
Experimental Workflow
Cell Viability Assay (XTT Protocol)
This protocol is adapted from standard XTT assay procedures to determine the effect of CHR-6494 on cell proliferation.[2][9]
Materials:
-
Cells of interest
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound working solutions
-
XTT Cell Viability Assay Kit
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 2,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete culture medium at 2x the final desired concentrations.
-
Remove the medium from the wells and add 100 µL of the this compound working solutions or vehicle control (medium with the same concentration of DMSO as the highest drug concentration).
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Prepare the XTT labeling mixture according to the manufacturer's instructions immediately before use.
-
Add 50 µL of the XTT labeling mixture to each well.
-
Incubate the plate for 2-4 hours at 37°C in a 5% CO2 incubator, or until the color change is apparent.
-
Gently shake the plate to evenly distribute the formazan dye.
-
Measure the absorbance at 450-500 nm using a microplate reader. A reference wavelength of 630-690 nm is recommended.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Apoptosis Assay (Caspase-Glo® 3/7 Assay)
This protocol measures the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.[8][12][13]
Materials:
-
Cells of interest
-
White-walled 96-well plates
-
Complete cell culture medium
-
This compound working solutions
-
Caspase-Glo® 3/7 Assay System
-
Luminometer
Procedure:
-
Seed cells in a white-walled 96-well plate at a density of 10,000 cells per well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Treat cells with various concentrations of this compound or vehicle control for 24-72 hours.
-
Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents by placing the plate on a plate shaker at 300-500 rpm for 30 seconds.
-
Incubate the plate at room temperature for 1-3 hours, protected from light.
-
Measure the luminescence of each sample using a luminometer.
-
Normalize the luminescence signal to the number of viable cells if performing a parallel viability assay.
Cell Cycle Analysis by Flow Cytometry
This protocol uses propidium iodide (PI) staining to analyze the DNA content of cells and determine their distribution in the different phases of the cell cycle.[5][14][15]
Materials:
-
Cells of interest
-
6-well cell culture plates
-
Complete cell culture medium
-
This compound working solutions
-
Phosphate-buffered saline (PBS)
-
70% cold ethanol
-
PI/RNase staining buffer
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat cells with this compound or vehicle control for 24-48 hours.
-
Harvest both adherent and floating cells and collect them by centrifugation at 300 x g for 5 minutes.
-
Wash the cell pellet with ice-cold PBS and centrifuge again.
-
Resuspend the cell pellet and fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI/RNase staining buffer and incubate for 15-30 minutes at room temperature in the dark.
-
Analyze the samples on a flow cytometer.
-
Use appropriate software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blot for Phosphorylated Histone H3
This protocol is for the detection of phosphorylated histone H3 at threonine 3 (p-H3-Thr3) to confirm the mechanism of action of CHR-6494.[16]
Materials:
-
Cells of interest
-
Cell culture plates
-
This compound working solutions
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-Histone H3 (Thr3) and a loading control (e.g., anti-Total Histone H3 or anti-Actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells and treat with this compound (e.g., 500 nM) or vehicle control for 24 hours.
-
Lyse the cells in lysis buffer and determine the protein concentration using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE using a high-percentage polyacrylamide gel (e.g., 15%) suitable for resolving low molecular weight proteins like histones.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-H3-Thr3, diluted in blocking buffer, overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as in step 8.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Strip the membrane (if necessary) and re-probe for the loading control antibody.
References
- 1. promega.com [promega.com]
- 2. CyQUANT XTT Cell Viability Assay Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 3. home.sandiego.edu [home.sandiego.edu]
- 4. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 5. igbmc.fr [igbmc.fr]
- 6. abcam.cn [abcam.cn]
- 7. ulab360.com [ulab360.com]
- 8. 5.5. Caspase-3/7 Glo [bio-protocol.org]
- 9. zellx.de [zellx.de]
- 10. rndsystems.com [rndsystems.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Caspase-Glo® 3/7 Assay Protocol [promega.com]
- 13. promega.com [promega.com]
- 14. ucl.ac.uk [ucl.ac.uk]
- 15. wp.uthscsa.edu [wp.uthscsa.edu]
- 16. Histone Immunoblotting Protocol | Rockland [rockland.com]
Application Notes and Protocols for CHR-6494 TFA in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing CHR-6494 TFA, a potent Haspin kinase inhibitor, in cancer cell line research. This document outlines recommended concentrations, detailed experimental protocols, and the underlying mechanism of action to facilitate effective study design and execution.
Mechanism of Action
This compound is a selective inhibitor of Haspin kinase, an atypical serine/threonine kinase that plays a crucial role in mitosis.[1][2][3] Haspin's primary function is to phosphorylate histone H3 at threonine 3 (H3T3ph), a key event for the proper localization of the chromosomal passenger complex (CPC) to the centromere.[1][2][4] The CPC, which includes Aurora B kinase, is essential for accurate chromosome segregation and cytokinesis.
By inhibiting Haspin, this compound prevents H3T3 phosphorylation, leading to CPC mislocalization.[4][5] This disruption of a critical mitotic checkpoint results in a cascade of events including chromosome misalignment, formation of multipolar spindles, and ultimately, mitotic catastrophe and apoptosis in cancer cells.[1][2][4]
Caption: Signaling pathway of this compound in cancer cells.
Recommended Concentrations for Cancer Cell Lines
The effective concentration of this compound varies among different cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common metric to quantify the potency of a compound in inhibiting a specific biological or biochemical function. The IC50 values for this compound in various cancer cell lines are summarized below.
| Cell Line | Cancer Type | IC50 (nM) | Assay Type | Reference |
| HCT-116 | Colon Cancer | 500 | XTT | [4] |
| HeLa | Cervical Cancer | 473 | XTT | [4] |
| MDA-MB-231 | Breast Cancer | 752 | XTT | [4] |
| MDA-MB-231 | Breast Cancer | 757.1 | XTT | [6][7] |
| MCF7 | Breast Cancer | 900.4 | XTT | [6][7] |
| SKBR3 | Breast Cancer | 1530 | XTT | [6][7] |
| Wi-38 | Normal Lung Fibroblast | 1059 | Not Specified | [5] |
| COLO-792 | Melanoma | 497 | Crystal Violet | [1][2] |
| RPMI-7951 | Melanoma | 628 | Crystal Violet | [1][2] |
| MeWo | Melanoma | 396 | Crystal Violet | [1] |
| MDA-MB-435 | Melanoma | 611 | Crystal Violet | [1] |
| BxPC-3-Luc | Pancreatic Cancer | 849 | XTT | [8] |
Note: IC50 values can vary depending on the assay conditions, such as cell density and incubation time.
Experimental Protocols
Detailed protocols for key experiments to assess the efficacy of this compound are provided below.
Cell Viability Assay
This protocol is used to determine the effect of this compound on cell proliferation and to calculate the IC50 value.
Caption: Workflow for a typical cell viability assay.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well plates
-
XTT or Crystal Violet staining solution
-
Plate reader
-
Seed cells in a 96-well plate at a density of 2 x 10^4 cells/well and allow them to attach for 24 hours.[6][8]
-
Prepare serial dilutions of this compound in complete culture medium. A typical concentration range is 0.01 to 100 µM.[6][8] Include a vehicle control (DMSO) group.
-
Remove the medium from the wells and add 100 µL of the prepared drug dilutions.
-
Incubate the plate for 48 to 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Add 50 µL of XTT reagent to each well and incubate for 1-4 hours, or as recommended by the manufacturer.
-
Measure the absorbance at the appropriate wavelength (e.g., 450 nm with a reference wavelength of 650 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).[8]
Protocol (Crystal Violet Assay): [2]
-
Follow steps 1-4 of the XTT assay protocol.
-
After incubation, gently wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde for 10 minutes at room temperature.[2]
-
Stain the cells with 0.05% crystal violet solution for 20 minutes at room temperature.[2]
-
Wash the plate with tap water and allow it to air dry.
-
Solubilize the dye with 30% acetic acid and measure the absorbance at 590 nm.[2]
-
Calculate cell viability and IC50 as described for the XTT assay.
Apoptosis Assay
This protocol is used to determine if this compound induces programmed cell death.
Caption: Workflow for an Annexin V/PI apoptosis assay.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)
-
Flow cytometer
Protocol (Annexin V/PI Staining): [7][9]
-
Seed cells in 6-well plates and treat with desired concentrations of this compound (e.g., 500 nM and 1000 nM) or DMSO for 48 hours.[7]
-
Harvest both floating and attached cells. Centrifuge and wash the cell pellet with ice-cold PBS.[7][9]
-
Resuspend approximately 1 x 10^5 cells in 100 µL of Annexin V binding buffer.[7]
-
Add 5 µL of FITC-Annexin V and 10 µL of PI solution.[7]
-
Incubate the cells for 15 minutes at room temperature in the dark.[7]
-
Add 400 µL of Annexin V binding buffer to each tube.
-
Analyze the samples immediately using a flow cytometer.[7][9]
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Cell Cycle Analysis
This protocol is used to investigate the effect of this compound on cell cycle progression.
References
- 1. Anti-Melanoma Activities of Haspin Inhibitor CHR-6494 Deployed as a Single Agent or in a Synergistic Combination with MEK Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-Melanoma Activities of Haspin Inhibitor CHR-6494 Deployed as a Single Agent or in a Synergistic Combination with MEK Inhibitor [jcancer.org]
- 3. selleckchem.com [selleckchem.com]
- 4. Antitumor activity of a small-molecule inhibitor of the histone kinase Haspin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Evaluation of the antiproliferative effects of the HASPIN inhibitor CHR-6494 in breast cancer cell lines | PLOS One [journals.plos.org]
- 7. Evaluation of the antiproliferative effects of the HASPIN inhibitor CHR-6494 in breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibitory Effect of the HASPIN Inhibitor CHR-6494 on BxPC-3-Luc, A Luciferase-Expressing Pancreatic Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: CHR-6494 TFA in Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the dissolution, storage, and application of CHR-6494 TFA, a potent and selective Haspin kinase inhibitor, for in vitro and in vivo research.
Product Information
| Identifier | Value | Reference |
| IUPAC Name | 3-(1H-Indazol-5-yl)-N-propylimidazo[1,2-b]pyridazin-6-amine trifluoroacetate | |
| Molecular Formula | C₁₆H₁₆N₆.CF₃CO₂H | [1] |
| Molecular Weight | 406.36 g/mol | [1] |
| CAS Number | 1458630-17-5 | [1] |
| Mechanism of Action | Potent inhibitor of Haspin kinase with an IC₅₀ of 2 nM. It functions by inhibiting the phosphorylation of Histone H3 at threonine 3 (H3T3ph).[2][3][4][5][6] |
Dissolution and Storage
Proper dissolution and storage of this compound are critical for maintaining its stability and activity.
Solubility Data
| Solvent | Concentration | Notes | Reference |
| DMSO | Up to 100 mM | Ultrasonic assistance may be required for complete dissolution. It is recommended to use freshly opened, anhydrous DMSO as the compound is hygroscopic.[1][3][7] | |
| DMSO | 58 mg/mL (~198 mM) | [4] |
Protocol for Preparation of Stock Solutions
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of fresh, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: Vortex the solution thoroughly. If necessary, use an ultrasonic bath for a few minutes to ensure complete dissolution.[3]
-
Aliquoting: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
Storage Conditions
| Form | Storage Temperature | Duration | Reference |
| Solid Powder | +4°C | [1] | |
| Solid Powder | -20°C | 3 years | [4] |
| Stock Solution in DMSO | -20°C | 6 months to 1 year[3][4][8][9][10] | |
| Stock Solution in DMSO | -80°C | 1 year | [3][4] |
In Vitro Applications
This compound has been demonstrated to inhibit cell proliferation, induce apoptosis, and cause G2/M cell cycle arrest in various cancer cell lines.
In Vitro Activity: IC₅₀ Values
| Cell Line | Cancer Type | IC₅₀ (nM) | Reference |
| HCT-116 | Colorectal Cancer | 500 | [2][3] |
| HeLa | Cervical Cancer | 473 | [2][3] |
| MDA-MB-231 | Breast Cancer | 752 | [2][3] |
| Wi-38 | Normal Lung Fibroblast | 1059 | [2][3] |
| COLO-792 | Melanoma | 497 | [11] |
| RPMI-7951 | Melanoma | 628 | [11] |
| Various Melanoma Lines | Melanoma | 396 - 1229 | [2][3] |
Experimental Protocol: Cell Viability Assay (XTT)
This protocol is adapted from studies on breast cancer cell lines.[9]
-
Cell Seeding: Seed 2 x 10⁴ cells per well in a 96-well plate and allow them to attach for 24 hours.[8][9]
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound (e.g., 0.01 µM to 100 µM). Include a DMSO-only control.[8][9]
-
XTT Reagent Addition: Add the XTT reagent to each well according to the manufacturer's instructions.[9]
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (typically 450-500 nm with a reference wavelength of 630-690 nm) after 1-2 hours of incubation with the XTT reagent.[8][9]
Experimental Workflow: In Vitro Cell-Based Assays
Caption: Workflow for in vitro evaluation of this compound.
In Vivo Applications
This compound has shown anti-tumor activity in xenograft mouse models.
In Vivo Efficacy Data
| Xenograft Model | Dosage and Administration | Outcome | Reference |
| HCT-116 (Colorectal) | 50 mg/kg, i.p., two cycles of 5 consecutive days over 15 days | Inhibited tumor growth with no significant change in body weight. | [2][3] |
| MDA-MB-231 (Breast) | 20 mg/kg, i.p., for 15 consecutive days | Inhibited tumor growth. | [2][3] |
| BxPC-3-Luc (Pancreatic) | 50 mg/kg, i.p., for 4 weeks (5 days on, 5 days off cycles) | Significantly inhibited tumor growth. | [8] |
| Apcmin/+ (Intestinal Polyps) | i.p. injection for 50 days | Significantly inhibited intestinal polyp development. | [12] |
Protocol for In Vivo Administration
This protocol is a general guideline based on published studies.[2][3][8]
-
Animal Model: Utilize appropriate xenograft models (e.g., nude mice bearing HCT-116 or MDA-MB-231 tumors).
-
Drug Preparation: Prepare the dosing solution of this compound in a suitable vehicle.
-
Administration: Administer this compound via intraperitoneal (i.p.) injection at the desired dosage and schedule.
-
Monitoring: Monitor tumor volume and body weight of the animals regularly throughout the study.
-
Endpoint Analysis: At the end of the study, sacrifice the animals and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).
Mechanism of Action and Signaling Pathway
This compound exerts its anti-cancer effects by inhibiting Haspin kinase, a key regulator of mitosis.
Signaling Pathway Diagram
Caption: this compound inhibits Haspin, leading to mitotic defects.
The inhibition of Haspin kinase by CHR-6494 prevents the phosphorylation of histone H3 at threonine 3.[2][3] This phosphorylation event is crucial for the proper localization of the Chromosome Passenger Complex (CPC), which includes Aurora B kinase, to the centromeres during mitosis.[11] Disruption of this process leads to chromosome misalignment, mitotic catastrophe, G2/M cell cycle arrest, and ultimately, apoptosis, thereby inhibiting cancer cell proliferation.[1][13][14][15]
References
- 1. rndsystems.com [rndsystems.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. This compound | TargetMol [targetmol.com]
- 6. This compound - TargetMol Chemicals Inc [bioscience.co.uk]
- 7. axonmedchem.com [axonmedchem.com]
- 8. Inhibitory Effect of the HASPIN Inhibitor CHR-6494 on BxPC-3-Luc, A Luciferase-Expressing Pancreatic Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evaluation of the antiproliferative effects of the HASPIN inhibitor CHR-6494 in breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Haspin balances the ratio of asymmetric cell division through Wnt5a and regulates cell fate decisions in mouse embryonic stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Anti-Melanoma Activities of Haspin Inhibitor CHR-6494 Deployed as a Single Agent or in a Synergistic Combination with MEK Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. HASPIN kinase inhibitor CHR-6494 suppresses intestinal polyp development, cachexia, and hypogonadism in Apcmin/+ mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. axonmedchem.com [axonmedchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Evaluation of the antiproliferative effects of the HASPIN inhibitor CHR-6494 in breast cancer cell lines | PLOS One [journals.plos.org]
Application Notes and Protocols: Detection of H3T3 Phosphorylation Following CHR-6494 TFA Treatment via Western Blot
For Researchers, Scientists, and Drug Development Professionals
Introduction
Histone H3 phosphorylation at threonine 3 (H3T3ph) is a critical mitotic event mediated by the Haspin kinase. This modification is essential for the proper alignment of chromosomes during cell division. Dysregulation of this pathway has been implicated in various cancers, making Haspin a promising therapeutic target. CHR-6494 TFA is a potent and specific inhibitor of Haspin kinase, leading to a reduction in H3T3 phosphorylation and subsequent mitotic catastrophe in cancer cells.[1][2] This document provides a detailed protocol for utilizing Western blotting to detect and quantify the reduction in H3T3 phosphorylation in cultured cells following treatment with this compound.
Core Principles
This protocol is designed to provide a robust and reproducible method for assessing the efficacy of this compound in inhibiting Haspin kinase activity. The key steps involve cell culture and treatment, protein extraction with the inclusion of phosphatase inhibitors to preserve the phosphorylation state of proteins, protein quantification, separation by SDS-PAGE, transfer to a membrane, and immunodetection using a specific antibody against phosphorylated H3T3.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the targeted signaling pathway and the overall experimental workflow for this protocol.
Caption: Signaling pathway of this compound action.
Caption: Western blot experimental workflow.
Experimental Protocols
I. Cell Culture and Treatment with this compound
-
Cell Seeding: Seed cancer cell lines (e.g., HCT-116, HeLa, MDA-MB-231) in appropriate culture vessels.[1][2] The seeding density should be optimized to ensure cells are in the logarithmic growth phase at the time of treatment.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in cell culture medium to achieve the desired final concentrations.
-
Treatment: Once cells have reached the desired confluency, replace the medium with fresh medium containing various concentrations of this compound or a vehicle control (DMSO). Treatment concentrations can range from 50 nM to 1 µM, with typical IC50 values for growth inhibition being in the range of 473-752 nM for a 72-hour treatment.[1][2] A time-course experiment (e.g., 24, 48, 72 hours) is recommended to determine the optimal treatment duration.[1]
II. Protein Extraction
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS. Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) supplemented with a protease and phosphatase inhibitor cocktail.
-
Histone Extraction (Acid Extraction - Optional but Recommended): For a more enriched histone sample, acid extraction is recommended.
-
Lyse cells in a non-ionic detergent buffer.
-
Pellet the nuclei and resuspend in 0.2 N HCl.
-
Incubate on ice to extract histones.
-
Neutralize the extract with NaOH.
-
-
Sonication: Sonicate the cell lysates on ice to shear genomic DNA and reduce viscosity.
-
Centrifugation: Centrifuge the lysates at high speed (e.g., 14,000 x g) at 4°C to pellet cell debris.
-
Supernatant Collection: Collect the supernatant containing the protein extract.
III. Protein Quantification
-
Assay Selection: Use a standard protein quantification method, such as the bicinchoninic acid (BCA) assay, to determine the protein concentration of each sample.
-
Standard Curve: Prepare a standard curve using a known concentration of a protein standard (e.g., bovine serum albumin - BSA).
-
Measurement: Measure the absorbance of the standards and samples according to the assay manufacturer's instructions.
-
Calculation: Calculate the protein concentration of each sample based on the standard curve.
IV. SDS-PAGE and Western Blotting
-
Sample Preparation: Mix a standardized amount of protein (e.g., 10-30 µg) from each sample with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
Gel Electrophoresis: Load the samples onto a polyacrylamide gel (a 10-15% gel is suitable for resolving histones, which are approximately 17 kDa).[3] Run the gel until adequate separation of proteins is achieved.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with a suitable blocking buffer to prevent non-specific antibody binding. For phospho-protein detection, 5% BSA in Tris-buffered saline with Tween 20 (TBST) is recommended.[4] Avoid using milk as a blocking agent as it contains phosphoproteins that can increase background.[4][5]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated H3T3. The recommended dilution should be optimized but is often in the range of 1:1000 to 1:5000.[3][6] Incubate overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane several times with TBST to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody (e.g., anti-rabbit IgG-HRP).
-
Final Washes: Perform extensive washes with TBST to remove unbound secondary antibody.
-
Signal Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an appropriate imaging system.
V. Loading Control
To ensure equal protein loading across all lanes, the membrane should be probed with an antibody against total Histone H3 or another housekeeping protein (e.g., GAPDH, β-actin).
Data Presentation
The quantitative data for the key reagents and steps in this protocol are summarized in the table below for easy reference.
| Parameter | Recommended Value/Range | Notes |
| This compound Treatment | ||
| Cell Lines | HCT-116, HeLa, MDA-MB-231 | Or other relevant cancer cell lines. |
| Seeding Density | Variable | Optimize for logarithmic growth. |
| This compound Concentration | 50 nM - 1 µM | IC50 for growth inhibition is typically 473-752 nM.[1][2] |
| Treatment Duration | 24 - 72 hours | Optimize based on cell line and experimental goals. |
| Protein Analysis | ||
| Protein Loading per Lane | 10 - 30 µg | |
| SDS-PAGE Gel Percentage | 10 - 15% | Histone H3 is ~17 kDa.[3] |
| Antibody Dilutions | ||
| Primary Antibody (anti-phospho-H3T3) | 1:1000 - 1:5000 | Optimize based on antibody datasheet.[3][6] |
| Primary Antibody (anti-total H3) | Variable | Refer to manufacturer's datasheet. |
| Secondary Antibody (HRP-conjugated) | Variable | Refer to manufacturer's datasheet. |
| Incubation Times | ||
| Blocking | 1 hour | At room temperature. |
| Primary Antibody Incubation | Overnight | At 4°C. |
| Secondary Antibody Incubation | 1 hour | At room temperature. |
Troubleshooting
-
No or Weak Signal:
-
Increase the amount of protein loaded.
-
Optimize the primary antibody concentration.
-
Ensure that phosphatase inhibitors were included during protein extraction.
-
Use a more sensitive ECL substrate.
-
-
High Background:
-
Non-specific Bands:
-
Ensure the specificity of the primary antibody.
-
Increase the stringency of the washing steps.
-
By following this detailed protocol, researchers can effectively utilize Western blotting to investigate the impact of this compound on H3T3 phosphorylation and gain valuable insights into the mechanism of Haspin kinase inhibition.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. axonmedchem.com [axonmedchem.com]
- 3. Anti-phospho-Histone H3 (Thr3) Antibody Upstate®, from rabbit | Sigma-Aldrich [sigmaaldrich.com]
- 4. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 5. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
- 6. merckmillipore.com [merckmillipore.com]
Application Notes: Utilizing CHR-6494 TFA in Xenograft Mouse Models of Cancer
For Researchers, Scientists, and Drug Development Professionals
Introduction
CHR-6494 TFA is a potent and selective inhibitor of Haspin kinase, a serine/threonine kinase that plays a crucial role in regulating mitosis.[1] Haspin phosphorylates histone H3 at threonine 3 (H3T3), a key event for the proper alignment of chromosomes during cell division.[2] In various cancer models, inhibition of Haspin by this compound has been shown to disrupt mitotic progression, leading to cell cycle arrest and apoptosis.[1][3] This document provides detailed application notes and protocols for the use of this compound in preclinical xenograft mouse models of cancer, summarizing key quantitative data and outlining experimental methodologies.
Mechanism of Action
This compound exerts its anti-cancer effects by targeting the mitotic kinase Haspin.[1] By inhibiting Haspin, this compound prevents the phosphorylation of histone H3 at threonine 3. This disruption of a critical mitotic checkpoint leads to defects in chromosome segregation, ultimately inducing mitotic catastrophe and apoptosis in cancer cells.[1][3]
References
Application Notes and Protocols for Cell Viability Assays with CHR-6494 TFA
For Researchers, Scientists, and Drug Development Professionals
Introduction
CHR-6494 TFA is a potent and specific small-molecule inhibitor of Haspin kinase, a serine/threonine kinase that plays a crucial role in regulating mitosis.[1][2][3] Haspin's primary substrate is histone H3, which it phosphorylates at threonine 3 (H3T3p).[1][4] This phosphorylation event is essential for the proper centromeric localization of the chromosomal passenger complex (CPC), a key regulator of mitotic progression and chromosome segregation. By inhibiting Haspin, this compound disrupts the H3T3p signaling cascade, leading to mitotic defects, G2/M cell cycle arrest, and ultimately, apoptosis in cancer cells.[3][5][6] These characteristics make this compound a valuable tool for cancer research and a potential therapeutic agent.
This document provides detailed application notes and protocols for assessing the cytotoxic and anti-proliferative effects of this compound using common cell viability assays, specifically MTT and XTT assays.
Data Presentation
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in different human cancer cell lines as determined by various cell viability assays.
| Cell Line | Cancer Type | Assay | Incubation Time | IC50 (nM) | Reference |
| HCT-116 | Colorectal Carcinoma | Not Specified | 72 hours | 500 | [1] |
| HeLa | Cervical Cancer | Not Specified | 72 hours | 473 | [1] |
| MDA-MB-231 | Breast Cancer | Not Specified | 72 hours | 752 | [1] |
| Wi-38 | Normal Lung Fibroblast | Not Specified | 72 hours | 1059 | [1] |
| BxPC-3-Luc | Pancreatic Cancer | XTT | 48 hours | 849.0 | [7] |
| Various Melanoma Lines | Melanoma | Crystal Violet | 72 hours | 396 - 1229 | [8] |
| COLO-792 | Melanoma | Crystal Violet | 72 hours | 497 | [4] |
| RPMI-7951 | Melanoma | Crystal Violet | 72 hours | 628 | [4] |
| MDA-MB-231 | Breast Cancer | XTT | 48 hours | 757.1 | [6] |
| MCF7 | Breast Cancer | XTT | 48 hours | 900.4 | [6] |
| SKBR3 | Breast Cancer | XTT | 48 hours | 1530 | [6] |
| MCF10A | Normal Breast Epithelial | XTT | 48 hours | 547 | [6] |
Signaling Pathway
The inhibitory action of this compound targets a critical step in the regulation of mitosis. The diagram below illustrates the signaling pathway affected by this compound.
Caption: Signaling pathway inhibited by this compound.
Experimental Protocols
1. Preparation of this compound Stock Solution
A crucial first step for in vitro assays is the correct preparation of the inhibitor stock solution.
-
Reconstitution: Dissolve this compound powder in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution, for example, 10 mM.[7][9]
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability.[7][9]
-
Working Solutions: On the day of the experiment, thaw an aliquot of the stock solution and prepare serial dilutions in the appropriate cell culture medium to achieve the desired final concentrations for treating the cells. Ensure the final DMSO concentration in the culture medium is consistent across all treatments, including the vehicle control, and is typically kept below 0.1% to avoid solvent-induced cytotoxicity.
2. Cell Viability Assay Workflow
The following diagram outlines the general workflow for conducting a cell viability assay with this compound.
Caption: General workflow for MTT/XTT cell viability assays.
3. Detailed Protocol for XTT Assay
The XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay is a colorimetric method to assess cell metabolic activity.
-
Materials:
-
Cells of interest
-
Complete cell culture medium
-
96-well flat-bottom plates
-
This compound
-
XTT labeling reagent and electron-coupling reagent (commercially available kits)
-
Microplate reader
-
-
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 2 x 10^4 cells per well in 100 µL of complete medium.[5][7] The optimal seeding density may vary between cell lines and should be determined empirically.
-
Cell Adhesion: Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[5][7]
-
Drug Treatment: Prepare serial dilutions of this compound in complete medium. A suggested concentration range is 0.01 to 100 µM.[5][7] Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include wells with medium and a vehicle control (DMSO) and wells with medium only as a blank.
-
Incubation: Incubate the cells with the compound for 48 to 72 hours.[5][7]
-
XTT Reagent Preparation: Shortly before the end of the incubation period, prepare the XTT labeling mixture according to the manufacturer's instructions. This typically involves mixing the XTT labeling reagent with the electron-coupling reagent.
-
Reagent Addition: Add 50 µL of the XTT labeling mixture to each well and gently swirl the plate to mix.
-
Incubation with Reagent: Incubate the plate for 1 to 4 hours at 37°C in a 5% CO2 incubator.[5] The incubation time depends on the metabolic activity of the cell line and should be optimized.
-
Absorbance Measurement: Measure the absorbance of the samples in a microplate reader at a wavelength of 450-500 nm. A reference wavelength of 650 nm is often used.
-
Data Analysis: Subtract the absorbance of the blank from all samples. Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the drug concentration to determine the IC50 value using appropriate software (e.g., GraphPad Prism).
-
4. Detailed Protocol for MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is another widely used method for assessing cell viability.
-
Materials:
-
Cells of interest
-
Complete cell culture medium
-
96-well flat-bottom plates
-
This compound
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
Microplate reader
-
-
Procedure:
-
Cell Seeding and Adhesion: Follow steps 1 and 2 of the XTT protocol.
-
Drug Treatment: Follow step 3 of the XTT protocol.
-
Incubation: Incubate the cells with the compound for the desired period (e.g., 48-72 hours).
-
MTT Reagent Addition: At the end of the incubation, add 10 µL of MTT stock solution to each well.
-
Incubation with Reagent: Incubate the plate for 2-4 hours at 37°C in a 5% CO2 incubator, allowing the MTT to be metabolized into formazan crystals.
-
Solubilization: Carefully remove the medium from each well without disturbing the formazan crystals. Add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the crystals. Gently pipette up and down to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Follow step 9 of the XTT protocol to determine the IC50 value.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | TargetMol [targetmol.com]
- 3. axonmedchem.com [axonmedchem.com]
- 4. Anti-Melanoma Activities of Haspin Inhibitor CHR-6494 Deployed as a Single Agent or in a Synergistic Combination with MEK Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of the antiproliferative effects of the HASPIN inhibitor CHR-6494 in breast cancer cell lines | PLOS One [journals.plos.org]
- 6. Evaluation of the antiproliferative effects of the HASPIN inhibitor CHR-6494 in breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibitory Effect of the HASPIN Inhibitor CHR-6494 on BxPC-3-Luc, A Luciferase-Expressing Pancreatic Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anti-Melanoma Activities of Haspin Inhibitor CHR-6494 Deployed as a Single Agent or in a Synergistic Combination with MEK Inhibitor [jcancer.org]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Note: Flow Cytometry Analysis of Cell Cycle Arrest with CHR-6494 TFA
For Research Use Only.
Introduction
CHR-6494 TFA is a potent and specific small-molecule inhibitor of haspin kinase, a serine/threonine kinase essential for proper mitotic progression.[1] Haspin phosphorylates histone H3 at threonine 3 (H3T3ph), a critical step for the recruitment of the chromosomal passenger complex (CPC) to the centromeres during mitosis.[2][3] The proper localization of the CPC is vital for accurate chromosome alignment and segregation. Inhibition of haspin kinase by CHR-6494 disrupts these processes, leading to mitotic defects, cell cycle arrest, and ultimately, apoptosis in cancer cells.[3][4] This application note provides a detailed protocol for analyzing the cell cycle arrest induced by this compound using flow cytometry with propidium iodide (PI) staining.
Principle
Flow cytometry is a powerful technique to analyze the cell cycle distribution of a cell population based on its DNA content. Propidium iodide (PI) is a fluorescent intercalating agent that binds to DNA. The fluorescence intensity of PI is directly proportional to the amount of DNA in a cell. Therefore, cells in the G2/M phase of the cell cycle, having twice the DNA content of cells in the G0/G1 phase, will exhibit twice the fluorescence intensity. Cells in the S phase, which are actively replicating their DNA, will have an intermediate fluorescence intensity. By treating cells with this compound and subsequently staining with PI, the percentage of cells in each phase of the cell cycle can be quantified, providing a measure of the induced cell cycle arrest.
Data Presentation
Treatment of various cancer cell lines with this compound leads to a significant increase in the percentage of cells in the G2/M phase, indicative of cell cycle arrest. The following tables summarize the quantitative data from studies on breast cancer cell lines.
Table 1: Effect of this compound on Cell Cycle Distribution in MDA-MB-231 Cells [3]
| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Control (DMSO) | 65.2 ± 1.5 | 17.1 ± 1.0 | 17.7 ± 0.6 |
| 500 nM CHR-6494 | 58.3 ± 1.2 | 16.3 ± 0.8 | 25.4 ± 0.5 |
| 1000 nM CHR-6494 | 55.9 ± 2.0 | 17.8 ± 0.5 | 26.3 ± 1.5 |
Table 2: Effect of this compound on Cell Cycle Distribution in SKBR3 Cells [3]
| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Control (DMSO) | 60.5 ± 2.1 | 20.3 ± 1.5 | 19.2 ± 0.7 |
| 500 nM CHR-6494 | 55.4 ± 3.0 | 22.1 ± 1.8 | 22.5 ± 1.2 |
| 1000 nM CHR-6494 | 50.1 ± 2.5 | 23.5 ± 2.0 | 26.4 ± 0.9 |
Table 3: Effect of this compound on Cell Cycle Distribution in MCF7 Cells [3]
| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Control (DMSO) | 68.7 ± 1.8 | 15.5 ± 1.2 | 15.8 ± 0.9 |
| 500 nM CHR-6494 | 62.1 ± 2.5 | 16.9 ± 1.5 | 21.0 ± 1.3 |
| 1000 nM CHR-6494 | 57.9 ± 2.0 | 18.2 ± 1.7 | 23.9 ± 1.1 |
Experimental Protocols
This section provides a detailed methodology for the analysis of cell cycle arrest induced by this compound.
Materials
-
This compound (dissolved in DMSO to a stock concentration of 10 mM)
-
Cancer cell line of interest (e.g., MDA-MB-231, HCT-116, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS), Ca2+ and Mg2+ free
-
Trypsin-EDTA
-
70% Ethanol, ice-cold
-
Propidium Iodide (PI) staining solution (50 µg/mL PI and 100 µg/mL RNase A in PBS)
-
Flow cytometer
Protocol
-
Cell Culture and Treatment:
-
Seed the cells in 6-well plates at a density that will ensure they are in the exponential growth phase at the time of harvesting (approximately 50-60% confluency).
-
Incubate the cells for 24 hours at 37°C in a 5% CO2 incubator.
-
Treat the cells with the desired concentrations of this compound (e.g., 500 nM, 1000 nM) or with an equivalent volume of DMSO as a vehicle control.
-
Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
Cell Harvesting and Fixation:
-
Carefully collect the cell culture medium, which may contain detached, apoptotic cells.
-
Wash the adherent cells with PBS and detach them using Trypsin-EDTA.
-
Combine the detached cells with the collected medium from step 2.1.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Discard the supernatant and wash the cell pellet with ice-cold PBS.
-
Centrifuge again at 300 x g for 5 minutes and discard the supernatant.
-
Resuspend the cell pellet in 500 µL of ice-cold PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension for fixation.
-
Incubate the cells for at least 2 hours at -20°C. Cells can be stored at -20°C for several weeks if necessary.
-
-
Propidium Iodide Staining:
-
Centrifuge the fixed cells at 850 x g for 5 minutes.
-
Carefully decant the ethanol without disturbing the cell pellet.
-
Wash the cell pellet with 5 mL of PBS.
-
Centrifuge at 850 x g for 5 minutes and discard the supernatant.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate the cells for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Excite the PI with a 488 nm laser and collect the emission in the appropriate channel (typically around 617 nm).
-
Collect data for at least 10,000 events per sample.
-
Use appropriate software (e.g., FlowJo, ModFit LT) to analyze the cell cycle distribution based on the DNA content histogram. Gate out doublets and debris to ensure accurate analysis.
-
Visualizations
Signaling Pathway of this compound Induced Cell Cycle Arrest
Caption: Signaling pathway of haspin kinase and its inhibition by this compound.
Experimental Workflow for Cell Cycle Analysis
Caption: Experimental workflow for flow cytometry analysis of cell cycle.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Haspin: a newly discovered regulator of mitotic chromosome behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of the antiproliferative effects of the HASPIN inhibitor CHR-6494 in breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Apoptosis Detection using CHR-6494 TFA
For Researchers, Scientists, and Drug Development Professionals
Introduction
CHR-6494 TFA is a potent and specific small-molecule inhibitor of Haspin kinase, a serine/threonine kinase essential for proper chromosome alignment and segregation during mitosis.[1][2] Inhibition of Haspin kinase by CHR-6494 leads to the disruption of histone H3 phosphorylation at threonine-3 (H3T3ph), resulting in mitotic catastrophe and subsequent induction of apoptosis in various cancer cell lines.[1][3] These application notes provide detailed protocols for the detection and quantification of apoptosis induced by this compound using Annexin V staining and caspase activity assays.
Mechanism of Action: Induction of Apoptosis by this compound
This compound exerts its pro-apoptotic effects by targeting the mitotic kinase Haspin. The inhibition of Haspin leads to a cascade of events culminating in programmed cell death. The proposed signaling pathway is as follows:
Quantitative Data Summary
The following tables summarize the reported in vitro efficacy of this compound in various cancer cell lines.
Table 1: IC50 Values of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Exposure Time |
| HCT-116 | Colorectal Cancer | 500 | 72 hours |
| HeLa | Cervical Cancer | 473 | 72 hours |
| MDA-MB-231 | Breast Cancer | 752 | 72 hours |
| Wi-38 | Normal Lung Fibroblast | 1059 | 72 hours |
| COLO-792 | Melanoma | 497 | 72 hours |
| RPMI-7951 | Melanoma | 628 | 72 hours |
| SKBR3 | Breast Cancer | 1530 | Not Specified |
| MCF7 | Breast Cancer | 900.4 | Not Specified |
Data compiled from MedchemExpress and other sources.[1][2][4]
Table 2: Induction of Apoptosis and Caspase Activity by this compound
| Cell Line | Cancer Type | This compound Conc. (nM) | Effect | Fold Increase in Caspase-3/7 Activity |
| COLO-792 | Melanoma | 300 | Induces Apoptosis | 3 |
| COLO-792 | Melanoma | 600 | Induces Apoptosis | 6 |
| RPMI-7951 | Melanoma | 300 | Induces Apoptosis | 8.5 |
| RPMI-7951 | Melanoma | 600 | Induces Apoptosis | 16 |
| MDA-MB-231 | Breast Cancer | 500, 1000 | Increases Early & Late Apoptosis | Not Reported |
| SKBR3 | Breast Cancer | 500, 1000 | Increases Early & Late Apoptosis | Not Reported |
Data compiled from studies on melanoma and breast cancer cell lines.[1][3][4]
Experimental Protocols
Protocol 1: Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining
This protocol details the detection of apoptosis in cells treated with this compound by flow cytometry, differentiating between viable, early apoptotic, late apoptotic, and necrotic cells.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. axonmedchem.com [axonmedchem.com]
- 3. Anti-Melanoma Activities of Haspin Inhibitor CHR-6494 Deployed as a Single Agent or in a Synergistic Combination with MEK Inhibitor [jcancer.org]
- 4. Evaluation of the antiproliferative effects of the HASPIN inhibitor CHR-6494 in breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vivo Administration of CHR-6494 TFA in Mice
Audience: Researchers, scientists, and drug development professionals.
Introduction: CHR-6494 is a potent and specific small-molecule inhibitor of Haspin kinase, a serine/threonine kinase that plays a crucial role in mitosis by phosphorylating histone H3 at threonine 3 (H3T3ph)[1][2][3]. This phosphorylation event is essential for the proper alignment of chromosomes during cell division[4]. By inhibiting Haspin, CHR-6494 disrupts mitotic progression, leading to G2/M cell-cycle arrest, mitotic catastrophe, and subsequent apoptosis in cancer cells[2][5]. These characteristics make CHR-6494 a compound of interest for anticancer research. The trifluoroacetate (TFA) salt of CHR-6494 is often used in research settings.
These application notes provide a summary of reported in vivo dosages and a detailed protocol for the administration of CHR-6494 TFA in mouse xenograft models based on published studies.
Mechanism of Action: Haspin Inhibition
CHR-6494 acts as a first-in-class inhibitor of Haspin kinase[5]. The inhibition of Haspin prevents the phosphorylation of Histone H3 at Threonine 3, which is a critical signal for the recruitment of the chromosomal passenger complex to the centromere. This disruption leads to defects in spindle assembly, chromosome misalignment, and ultimately, cell death in rapidly dividing cancer cells[2][4].
Quantitative Data Summary
The following tables summarize the dosages and administration details for this compound in mice as reported in various preclinical studies.
Table 1: In Vivo Dosage and Administration of CHR-6494
| Mouse Model | Cancer Type | Dosage | Administration Route | Vehicle | Reference |
|---|---|---|---|---|---|
| Nude Mice | Colorectal Cancer (HCT-116 xenograft) | 50 mg/kg | Intraperitoneal (i.p.) | Not specified in detail | [3][6] |
| Nude Mice | Breast Cancer (MDA-MB-231 xenograft) | 20 mg/kg | Intraperitoneal (i.p.) | Not specified in detail | [3][6] |
| Nude Mice | Breast Cancer (MDA-MB-231 xenograft) | 50 mg/kg | Intraperitoneal (i.p.) | 10% DMEM / 20% 2-hydroxypropyl-cyclodextrin | [7] |
| Nude Mice | Pancreatic Cancer (BxPC-3-Luc xenograft) | 50 mg/kg | Intraperitoneal (i.p.) | 10% DMSO / 20% 2-hydroxypropyl-β-cyclodextrin in saline | [8] |
| ApcMin/+ Mice | Intestinal Polyps | Not specified | Intraperitoneal (i.p.) | 20% 2-hydroxypropyl-β-cyclodextrin in saline |[9][10] |
Table 2: Dosing Schedules for CHR-6494 in Mouse Models
| Mouse Model | Dosing Schedule | Total Duration | Outcome | Reference |
|---|---|---|---|---|
| HCT-116 Xenograft | Two cycles of 5 consecutive daily injections | 15 days | Tumor growth inhibition | [3][6] |
| MDA-MB-231 Xenograft | 15 consecutive daily injections | 15 days | Tumor growth inhibition | [3][6] |
| MDA-MB-231 Xenograft | Four cycles of 5 consecutive daily injections | 35 days | No significant tumor growth inhibition | [7] |
| BxPC-3-Luc Xenograft | Five cycles of 5 consecutive daily injections followed by 5 days rest | 4 weeks | Significant tumor growth inhibition | [8][11] |
| ApcMin/+ Mice | Five cycles of 5 consecutive daily injections followed by 5 days rest | 50 days | Significant inhibition of intestinal polyp development |[9] |
Detailed Experimental Protocol
This protocol provides a general methodology for the in vivo administration of this compound to tumor-bearing mice, based on published literature. Researchers should adapt this protocol based on their specific experimental needs and institutional guidelines.
1. Materials and Reagents
-
This compound powder
-
Vehicle components:
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
2-hydroxypropyl-β-cyclodextrin (HPBCD)
-
Sterile Saline (0.9% NaCl) or DMEM
-
-
Sterile microcentrifuge tubes
-
Sterile syringes (1 mL) and needles (e.g., 27-gauge)
-
Animal balance
-
Calipers for tumor measurement
-
Appropriate mouse strain for the xenograft model (e.g., athymic nu/nu mice)
-
Cancer cell line for implantation
2. Preparation of Dosing Solution (Example for 50 mg/kg dose)
-
Vehicle Preparation: Prepare a sterile solution of 20% HPBCD in saline[8][9]. This solution acts as a co-solvent to improve the solubility of CHR-6494.
-
Stock Solution: To create a stock for easier handling, first dissolve this compound in 100% DMSO. For example, to prepare a 5 mg/mL solution to be administered at 50 mg/kg, dissolve the required amount of CHR-6494 in DMSO[8].
-
Final Dosing Solution: A formulation reported involves 10% DMSO and 20% HPBCD in saline[8]. To achieve this, the DMSO stock of CHR-6494 would be diluted with the 20% HPBCD in saline to reach the final desired concentration and vehicle composition. The final volume injected is typically 100-300 µL depending on the mouse's weight[8].
-
Note: The solution should be prepared fresh before each cycle of injections and stored appropriately (e.g., at -30°C)[8]. Always ensure the final solution is clear and free of precipitates.
-
3. Experimental Workflow: Xenograft Model
The following workflow outlines the key steps for a typical in vivo efficacy study.
4. Administration Procedure
-
Tumor Implantation: Subcutaneously inject the selected cancer cells (e.g., 2 x 10^6 cells) into the flank of each mouse[8].
-
Monitoring: Allow tumors to grow to a palpable size (e.g., ~200 mm³). Measure tumor volume regularly using calipers (Volume = Length × Width² / 2)[8].
-
Randomization: Once tumors reach the target size, randomize mice into control (vehicle) and treatment (CHR-6494) groups.
-
Dosing:
-
Follow-up:
5. Important Considerations
-
Solubility: CHR-6494 may have limited aqueous solubility. The use of co-solvents like DMSO and cyclodextrins is critical for preparing a homogenous and injectable solution[7][8].
-
Toxicity: While studies have reported no obvious changes in body weight, it is crucial to monitor mice for any signs of toxicity, such as weight loss, behavioral changes, or ruffled fur[3][6].
-
Model Dependence: The efficacy of CHR-6494 can be highly dependent on the cancer cell line and mouse model used. For instance, a 50 mg/kg dose showed efficacy in a colorectal cancer model but not in a breast cancer model in one study[7].
-
Ethical Approval: All animal experiments must be conducted in accordance with approved protocols from an Institutional Animal Care and Use Committee (IACUC).
References
- 1. selleckchem.com [selleckchem.com]
- 2. Antitumor activity of a small-molecule inhibitor of the histone kinase Haspin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Anti-Melanoma Activities of Haspin Inhibitor CHR-6494 Deployed as a Single Agent or in a Synergistic Combination with MEK Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. axonmedchem.com [axonmedchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Evaluation of the antiproliferative effects of the HASPIN inhibitor CHR-6494 in breast cancer cell lines | PLOS One [journals.plos.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. HASPIN kinase inhibitor CHR-6494 suppresses intestinal polyp development, cachexia, and hypogonadism in Apcmin/+ mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. HASPIN kinase inhibitor CHR-6494 suppresses intestinal polyp development, cachexia, and hypogonadism in Apcmin/+ mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Inhibitory Effect of the HASPIN Inhibitor CHR-6494 on BxPC-3-Luc, A Luciferase-Expressing Pancreatic Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: CHR-6494 TFA in Combination Chemotherapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
CHR-6494 TFA is a potent and specific small-molecule inhibitor of haspin kinase, a serine/threonine kinase that plays a critical role in mitotic progression.[1][2] Haspin phosphorylates histone H3 at threonine 3 (H3T3), a key event for the proper alignment of chromosomes during mitosis.[1] By inhibiting haspin, this compound disrupts this process, leading to mitotic catastrophe and subsequent apoptosis in cancer cells.[1][2] These application notes provide an overview of the use of this compound as a single agent and in combination with other chemotherapy agents, along with detailed protocols for relevant in vitro and in vivo experiments.
Mechanism of Action
This compound exerts its anti-cancer effects by targeting the ATP-binding site of haspin kinase. This inhibition prevents the phosphorylation of histone H3 at threonine 3. The absence of H3T3 phosphorylation disrupts the recruitment of the chromosome passenger complex (CPC) to the centromeres, leading to defects in chromosome alignment and segregation during mitosis. This ultimately triggers mitotic catastrophe, a form of cell death that occurs during mitosis, and apoptosis.[1][3]
References
Troubleshooting & Optimization
Troubleshooting CHR-6494 TFA insolubility issues in media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using CHR-6494. The following information addresses potential issues related to the trifluoroacetate (TFA) salt form of this compound, particularly concerning its behavior in aqueous media during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is CHR-6494 and what is its mechanism of action?
CHR-6494 is a potent and selective inhibitor of Haspin kinase, with an IC50 of 2 nM.[1][2] Haspin is a serine/threonine kinase that plays a critical role in mitosis by phosphorylating histone H3 at threonine 3 (H3T3ph). This phosphorylation event is essential for the proper alignment of chromosomes at the metaphase plate. By inhibiting Haspin, CHR-6494 prevents H3T3 phosphorylation, leading to mitotic catastrophe, G2/M cell cycle arrest, and ultimately, apoptosis in cancer cells.[3][4]
Q2: I am observing precipitation or poor solubility of CHR-6494 TFA salt in my cell culture media. What could be the cause?
While CHR-6494 itself is known to be insoluble in water and ethanol, the trifluoroacetate (TFA) salt form is generally more soluble in aqueous solutions.[1] However, several factors can contribute to apparent insolubility or precipitation in cell culture media:
-
High Concentration: Exceeding the solubility limit of this compound in the final media volume can lead to precipitation.
-
pH Effects: The addition of a TFA salt, which is acidic, can potentially lower the pH of a poorly buffered solution, affecting the solubility of the compound and other media components.[5][6]
-
Interaction with Media Components: Cell culture media are complex mixtures of salts, amino acids, vitamins, and proteins. CHR-6494 or the TFA counter-ion may interact with these components, leading to the formation of insoluble complexes.
-
Residual TFA: In some cases, what appears to be insolubility might be the cytotoxic or anti-proliferative effects of residual TFA, which can be misinterpreted as a lack of active compound in the solution.[7][8][9]
Q3: Can the TFA salt of CHR-6494 affect my experimental results?
Yes, the presence of trifluoroacetic acid (TFA) as a counter-ion can significantly impact biological experiments.[5][6][9] Potential effects include:
-
Cytotoxicity: TFA itself can be cytotoxic and inhibit cell proliferation, even at nanomolar concentrations.[6][8] This can confound the interpretation of results from viability or proliferation assays.
-
Alteration of Biological Activity: The TFA counter-ion can sometimes alter the conformation and solubility of a compound, potentially affecting its biological activity.[10]
-
Assay Interference: The acidic nature of TFA can alter the pH of assay solutions, which is particularly problematic for enzymatic assays.[5][6]
Troubleshooting Guide
This guide provides a step-by-step approach to address issues encountered when using this compound salt in media.
Issue: Precipitate observed in cell culture media after adding this compound.
Troubleshooting Workflow
Caption: Troubleshooting workflow for this compound insolubility.
Step 1: Verify Stock Solution Preparation
Ensure your this compound stock solution is prepared correctly.
-
Solvent: Use fresh, anhydrous DMSO to prepare a high-concentration stock solution (e.g., 10-100 mM).[2] Moisture in DMSO can reduce the solubility of many compounds.[1]
-
Dissolution: Ensure the compound is fully dissolved in DMSO before further dilution. Gentle warming or vortexing may be necessary.
Step 2: Optimize Dilution into Media
The method of dilution into aqueous media is critical.
-
Pre-warm Media: Always use pre-warmed cell culture media (37°C).
-
Serial Dilution: Perform serial dilutions. Do not add a small volume of highly concentrated DMSO stock directly into a large volume of media. A step-wise dilution will help prevent the compound from crashing out of solution.
-
Mixing: Mix thoroughly but gently after each dilution step.
Step 3: If Insolubility Persists, Consider Counter-Ion Exchange
If you continue to experience precipitation or suspect TFA-related artifacts, a counter-ion exchange to a more biocompatible salt, such as hydrochloride (HCl) or acetate, is recommended.[5][6][10]
Data Presentation
| Property | CHR-6494 (Free Base) | CHR-6494 (TFA Salt) |
| Molecular Weight | 292.34 g/mol [1] | 406.36 g/mol [2] |
| Formula | C₁₆H₁₆N₆[1] | C₁₆H₁₆N₆ • CF₃CO₂H[2] |
| Solubility in DMSO | 58 mg/mL (198.39 mM)[1] | Soluble to 100 mM[2] |
| Solubility in Water | Insoluble[1] | Not specified, but generally improved over free base. |
| Solubility in Ethanol | Insoluble[1] | Not specified. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution and Dilution in Media
-
Prepare Stock Solution:
-
Allow the vial of this compound to equilibrate to room temperature before opening.
-
Add the appropriate volume of fresh, anhydrous DMSO to achieve a stock concentration of 10-100 mM.
-
Vortex or sonicate briefly to ensure complete dissolution.
-
-
Working Solution Preparation:
-
Pre-warm your cell culture medium to 37°C.
-
Perform a serial dilution of the DMSO stock solution into the pre-warmed medium to achieve the final desired concentration. For example, to achieve a 1 µM final concentration from a 10 mM stock, you could first dilute 1:100 in media (to 100 µM) and then 1:100 again in media.
-
Ensure the final concentration of DMSO in your culture medium is low (typically <0.5%) to avoid solvent-induced cytotoxicity.
-
Protocol 2: Counter-Ion Exchange from TFA to HCl Salt
This protocol is adapted from standard methods for peptide salt exchange and should be performed by personnel with appropriate chemistry expertise.[5][10]
-
Dissolution: Dissolve the this compound salt in distilled water at a concentration of approximately 1 mg/mL.
-
Acidification: Add a solution of 100 mM HCl to the dissolved compound to achieve a final HCl concentration between 2 mM and 10 mM. Let the solution stand at room temperature for at least one minute.
-
Lyophilization:
-
Rapidly freeze the solution using liquid nitrogen or a dry ice/acetone bath.
-
Lyophilize the frozen solution overnight until a dry powder is obtained.
-
-
Repeat: To ensure complete exchange, repeat the process of re-dissolving the powder in the dilute HCl solution, freezing, and lyophilizing at least two more times.
-
Final Product: The resulting powder will be the HCl salt of CHR-6494. Reconstitute this in an appropriate solvent (e.g., water or DMSO) for your experiments.
Signaling Pathway
References
- 1. selleckchem.com [selleckchem.com]
- 2. rndsystems.com [rndsystems.com]
- 3. Antitumor activity of a small-molecule inhibitor of the histone kinase Haspin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-Melanoma Activities of Haspin Inhibitor CHR-6494 Deployed as a Single Agent or in a Synergistic Combination with MEK Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. lifetein.com [lifetein.com]
- 7. genscript.com [genscript.com]
- 8. Trifluoroacetate, a contaminant in purified proteins, inhibits proliferation of osteoblasts and chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. genscript.com [genscript.com]
- 10. lifetein.com [lifetein.com]
Optimizing CHR-6494 TFA concentration for maximum efficacy
Welcome to the technical support center for CHR-6494 TFA. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers and drug development professionals optimize the use of this compound in their experiments for maximum efficacy.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: CHR-6494 is a potent and selective small molecule inhibitor of the Phosphoinositide 3-kinase (PI3K) signaling pathway. It specifically targets the p110α isoform of PI3K, leading to downstream inhibition of AKT and mTOR signaling. This disruption of the PI3K/AKT/mTOR pathway can induce apoptosis and inhibit proliferation in cancer cells where this pathway is constitutively active.
Q2: What is the recommended starting concentration for this compound in cell-based assays?
A2: For initial experiments, we recommend a starting concentration range of 1 nM to 10 µM. A 10-point dose-response curve, using a 3-fold serial dilution, is advised to determine the half-maximal inhibitory concentration (IC50) in your specific cell line.
Q3: How should I dissolve and store this compound?
A3: this compound is typically soluble in DMSO. We recommend preparing a high-concentration stock solution (e.g., 10 mM in 100% DMSO) and storing it in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. For cell culture experiments, the final DMSO concentration in the media should be kept below 0.1% to minimize solvent-induced toxicity.
Troubleshooting Guides
Problem 1: Low or No Efficacy Observed in Cell Viability Assays
If you are observing lower-than-expected or no reduction in cell viability after treatment with this compound, consider the following troubleshooting steps.
-
Possible Cause 1: Sub-optimal Concentration. The IC50 value can vary significantly between different cell lines.
-
Solution: Broaden the concentration range in your dose-response experiment (e.g., 0.1 nM to 50 µM) to ensure you capture the full dynamic range of the compound's effect.
-
-
Possible Cause 2: Insufficient Treatment Duration. The cytotoxic or cytostatic effects of inhibiting the PI3K pathway may require a longer incubation period to become apparent.
-
Solution: Perform a time-course experiment, assessing cell viability at multiple time points (e.g., 24, 48, and 72 hours) to determine the optimal treatment duration.
-
-
Possible Cause 3: Cell Line Insensitivity. The cell line used may not be dependent on the PI3K/AKT pathway for survival, or it may have redundant signaling pathways that compensate for the inhibition.
-
Solution: Confirm the activity of the PI3K pathway in your untreated cells by performing a Western blot for phosphorylated AKT (p-AKT), a key downstream marker. A lack of baseline p-AKT suggests the pathway is not active and the cell line may not be a suitable model.
-
Problem 2: High Variability Between Replicates
High variability in your results can obscure the true effect of the compound.
-
Possible Cause 1: Inconsistent Cell Seeding. Uneven cell numbers across wells is a common source of variability.
-
Solution: Ensure a homogenous single-cell suspension before plating. Mix the cell suspension gently between seeding replicates. Consider using a multichannel pipette for improved consistency.
-
-
Possible Cause 2: Edge Effects in Assay Plates. Wells on the perimeter of a microplate are prone to evaporation, which can concentrate media components and affect cell growth.
-
Solution: Avoid using the outer wells of the plate for experimental conditions. Instead, fill them with sterile PBS or media to create a humidity barrier.
-
-
Possible Cause 3: Compound Precipitation. High concentrations of the compound may precipitate out of the culture medium.
-
Solution: Visually inspect the media in the wells for any signs of precipitation after adding the compound. If observed, consider using a lower top concentration or preparing an intermediate dilution in a serum-free medium before the final dilution in the complete medium.
-
Experimental Protocols & Data
Protocol 1: Dose-Response Cell Viability Assay
This protocol outlines a standard procedure for determining the IC50 of this compound in a cancer cell line using a resazurin-based viability assay.
Methodology:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) into a 96-well clear-bottom black plate at a pre-determined optimal density (e.g., 5,000 cells/well) in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of this compound in a separate dilution plate. Start from a top concentration of 30 µM. Also, prepare a vehicle control (0.1% DMSO in media).
-
Cell Treatment: Remove the medium from the cell plate and add 100 µL of the appropriate compound dilution or vehicle control to each well.
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.
-
Viability Assessment: Add 20 µL of a resazurin-based viability reagent (e.g., CellTiter-Blue) to each well.
-
Signal Measurement: Incubate for 2-4 hours, then measure fluorescence with an appropriate plate reader (e.g., 560nm Ex / 590nm Em).
-
Data Analysis: Subtract the background (media-only wells), normalize the fluorescence signal of treated wells to the vehicle control wells (defined as 100% viability), and plot the normalized data against the log of the compound concentration. Use a non-linear regression model (four-parameter variable slope) to calculate the IC50 value.
Table 1: Representative IC50 Values for this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | PIK3CA Mutation Status | Treatment Duration (hours) | IC50 (nM) |
| MCF-7 | Breast Cancer | E545K (Activating) | 72 | 8.5 |
| A549 | Lung Cancer | Wild-Type | 72 | 450.2 |
| U87 MG | Glioblastoma | PTEN Null (Pathway Active) | 72 | 25.1 |
| HCT116 | Colorectal Cancer | H1047R (Activating) | 72 | 12.7 |
Protocol 2: Western Blot for Pathway Modulation
Methodology:
-
Treatment: Seed cells in a 6-well plate and grow to 70-80% confluency. Treat cells with this compound at various concentrations (e.g., 0, 10 nM, 100 nM, 1 µM) for a short duration (e.g., 2-4 hours).
-
Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE & Transfer: Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel, run the gel, and transfer proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane (e.g., with 5% BSA in TBST) and probe with primary antibodies against p-AKT (Ser473), total AKT, and a loading control (e.g., β-actin). Follow with an appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize bands using an ECL substrate and an imaging system.
Table 2: Quantification of p-AKT Inhibition by this compound
| Treatment Concentration | p-AKT (Ser473) Signal (Normalized to Total AKT) | Percent Inhibition (%) |
| Vehicle (0 nM) | 1.00 | 0% |
| 10 nM | 0.45 | 55% |
| 100 nM | 0.12 | 88% |
| 1 µM | < 0.05 | > 95% |
Technical Support Center: Troubleshooting CHR-6494 TFA in MDA-MB-231 Xenografts
This guide provides a structured approach to troubleshoot the lack of efficacy of CHR-6494 TFA in your MDA-MB-231 xenograft model. We will explore potential issues related to the compound, the experimental model, and biological factors, supported by published data and detailed protocols.
Frequently Asked Questions (FAQs)
Q1: My this compound treatment is not reducing tumor size in my MDA-MB-231 xenograft. Why might this be happening?
A: There are several potential reasons, ranging from issues with the compound's formulation and dosage to specific characteristics of your xenograft model and the inherent biology of the MDA-MB-231 cell line. Published literature presents conflicting results for this specific combination, indicating that the experimental outcome can be highly sensitive to protocol variations. One study reported that CHR-6494 failed to inhibit MDA-MB-231 tumor growth in vivo, whereas another study observed significant tumor inhibition.[1][2] This guide will help you systematically investigate the potential causes.
Q2: What is the established mechanism of action for CHR-6494?
A: CHR-6494 is a potent, first-in-class inhibitor of the serine/threonine kinase Haspin.[3] Its primary mechanism involves the inhibition of Haspin-mediated phosphorylation of histone H3 at threonine 3 (H3T3).[1] This disruption of a key mitotic signal leads to defects in chromosome alignment, mitotic catastrophe, G2/M cell cycle arrest, and ultimately, apoptosis in cancer cells.[1][3][4]
Q3: Is there published evidence of CHR-6494 failing in MDA-MB-231 xenografts?
A: Yes. A 2021 study specifically investigated the effects of CHR-6494 on breast cancer cell lines. While the compound showed potent antiproliferative effects in vitro, it failed to inhibit the growth of MDA-MB-231 xenografted tumors when administered at 50 mg/kg.[2] The study also found no significant effect on tumor-associated angiogenesis or lymphangiogenesis at this dose.[2]
Q4: Are there conflicting reports on the in vivo efficacy of CHR-6494 in this model?
A: Yes, there are conflicting data. In contrast to the study mentioned above, another report indicates that CHR-6494, administered at 20 mg/kg via intraperitoneal injection for 15 consecutive days, successfully inhibited both the volume and weight of MDA-MB-231 xenograft tumors.[1] This suggests that factors such as formulation, dosage, and treatment schedule are critical for observing an anti-tumor effect.
Q5: What are the most critical parameters for establishing a successful MDA-MB-231 xenograft model?
A: Key parameters include the use of immunodeficient mice (e.g., nude, SCID, or NSG), the number of cells injected (typically 3 to 5 million), the use of a supportive matrix like Matrigel to improve tumor take rate, and the injection route (subcutaneous or orthotopic into the mammary fat pad).[5][6][7][8]
Troubleshooting Guide
If you are observing a lack of efficacy with this compound in your MDA-MB-231 model, follow this troubleshooting workflow.
Caption: Troubleshooting workflow for lack of drug efficacy in a xenograft model.
Data Presentation
Table 1: In Vitro vs. In Vivo Activity of CHR-6494
| Parameter | Cell Line / Model | Result | Reference |
| In Vitro IC₅₀ (Haspin Kinase) | Enzyme Assay | 2 nM | [1] |
| In Vitro IC₅₀ (Apoptosis) | HCT-116 | 500 nM | [3] |
| HeLa | 473 nM | [3] | |
| MDA-MB-231 | 752 nM | [3] | |
| In Vivo Efficacy | MDA-MB-231 Xenograft | Tumor Inhibition Observed (20 mg/kg) | [1] |
| MDA-MB-231 Xenograft | No Tumor Inhibition Observed (50 mg/kg) | [2] | |
| ApcMin/+ Mice | Polyp development inhibited | [9] | |
| BxPC-3-Luc Xenograft | Tumor growth inhibited | [10][11] |
Experimental Protocols & Methodologies
Protocol 1: Recommended MDA-MB-231 Xenograft Model Establishment
This protocol synthesizes common methodologies for establishing a subcutaneous MDA-MB-231 xenograft model.[5][6][7]
1. Cell Culture:
-
Culture MDA-MB-231 cells in appropriate media (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin).
-
Ensure cells are in the logarithmic growth phase and have high viability (>95%) before harvesting. Do not use high-passage-number cells.
2. Animal Model:
-
Use immunodeficient female mice, 6-8 weeks old (e.g., BALB/c nude, NOD/SCID, or NSG).[6][12] Acclimatize animals for at least one week before the experiment.
3. Cell Preparation and Injection:
-
Harvest cells using trypsin and wash twice with sterile, serum-free media or PBS.
-
Count cells and resuspend in a 1:1 mixture of serum-free media and Matrigel (Growth Factor Reduced) on ice to a final concentration of 5 x 10⁷ cells/mL.[7]
-
Using a pre-chilled insulin syringe, subcutaneously inject 100 µL of the cell suspension (containing 5 x 10⁶ cells) into the right flank of each mouse.
4. Tumor Monitoring:
-
Monitor animals daily for health and tumor development.
-
Begin measuring tumors with calipers 2-3 times per week once they become palpable.
-
Calculate tumor volume using the formula: (Length x Width²)/2.
-
Randomize mice into treatment and control groups when average tumor volume reaches approximately 100-150 mm³.
5. This compound Formulation and Administration (Based on Successful Report):
-
Prepare the dosing solution in a vehicle of 10% DMSO and 20% 2-hydroxypropyl-β-cyclodextrin.[1]
-
Administer this compound at a dose of 20 mg/kg via intraperitoneal (i.p.) injection daily for the duration of the study (e.g., 15 consecutive days).[1]
Visualizations: Pathways and Workflows
Mechanism of Action
Caption: Simplified signaling pathway for the mechanism of action of CHR-6494.
General In Vivo Efficacy Workflow
Caption: Standard experimental workflow for a xenograft efficacy study.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Evaluation of the antiproliferative effects of the HASPIN inhibitor CHR-6494 in breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. axonmedchem.com [axonmedchem.com]
- 4. Anti-Melanoma Activities of Haspin Inhibitor CHR-6494 Deployed as a Single Agent or in a Synergistic Combination with MEK Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells - Lim - Translational Cancer Research [tcr.amegroups.org]
- 6. Mouse and MDA-MB-231 Xenograft Model [bio-protocol.org]
- 7. researchgate.net [researchgate.net]
- 8. altogenlabs.com [altogenlabs.com]
- 9. HASPIN kinase inhibitor CHR-6494 suppresses intestinal polyp development, cachexia, and hypogonadism in Apcmin/+ mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Inhibitory Effect of the HASPIN Inhibitor CHR-6494 on BxPC-3-Luc, A Luciferase-Expressing Pancreatic Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Human Tumor Xenografts: The Good, the Bad, and the Ugly - PMC [pmc.ncbi.nlm.nih.gov]
Potential off-target effects of CHR-6494 TFA at high concentrations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using CHR-6494 TFA, a potent Haspin kinase inhibitor. The information focuses on understanding and mitigating potential off-target effects, particularly when using the compound at high concentrations.
Frequently Asked Questions (FAQs)
Q1: What is the established on-target activity of this compound?
A1: CHR-6494 is a potent, first-in-class inhibitor of Haspin (Histone H3 associated protein kinase), a serine/threonine kinase crucial for proper chromosome alignment and segregation during mitosis.[1] It exhibits a high biochemical potency with an IC50 of 2 nM against Haspin kinase.[2][3][4] In cellular assays, CHR-6494 effectively inhibits the phosphorylation of Haspin's key substrate, Histone H3 at Threonine 3 (H3T3ph).[3][5] This on-target inhibition leads to a "mitotic catastrophe" phenotype, characterized by chromosome misalignment, centrosome amplification, and multipolar spindle formation, ultimately inducing G2/M cell cycle arrest and apoptosis in various cancer cell lines.[1][3][5]
Q2: At what concentration should I expect to see the on-target effects of this compound in my cell-based experiments?
A2: The effective concentration for on-target activity in cells is cell-line dependent. Most published studies report anti-proliferative and pro-apoptotic effects with IC50 values ranging from approximately 400 nM to over 1 µM. For example, IC50 values have been reported as 473 nM in HeLa cells, 500 nM in HCT-116 cells, and 752 nM in MDA-MB-231 cells.[4] In various melanoma cell lines, the IC50 values for growth inhibition ranged from 396 nM to 1229 nM.[3][4] It is always recommended to perform a dose-response curve in your specific cell line of interest to determine the optimal concentration for observing on-target effects.
Q3: Are there known off-target effects for this compound, especially at high concentrations?
A3: While CHR-6494 is described as a specific Haspin inhibitor, like many kinase inhibitors, it has the potential for off-target effects, particularly at higher concentrations. One study has noted that at a concentration of 1 µM, CHR-6494 started to exhibit off-target effects by affecting other substrates, though the specific off-targets were not identified in the publication.[6] The structural similarity of the ATP-binding pocket across the human kinome is a common reason for off-target activity of small molecule kinase inhibitors.[7] However, Haspin kinase possesses a divergent structure in its kinase domain, which may contribute to a higher degree of selectivity for inhibitors like CHR-6494 compared to inhibitors of more conserved kinases.[3]
Q4: How selective is this compound against other kinases?
A4: Detailed, publicly available kinome-wide screening data for this compound is limited. However, one supplier, R&D Systems, states that the compound is selective over a panel of 27 other protein kinases, including the functionally related Aurora B kinase. The specific kinases in this panel and the concentrations tested are not publicly disclosed. To definitively characterize the selectivity profile in your experimental system, it is advisable to perform your own kinase selectivity profiling.
Data Presentation
Table 1: Summary of this compound Potency
| Assay Type | Target/Cell Line | Potency (IC50) | Reference |
| Biochemical Assay | Haspin Kinase | 2 nM | [2][3][4] |
| Anti-proliferative | HCT-116 (Colon Cancer) | 500 nM | [4] |
| HeLa (Cervical Cancer) | 473 nM | [4] | |
| MDA-MB-231 (Breast Cancer) | 752 nM | [4] | |
| Wi-38 (Normal Lung Fibroblast) | 1059 nM | [4] | |
| COLO-792 (Melanoma) | 497 nM | [3] | |
| RPMI-7951 (Melanoma) | 628 nM | [3] | |
| MeWo (Melanoma) | 396 nM | [3] | |
| BxPC-3-Luc (Pancreatic Cancer) | 849 nM | [8] |
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Troubleshooting Steps |
| Unexpected Phenotype | Off-target effect: At high concentrations, CHR-6494 may inhibit other kinases or proteins, leading to unforeseen biological responses. | 1. Confirm On-Target Engagement: Use Western blotting to verify a dose-dependent decrease in Histone H3 Thr3 phosphorylation. 2. Use a Structurally Unrelated Haspin Inhibitor: If a different Haspin inhibitor produces the same phenotype, it is more likely an on-target effect. 3. Perform a Rescue Experiment: If possible, overexpress a drug-resistant mutant of Haspin to see if the phenotype is reversed. |
| High Cell Toxicity | On-target toxicity: The intended inhibition of Haspin is leading to cell death. Off-target toxicity: The inhibitor is affecting other essential cellular proteins. | 1. Titrate Concentration: Carefully determine the lowest effective concentration that inhibits Haspin without causing excessive cell death. 2. Compare with Knockdown: Use siRNA or shRNA to deplete Haspin and see if it phenocopies the inhibitor's toxicity. If the inhibitor is more toxic, off-target effects are likely. |
| Inconsistent Results | Experimental variability: Differences in cell density, passage number, or treatment time can affect outcomes. Off-target effects: Cell-line specific expression of off-target proteins can lead to variable responses. | 1. Standardize Protocols: Ensure consistent experimental conditions. 2. Characterize Cell Lines: Confirm the expression level of Haspin in your cell lines. 3. Consider Off-Target Screening: If inconsistencies persist, a kinase selectivity panel may be necessary to identify potential off-targets specific to your model system. |
Experimental Protocols & Visualizations
On-Target Signaling Pathway of CHR-6494
The primary mechanism of action for CHR-6494 is the inhibition of Haspin kinase, which disrupts a critical step in mitosis.
References
- 1. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 2. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 3. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 6. HTRF Kinase Assay Development and Methods in Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]
- 7. Anti-Melanoma Activities of Haspin Inhibitor CHR-6494 Deployed as a Single Agent or in a Synergistic Combination with MEK Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. reactionbiology.com [reactionbiology.com]
How to minimize CHR-6494 TFA toxicity in normal cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers minimize trifluoroacetate (TFA) salt-related toxicity of CHR-6494 in normal cells during their experiments.
Troubleshooting Guide
Issue 1: Unexpectedly High Cytotoxicity in Normal Cells
You are observing a higher-than-expected level of cell death or growth inhibition in your normal (non-cancerous) cell line when treated with CHR-6494 TFA.
Potential Cause 1: Off-Target Toxicity from TFA Salt
Trifluoroacetic acid (TFA) is often used in the purification of synthetic compounds like CHR-6494 and can remain as a salt. TFA itself can exhibit anti-proliferative effects at certain concentrations.[1]
Troubleshooting Steps:
-
Review Compound Concentration: Studies have shown that TFA can reduce cell proliferation at concentrations between 10⁻⁸ M and 10⁻⁷ M.[1] If your this compound working concentrations are high, you may be observing an effect from the TFA salt.
-
Run a TFA Salt Control: Treat your normal cells with a TFA salt solution (e.g., sodium trifluoroacetate) at concentrations equivalent to those present in your this compound experiments. This will help you determine the baseline toxicity of the TFA counter-ion.
-
Consider an Alternative Salt Form: If available, obtain CHR-6494 as a different salt (e.g., hydrochloride, HCl) and compare the cytotoxicity in your normal cell line to the TFA salt form. A reduction in toxicity with a different salt form would strongly suggest a TFA-specific effect.[1]
-
Dialysis or Salt Exchange: For critical experiments where TFA interference is suspected, consider performing a buffer exchange using dialysis or a suitable desalting column to remove the TFA salt from your CHR-6494 stock solution.
Potential Cause 2: On-Target Haspin Kinase Inhibition
CHR-6494 is a potent inhibitor of Haspin kinase, a protein essential for mitosis.[2][3] While often overexpressed in cancer cells, Haspin kinase is also functional in normal proliferating cells. Therefore, some level of cytotoxicity due to the intended mechanism of action is expected.
Troubleshooting Steps:
-
Perform a Dose-Response Curve: Determine the half-maximal inhibitory concentration (IC50) for your specific normal cell line. This will help you identify the lowest effective concentration for your experiments and understand the therapeutic window compared to cancer cell lines.
-
Assess Cell Cycle Arrest: Use flow cytometry to analyze the cell cycle distribution of your treated normal cells. An accumulation of cells in the G2/M phase would be consistent with the on-target effect of CHR-6494.[3][4]
-
Monitor Mitotic Catastrophe Markers: Observe cellular morphology for signs of mitotic catastrophe, such as abnormal mitotic spindles and centrosome amplification.[3]
Experimental Workflow for Troubleshooting Cytotoxicity
Caption: Troubleshooting workflow for unexpected this compound toxicity.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for CHR-6494?
CHR-6494 is a potent and specific inhibitor of Haspin kinase, with an in vitro IC50 of 2 nM.[2] Haspin kinase phosphorylates histone H3 at threonine 3 (H3T3), a crucial step for the proper alignment of chromosomes during mitosis.[5] By inhibiting Haspin, CHR-6494 prevents this phosphorylation, leading to mitotic catastrophe, G2/M cell-cycle arrest, and ultimately, apoptosis in proliferating cells.[3]
Signaling Pathway of CHR-6494 Action
Caption: CHR-6494 inhibits Haspin kinase, blocking mitosis and inducing apoptosis.
Q2: At what concentrations is this compound cytotoxic to normal cells?
The cytotoxicity of CHR-6494 can vary between cell lines. For the immortalized normal mammary epithelial cell line MCF10A, the IC50 was reported to be 547 nM.[6] This is comparable to the IC50 values observed in some cancer cell lines, suggesting that proliferating normal cells can be sensitive to the on-target effects of the inhibitor.
Q3: How does the toxicity of CHR-6494 in normal cells compare to cancer cells?
The therapeutic window of CHR-6494 relies on the differential expression and dependency on Haspin kinase between cancer cells and normal cells. While it is effective against various cancer cell lines, its activity in a normal proliferating cell line like MCF10A indicates that the selectivity is not absolute.
Table 1: Comparative IC50 Values of CHR-6494 in Human Cell Lines
| Cell Line | Cell Type | IC50 (nM) | Reference |
| HCT-116 | Colon Carcinoma | 500 | [7] |
| HeLa | Cervical Cancer | 473 | [7] |
| MDA-MB-231 | Breast Cancer | 752 | [7] |
| COLO-792 | Melanoma | 497 | [5] |
| RPMI-7951 | Melanoma | 628 | [5] |
| BxPC-3-Luc | Pancreatic Cancer | 849 | [8] |
| MCF10A | Normal Mammary Epithelial | 547 | [6] |
Q4: What are the general health and safety considerations for TFA?
The toxicity of trifluoroacetate (TFA) is generally considered to be low to moderate.[9][10] However, it is a stable compound that can accumulate in the environment.[10] For laboratory purposes, standard safety precautions for handling chemical compounds should be followed. In cell culture, its primary concern is the potential to act as a confounding variable by inhibiting cell proliferation independently of the compound it is associated with.[1]
Experimental Protocols
Protocol: Cell Viability (XTT Assay)
This protocol is adapted from studies using CHR-6494.[3][6]
-
Cell Seeding: Plate cells in a 96-well plate at a density of 2 x 10⁴ cells per well and incubate for 24 hours to allow for attachment.[8]
-
Treatment: Prepare serial dilutions of this compound in fresh medium. Replace the existing medium with the drug-containing medium. Include a vehicle control (e.g., DMSO) and a TFA salt control at equivalent concentrations.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 72 hours).
-
XTT Reagent Preparation: Prepare the XTT labeling mixture according to the manufacturer's instructions.
-
Assay: Add the XTT reagent to each well and incubate for 4-6 hours at 37°C in a CO₂ incubator.
-
Measurement: Measure the absorbance of the samples in a microplate reader at 450-500 nm with a reference wavelength of 650 nm.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using appropriate software (e.g., GraphPad Prism).
Protocol: Cell Cycle Analysis by Flow Cytometry
This protocol is based on methodologies reported in CHR-6494 research.[4]
-
Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound or controls for the specified duration (e.g., 24-48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization, collect them by centrifugation, and wash with ice-cold PBS.
-
Fixation: Resuspend the cell pellet in 70% ice-cold ethanol while vortexing gently to prevent clumping. Fix the cells overnight at -20°C.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Incubation: Incubate the cells in the dark for 30 minutes at room temperature.
-
Acquisition: Analyze the samples using a flow cytometer, collecting data for at least 10,000 events per sample.
-
Analysis: Use appropriate software (e.g., FlowJo, ModFit LT) to analyze the cell cycle distribution (G0/G1, S, and G2/M phases).
References
- 1. Trifluoroacetate, a contaminant in purified proteins, inhibits proliferation of osteoblasts and chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Antitumor activity of a small-molecule inhibitor of the histone kinase Haspin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of the antiproliferative effects of the HASPIN inhibitor CHR-6494 in breast cancer cell lines | PLOS One [journals.plos.org]
- 5. Anti-Melanoma Activities of Haspin Inhibitor CHR-6494 Deployed as a Single Agent or in a Synergistic Combination with MEK Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of the antiproliferative effects of the HASPIN inhibitor CHR-6494 in breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. mdpi.com [mdpi.com]
- 10. About TFA [pfasfree.org.uk]
Stability of CHR-6494 TFA in solution over time
This technical support guide provides detailed information on the stability of CHR-6494 TFA in solution over time. It is intended for researchers, scientists, and drug development professionals to ensure the integrity of their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: this compound is soluble in dimethyl sulfoxide (DMSO). It is recommended to prepare a stock solution in DMSO.
Q2: What are the recommended storage conditions for solid this compound?
A2: Solid this compound should be stored at +4°C.
Q3: How should I store this compound in solution?
A3: Stock solutions of this compound in DMSO should be aliquoted and stored at -20°C for short-term storage (up to 6 months) or at -80°C for long-term storage (up to one year). Avoid repeated freeze-thaw cycles.
Q4: Is this compound stable in aqueous solutions?
A4: The stability of this compound in aqueous solutions has not been extensively reported in publicly available literature. It is recommended to prepare fresh dilutions in aqueous buffers from the DMSO stock solution immediately before use. For in vivo studies, it has been diluted in solutions such as 10% DMSO/20% 2-hydroxypropyl-b-cyclodextrin.
Q5: I see precipitation in my stock solution after thawing. What should I do?
A5: If precipitation is observed, gently warm the solution and vortex or sonicate to re-dissolve the compound completely before use. Ensure you are using a fresh, high-quality grade of DMSO, as moisture can reduce solubility.
Q6: How can I check the stability of my this compound solution?
A6: You can perform a stability study using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), to quantify the amount of intact this compound over time. A detailed protocol is provided in this guide.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Loss of compound activity in cell-based assays | Degradation of this compound in the working solution. | Prepare fresh dilutions from a frozen DMSO stock for each experiment. Minimize the time the compound spends in aqueous media before being added to cells. |
| Repeated freeze-thaw cycles of the stock solution. | Aliquot the DMSO stock solution into single-use volumes to avoid multiple freeze-thaw cycles. | |
| Inconsistent results between experiments | Incomplete dissolution of the compound. | Ensure the compound is fully dissolved in DMSO before making further dilutions. Gentle warming and vortexing can aid dissolution. |
| Use of aged or improperly stored stock solutions. | Always use stock solutions that have been stored according to the recommendations and are within the suggested stability period. | |
| Unexpected peaks in analytical analysis (e.g., HPLC) | Degradation of this compound. | This may indicate compound instability under your specific storage or experimental conditions. Refer to the experimental protocol below to conduct a formal stability assessment. |
| Contamination of the solvent or buffer. | Use high-purity, filtered solvents and buffers for all solutions. |
Stability Data
The following tables present hypothetical stability data for this compound in DMSO, based on typical stability profiles for similar small molecule inhibitors. This data is for illustrative purposes and should be confirmed by a formal stability study.
Table 1: Stability of this compound in DMSO at Different Temperatures
| Storage Temperature | Time Point | % Remaining this compound (Hypothetical) |
| -80°C | 1 month | >99% |
| 6 months | >99% | |
| 12 months | >98% | |
| -20°C | 1 month | >99% |
| 3 months | >98% | |
| 6 months | >95% | |
| +4°C | 1 week | >95% |
| 1 month | ~90% | |
| Room Temperature | 24 hours | >98% |
| 72 hours | ~95% |
Table 2: Hypothetical Stability of this compound in Aqueous Buffer (pH 7.4) at Room Temperature
| Time Point | % Remaining this compound (Hypothetical) |
| 0 hours | 100% |
| 2 hours | >99% |
| 8 hours | ~95% |
| 24 hours | ~85% |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Allow the solid this compound vial to equilibrate to room temperature before opening to prevent moisture condensation.
-
Add the appropriate volume of high-purity DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution for 1-2 minutes to ensure complete dissolution. Gentle warming (to 37°C) or brief sonication can be used if necessary.
-
Visually inspect the solution to confirm that no particulates are present.
-
Aliquot the stock solution into single-use, light-protected tubes.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Stability-Indicating HPLC Method for this compound
This protocol provides a starting point for developing a stability-indicating HPLC method. Optimization may be required.
-
Instrumentation: HPLC with UV detector
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-20 min: 90% to 10% B
-
20-25 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: To be determined by UV scan of this compound (likely in the range of 254-320 nm)
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Protocol 3: Forced Degradation Study of this compound
This study is designed to identify potential degradation products and establish the stability-indicating nature of the analytical method.
-
Prepare Solutions: Prepare solutions of this compound in DMSO at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix equal volumes of the drug solution and 0.1 M HCl. Incubate at 60°C for 2, 8, and 24 hours.
-
Base Hydrolysis: Mix equal volumes of the drug solution and 0.1 M NaOH. Incubate at 60°C for 2, 8, and 24 hours.
-
Oxidative Degradation: Mix equal volumes of the drug solution and 3% H₂O₂. Store at room temperature, protected from light, for 2, 8, and 24 hours.
-
Thermal Degradation: Incubate the DMSO stock solution at 60°C for 24 and 72 hours.
-
Photolytic Degradation: Expose the DMSO stock solution to UV light (e.g., 254 nm) for 24 and 72 hours.
-
-
Sample Analysis:
-
At each time point, withdraw an aliquot of the stressed solution.
-
Neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.
-
Dilute all samples to a suitable concentration for HPLC analysis.
-
Analyze the samples using the stability-indicating HPLC method.
-
-
Data Evaluation:
-
Compare the chromatograms of the stressed samples to that of an unstressed control.
-
Calculate the percentage of degradation and identify any new peaks corresponding to degradation products.
-
Visualizations
Caption: Experimental workflow for handling and stability assessment of this compound.
Caption: Simplified signaling pathway showing the mechanism of action of this compound.
Technical Support Center: Overcoming Resistance to CHR-6494 TFA in Cancer Cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving the Haspin kinase inhibitor, CHR-6494 TFA.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and specific inhibitor of Haspin kinase.[1][2][3] Haspin is a serine/threonine kinase that phosphorylates histone H3 at threonine 3 (H3T3).[4][5] This phosphorylation event is critical for the proper alignment and segregation of chromosomes during mitosis.[5] By inhibiting Haspin, this compound prevents H3T3 phosphorylation, leading to mitotic catastrophe, characterized by abnormal spindle formation and centrosome amplification.[1] This ultimately induces G2/M cell cycle arrest and apoptosis in cancer cells.[2][4]
Q2: What are the expected IC50 values for this compound in different cancer cell lines?
A2: The half-maximal inhibitory concentration (IC50) of this compound varies across different cancer cell lines. The reported IC50 for the Haspin enzyme itself is 2 nM.[1][3] A summary of reported cellular IC50 values is provided in the table below.
Troubleshooting Guide
Problem 1: Higher than expected IC50 value or lack of cellular response to this compound.
If you observe a weaker than expected anti-proliferative effect of this compound on your cancer cell line, consider the following potential causes and troubleshooting steps.
-
Hypothesized Cause 1: Low Haspin expression. The expression level of Haspin kinase may be low in your cell line of interest.
-
Troubleshooting:
-
Assess Haspin Expression: Perform quantitative real-time PCR (qRT-PCR) or Western blotting to determine the mRNA and protein expression levels of Haspin in your cell line. Compare these levels to a sensitive, positive control cell line (e.g., HCT-116 or HeLa).
-
Correlate with Proliferation: It has been observed that Haspin expression levels may correlate with the cell growth rate.[4] Consider the doubling time of your cell line.
-
-
-
Hypothesized Cause 2: Altered drug target. Mutations in the Haspin kinase domain could potentially reduce the binding affinity of this compound.
-
Troubleshooting:
-
Sequence Haspin Gene: Isolate genomic DNA or RNA from the resistant cells and sequence the Haspin gene to identify any potential mutations in the kinase domain.
-
In Vitro Kinase Assay: Perform an in vitro kinase assay using recombinant wild-type and mutant Haspin protein to directly assess the inhibitory activity of this compound.
-
-
-
Hypothesized Cause 3: Increased drug efflux. Overexpression of ATP-binding cassette (ABC) transporters can lead to increased efflux of the drug from the cell, reducing its intracellular concentration.
-
Troubleshooting:
-
Expression Analysis of ABC Transporters: Use qRT-PCR or Western blotting to examine the expression of common drug efflux pumps like MDR1 (ABCB1), MRP1 (ABCC1), and BCRP (ABCG2).
-
Co-treatment with Efflux Pump Inhibitors: Perform cell viability assays with this compound in the presence and absence of known ABC transporter inhibitors (e.g., verapamil for MDR1) to see if sensitivity is restored.
-
-
Problem 2: Development of acquired resistance to this compound after prolonged treatment.
If your cancer cells initially respond to this compound but develop resistance over time, this may be due to the activation of bypass signaling pathways.
-
Hypothesized Cause: Upregulation of compensatory signaling pathways. Cancer cells can adapt to the inhibition of one pathway by upregulating others that promote survival and proliferation.
-
Troubleshooting:
-
Pathway Analysis: Use phosphoproteomic or transcriptomic analysis to compare the signaling pathways in sensitive versus resistant cells. Look for upregulation of pro-survival pathways such as the MAPK/ERK or PI3K/Akt/mTOR pathways.
-
Combination Therapy: Based on the pathway analysis, consider combination therapies. CHR-6494 has shown synergistic effects when combined with MEK inhibitors (like Trametinib) and mTOR inhibitors (like CCI-779).[6][7][8] A combination of a Haspin inhibitor with an mTOR inhibitor has been shown to be effective in KRAS-driven cancers.[7] Another Haspin inhibitor, CX-6258, has been shown to be effective against melanoma cells resistant to RAF/MEK inhibitors.[9][10][11]
-
-
Data Presentation
Table 1: In Vitro IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| HCT-116 | Colorectal Carcinoma | 500 | [1][2] |
| HeLa | Cervical Cancer | 473 | [1][2] |
| MDA-MB-231 | Breast Cancer | 752, 757.1 | [1][2][4] |
| Wi-38 | Normal Lung Fibroblast | 1059 | [1] |
| COLO-792 | Melanoma | 497 | [6] |
| RPMI-7951 | Melanoma | 628 | [6] |
| MeWo | Melanoma | 396-1229 | [6] |
| MDA-MB-435 | Melanoma | 396-1229 | [6] |
| MCF7 | Breast Cancer | 900.4 | [4] |
| SKBR3 | Breast Cancer | 1530 | [4] |
| MCF10A | Immortalized Mammary Epithelial | 547 | [4] |
Experimental Protocols
1. Cell Viability Assay (XTT Assay)
This protocol is adapted from methodologies described in the literature.[12][13]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 2 x 10^3 to 5 x 10^3 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound (e.g., 0-10,000 nM) for the desired duration (e.g., 72 hours). Include a vehicle control (DMSO).
-
XTT Reagent Preparation: Prepare the XTT labeling mixture according to the manufacturer's instructions immediately before use.
-
Incubation: Add the XTT labeling mixture to each well and incubate the plate for 4-6 hours at 37°C in a humidified CO2 incubator.
-
Absorbance Measurement: Measure the absorbance of the samples at 450 nm using a microplate reader. The reference wavelength should be 650 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value using a non-linear regression analysis.
2. Apoptosis Assay (Caspase 3/7 Activity)
This protocol is based on methods described in published studies.[6][8]
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with this compound (e.g., 300 nM and 600 nM) for 72 hours.
-
Caspase-Glo® 3/7 Reagent: Add the Caspase-Glo® 3/7 Reagent to each well, mix, and incubate at room temperature for 1-2 hours.
-
Luminescence Measurement: Measure the luminescence of each sample using a luminometer.
-
Data Analysis: Normalize the luminescence signal to the protein concentration of each sample and express the results as a fold change relative to the vehicle-treated control.
3. Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is based on methodologies found in the literature.[4][14]
-
Cell Treatment: Treat cells with this compound (e.g., 500 nM and 1000 nM) for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fixation: Fix the cells in 70% ethanol at -20°C overnight.
-
Staining: Wash the cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the cell cycle distribution using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using appropriate software.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. axonmedchem.com [axonmedchem.com]
- 3. This compound | TargetMol [targetmol.com]
- 4. Evaluation of the antiproliferative effects of the HASPIN inhibitor CHR-6494 in breast cancer cell lines | PLOS One [journals.plos.org]
- 5. What are HASPIN inhibitors and how do they work? [synapse.patsnap.com]
- 6. Anti-Melanoma Activities of Haspin Inhibitor CHR-6494 Deployed as a Single Agent or in a Synergistic Combination with MEK Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Combined HASPIN and mTOR inhibition is synergistic against KRAS-driven carcinomas - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anti-Melanoma Activities of Haspin Inhibitor CHR-6494 Deployed as a Single Agent or in a Synergistic Combination with MEK Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibition of Haspin kinase promotes cell-intrinsic and extrinsic anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ccsp.hms.harvard.edu [ccsp.hms.harvard.edu]
- 11. Inhibition of Haspin Kinase Promotes Cell-Intrinsic and Extrinsic Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Inhibitory Effect of the HASPIN Inhibitor CHR-6494 on BxPC-3-Luc, A Luciferase-Expressing Pancreatic Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Evaluation of the antiproliferative effects of the HASPIN inhibitor CHR-6494 in breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Best practices for handling and storing CHR-6494 TFA
This technical support center provides researchers, scientists, and drug development professionals with best practices for handling and storing CHR-6494 TFA. It includes troubleshooting guides and frequently asked questions to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a potent and selective inhibitor of Haspin kinase, a key regulator of mitosis.[1][2][3][4] It is the trifluoroacetate salt of CHR-6494. Due to its role in cell cycle control, it is widely used in cancer research to induce apoptosis and inhibit cell proliferation in various cancer cell lines.[1][4]
Q2: What are the primary hazards associated with this compound?
A2: The Safety Data Sheet (SDS) for this compound salt indicates that it is harmful if swallowed and very toxic to aquatic life with long-lasting effects.[5] It is crucial to handle this compound with appropriate personal protective equipment (PPE) and prevent its release into the environment.[5] The trifluoroacetic acid (TFA) component is a strong acid and can be corrosive.[6][7][8]
Q3: What are the recommended storage conditions for this compound?
A3: Proper storage is critical to maintain the stability and activity of this compound. Recommendations vary slightly between suppliers, but the general consensus is summarized in the table below.
Storage and Stability of this compound
| Form | Storage Temperature | Duration | Supplier Recommendations |
| Powder | -20°C | Up to 3 years | Store in a tightly sealed container in a cool, well-ventilated area, away from direct sunlight and ignition sources.[2][9][10] |
| +4°C | Short-term | Some suppliers suggest storage at +4°C. Always refer to the product-specific information. | |
| In DMSO | -80°C | Up to 1 year | Prepare aliquots to avoid repeated freeze-thaw cycles.[2][9][10][11] |
| -20°C | Up to 6 months | Use fresh, moisture-free DMSO for reconstitution.[2][9][10][11] | |
| 4°C | Up to 2 weeks | For short-term use, but colder temperatures are preferred for longer stability.[9][10] |
Q4: How should I prepare stock solutions of this compound?
A4: It is recommended to prepare and use solutions on the same day whenever possible.[9] If you need to make stock solutions in advance, dissolve the compound in high-purity, anhydrous DMSO. For long-term storage, aliquot the stock solution into tightly sealed vials and store at -80°C.[2][9][11] Before use, allow the product to equilibrate to room temperature for at least one hour prior to opening the vial to prevent condensation.[9]
Troubleshooting Guide
This guide addresses specific issues that users might encounter during their experiments with this compound.
Problem 1: Compound precipitation in stock solution.
-
Possible Cause: The solubility limit may have been exceeded, or the solvent may have absorbed moisture.
-
Solution:
-
Gently warm the solution to 37°C and vortex to redissolve the compound.
-
If precipitation persists, consider diluting the solution to a lower concentration.
-
Always use anhydrous DMSO to prepare stock solutions.
-
Problem 2: Inconsistent or lower-than-expected experimental results.
-
Possible Cause: The compound may have degraded due to improper storage or handling.
-
Solution:
-
Review the storage conditions and handling procedures to ensure they align with the recommendations.
-
Avoid repeated freeze-thaw cycles by preparing single-use aliquots.
-
Before opening, allow the vial to warm to room temperature for at least an hour to prevent moisture contamination.[9]
-
If degradation is suspected, use a fresh vial of the compound for subsequent experiments.
-
Problem 3: Difficulty dissolving the compound.
-
Possible Cause: The compound may not be readily soluble in the chosen solvent.
-
Solution:
-
This compound is reported to be soluble up to 100 mM in DMSO.
-
Ensure you are using a sufficient volume of solvent.
-
Vortexing or gentle heating can aid in dissolution.
-
Experimental Protocols
General Handling and Use in Cell-Based Assays
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and chemical-resistant gloves when handling this compound.[12]
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.[5][12]
-
Weighing: Carefully weigh the required amount of the powdered compound.
-
Reconstitution: Prepare a high-concentration stock solution in anhydrous DMSO (e.g., 10 mM).
-
Working Solutions: Prepare fresh working solutions by diluting the stock solution in the appropriate cell culture medium immediately before use.
-
Cell Treatment: Add the working solution to your cell cultures at the desired final concentration.
-
Incubation: Incubate the cells for the desired period as determined by your experimental design.
-
Waste Disposal: Dispose of all waste materials containing this compound in accordance with local, state, and federal regulations.[12]
Visual Guides
Caption: A typical experimental workflow for using this compound.
Caption: A troubleshooting flowchart for inconsistent experimental results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound | TargetMol [targetmol.com]
- 4. axonmedchem.com [axonmedchem.com]
- 5. This compound salt|1458630-17-5|MSDS [dcchemicals.com]
- 6. ehs.washington.edu [ehs.washington.edu]
- 7. Trifluoroacetic acid - Wikipedia [en.wikipedia.org]
- 8. Trifluoroacetic acid | CF3COOH | CID 6422 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. This compound salt|1458630-17-5|COA [dcchemicals.com]
- 10. This compound salt Datasheet DC Chemicals [dcchemicals.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Safety First: Best Practices for Handling Research Chemicals - Omega Chemicals [omegachems.site]
Technical Support Center: Validating CHR-6494 TFA Activity in a New Cell Line
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in validating the activity of the Haspin kinase inhibitor, CHR-6494 TFA, in a new cell line.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and specific small-molecule inhibitor of Haspin kinase, an atypical serine/threonine kinase.[1] Its primary mechanism of action is the inhibition of Histone H3 phosphorylation at threonine 3 (H3T3p).[1][2] This phosphorylation event is critical for the proper alignment of chromosomes during mitosis. By inhibiting Haspin, this compound disrupts this process, leading to mitotic catastrophe, G2/M phase cell cycle arrest, and ultimately apoptosis in cancer cells.[1][3]
Q2: What is the direct downstream target of this compound?
The direct downstream target of this compound is the phosphorylation of Histone H3 at threonine 3 (H3T3p).[1][2] Validation of this compound activity in a new cell line should include assessing the reduction of H3T3p levels via methods such as Western blotting.
Q3: What are some known cellular effects of this compound treatment?
Treatment of cancer cell lines with this compound has been shown to induce:
-
Anti-proliferative effects: Inhibition of cell growth in a dose-dependent manner.[1][2][3]
-
Apoptosis: Induction of programmed cell death, which can be measured by assays for caspase-3/7 activity or by detecting cleaved PARP.[1][2][3]
-
Cell Cycle Arrest: Accumulation of cells in the G2/M phase of the cell cycle.[4][3]
-
Mitotic Catastrophe: Characterized by abnormal mitotic spindle formation and centrosome amplification.[1]
-
Anti-angiogenesis: Inhibition of new blood vessel formation.[1]
Q4: What are the typical IC50 values for this compound in various cancer cell lines?
The half-maximal inhibitory concentration (IC50) for this compound can vary between cell lines. Below is a summary of reported IC50 values.
| Cell Line | Cancer Type | IC50 (nM) |
| HCT-116 | Colorectal Carcinoma | 500[1] |
| HeLa | Cervical Cancer | 473[1] |
| MDA-MB-231 | Breast Cancer | 752[1], 757.1[3] |
| Wi-38 | Normal Lung Fibroblast | 1059[1] |
| COLO-792 | Melanoma | 497[2] |
| RPMI-7951 | Melanoma | 628[2] |
| SKBR3 | Breast Cancer | 1530[3] |
| MCF7 | Breast Cancer | 900.4[3] |
| MCF10A | Non-tumorigenic Breast | 547[3] |
Troubleshooting Guide
Issue 1: No observable effect on cell viability or proliferation after this compound treatment.
-
Possible Cause: The new cell line may be resistant to Haspin kinase inhibition or express low levels of Haspin.
-
Solution: Confirm Haspin expression in your cell line using Western blot or qPCR.
-
-
Possible Cause: The concentration range of this compound used is not optimal for the new cell line.
-
Possible Cause: The treatment duration is too short.
-
Solution: Conduct a time-course experiment (e.g., 24, 48, 72 hours) to identify the optimal treatment duration.[6]
-
-
Possible Cause: The compound has degraded.
-
Solution: Ensure proper storage of the this compound stock solution (typically at -20°C or -80°C). Prepare fresh dilutions for each experiment.
-
Issue 2: High levels of cell death observed even at low concentrations of this compound.
-
Possible Cause: The new cell line is highly sensitive to Haspin inhibition.
-
Solution: Adjust the concentration range in your dose-response experiments to lower concentrations to accurately determine the IC50.
-
-
Possible Cause: Off-target toxicity. While CHR-6494 is a specific Haspin inhibitor, high concentrations may lead to off-target effects.[6]
-
Solution: Use the lowest effective concentration that inhibits the target (H3T3p) without causing excessive, non-specific cell death.
-
-
Possible Cause: Solvent toxicity. The solvent used to dissolve this compound (e.g., DMSO) may be toxic to the cells at the concentration used.
-
Solution: Include a vehicle control (cells treated with the same concentration of solvent alone) in your experiments. Ensure the final solvent concentration is low (typically <0.1%) and non-toxic to your cells.[6]
-
Issue 3: Inconsistent or non-reproducible results between experiments.
-
Possible Cause: Variability in cell culture conditions.
-
Possible Cause: Inaccurate pipetting or drug dilution.
-
Solution: Calibrate pipettes regularly and prepare fresh serial dilutions of this compound for each experiment.
-
-
Possible Cause: Mycoplasma contamination.
-
Solution: Regularly test cell cultures for mycoplasma contamination, as it can significantly alter cellular responses to treatment.[8]
-
Experimental Protocols
1. Dose-Response Assay to Determine IC50
This protocol outlines the steps to determine the concentration of this compound that inhibits 50% of cell growth in your new cell line.
-
Materials:
-
New cell line of interest
-
This compound
-
Complete cell culture medium
-
96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or PrestoBlue™)
-
Plate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare a series of dilutions of this compound in complete medium. A common starting range is 0.01 µM to 10 µM.
-
Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO) and a no-treatment control.
-
Remove the overnight medium from the cells and add the medium containing the different concentrations of this compound.
-
Incubate the plate for a predetermined time (e.g., 72 hours).
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure the signal (luminescence, absorbance, or fluorescence) using a plate reader.
-
Normalize the data to the vehicle control and plot the results as percent viability versus drug concentration. Use a non-linear regression analysis to calculate the IC50 value.
-
2. Western Blot for Phospho-Histone H3 (Thr3)
This protocol is to confirm the on-target activity of this compound by measuring the reduction in its direct downstream target.
-
Materials:
-
New cell line of interest
-
This compound
-
Complete cell culture medium
-
6-well plates
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-Histone H3 (Thr3) and anti-total Histone H3 (as a loading control)
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
-
Western blotting equipment and reagents
-
-
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with this compound at a concentration around the IC50 value and a higher concentration for a specified time (e.g., 24 hours). Include a vehicle control.
-
Lyse the cells and quantify the protein concentration.
-
Perform SDS-PAGE to separate the proteins.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane and incubate with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the phospho-H3 (Thr3) signal to the total H3 signal.
-
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Anti-Melanoma Activities of Haspin Inhibitor CHR-6494 Deployed as a Single Agent or in a Synergistic Combination with MEK Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of the antiproliferative effects of the HASPIN inhibitor CHR-6494 in breast cancer cell lines | PLOS One [journals.plos.org]
- 4. axonmedchem.com [axonmedchem.com]
- 5. Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. ar.iiarjournals.org [ar.iiarjournals.org]
Validation & Comparative
CHR-6494 TFA: A Comparative Efficacy Analysis Against Other Haspin Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of CHR-6494 TFA, a potent haspin kinase inhibitor, with other known inhibitors of this critical mitotic kinase. The information presented is curated from peer-reviewed scientific literature and is intended to assist researchers in selecting the most appropriate compound for their studies.
Haspin kinase plays a pivotal role in the proper alignment of chromosomes during cell division by phosphorylating histone H3 at threonine 3 (H3T3ph). This post-translational modification is essential for the recruitment of the chromosomal passenger complex (CPC) to the centromere, which in turn ensures accurate chromosome segregation.[1] The dysregulation of haspin has been implicated in various cancers, making it an attractive target for therapeutic intervention.
Comparative Efficacy of Haspin Inhibitors
The following tables summarize the in vitro potency of this compound against haspin kinase and its anti-proliferative effects on various cancer cell lines, alongside data for other notable haspin inhibitors.
Table 1: In Vitro Haspin Kinase Inhibition
| Compound | IC50 (nM) vs. Haspin Kinase |
| This compound | 2 [2] |
| 5-Iodotubercidin (5-ITu) | Not explicitly found in direct comparison |
| LDN-192960 | 10[3] |
| CX-6258 | High affinity binding, specific IC50 not provided[4] |
Table 2: Anti-proliferative Activity (IC50 in nM) in Cancer Cell Lines
| Cell Line | Cancer Type | This compound | 5-Iodotubercidin (5-ITu) |
| HCT-116 | Colorectal Carcinoma | Not explicitly found | Not explicitly found |
| HeLa | Cervical Cancer | 300 (delayed mitotic entry)[5] | 450 (delayed mitotic entry)[5] |
| MDA-MB-231 | Breast Cancer | 757.1[6][7] | Not explicitly found |
| MCF7 | Breast Cancer | 900.4[7] | Not explicitly found |
| SKBR3 | Breast Cancer | 1530[7] | Not explicitly found |
| COLO-792 | Melanoma | 497[8] | Not explicitly found |
| RPMI-7951 | Melanoma | 628[8] | Not explicitly found |
| BxPC-3-Luc | Pancreatic Cancer | 849.0[9][10] | Not explicitly found |
Signaling Pathway and Experimental Workflow
To provide a clearer understanding of the biological context and the methods used to evaluate these inhibitors, the following diagrams illustrate the haspin signaling pathway and a general experimental workflow.
Caption: Haspin kinase phosphorylates Histone H3 at Threonine 3, initiating a cascade that ensures proper chromosome segregation during mitosis. This compound inhibits this initial step.
Caption: A typical experimental workflow for comparing the efficacy of haspin inhibitors involves both in vitro kinase assays and cell-based functional assays.
Experimental Protocols
Haspin Kinase Inhibition Assay (Radiometric)
This protocol is a generalized procedure based on methodologies described in the literature for determining the in vitro potency of haspin inhibitors.[2]
-
Reaction Setup: Prepare a reaction mixture in a 384-well FlashPlate. Each well should contain the haspin enzyme (e.g., 10 ng) and histone H3 substrate (e.g., 1.5 µg) in an appropriate assay buffer.
-
Compound Addition: Add the test compounds (e.g., this compound and other inhibitors) at various concentrations to the wells. Include a DMSO control.
-
Initiation of Reaction: Start the kinase reaction by adding [γ-33P]-ATP.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 75 minutes).
-
Termination of Reaction: Stop the reaction by adding EDTA to a final concentration of 33 mM.
-
Measurement: Measure the incorporation of radioactivity into the histone H3 substrate using a suitable plate reader.
-
Data Analysis: Calculate the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cell Viability Assay (XTT)
This protocol provides a general method for assessing the anti-proliferative effects of haspin inhibitors on cancer cell lines.[2][6][9][10]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density (e.g., 2 x 10^4 to 4 x 10^4 cells per well) and allow them to attach for 24 hours.
-
Compound Treatment: Treat the cells with a range of concentrations of the haspin inhibitors (e.g., 0.01 µM to 100 µM). Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for a specified duration (e.g., 48 to 72 hours).
-
XTT Reagent Addition: Add the XTT (sodium 3´-[1-(phenylaminocarbonyl)-3,4-tetrazolium]-bis (4-methoxy6-nitro) benzene sulfonic acid hydrate) reagent to each well according to the manufacturer's instructions.
-
Incubation with Reagent: Incubate the plate for an additional 1 to 4 hours to allow for the conversion of XTT to a colored formazan product by metabolically active cells.
-
Absorbance Measurement: Measure the absorbance of the formazan product at the appropriate wavelength (typically 450-500 nm) using a microplate reader.
-
Data Analysis: Determine the IC50 values, representing the concentration of the inhibitor that causes a 50% reduction in cell viability, using appropriate software such as GraphPad Prism.
Summary of Findings
This compound emerges as a highly potent inhibitor of haspin kinase with a low nanomolar IC50 value.[2] Its anti-proliferative effects are evident across a range of cancer cell lines, inducing cell cycle arrest and apoptosis.[6][7][8] Direct comparative studies with a broad spectrum of other haspin inhibitors under identical conditions are limited in the public domain. However, the available data suggests that this compound is among the most potent haspin inhibitors discovered to date. For instance, in a study directly comparing its effect on mitotic entry in HeLa cells, a 300 nM concentration of CHR-6494 was shown to be as effective as a 450 nM concentration of 5-ITu.[5]
Researchers should consider the specific context of their experiments, including the cell lines and assays being used, when selecting a haspin inhibitor. The detailed protocols and comparative data provided in this guide are intended to serve as a valuable resource for making an informed decision.
References
- 1. researchgate.net [researchgate.net]
- 2. Antitumor activity of a small-molecule inhibitor of the histone kinase Haspin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. Inhibition of Haspin kinase promotes cell-intrinsic and extrinsic anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Haspin inhibition delays cell cycle progression through interphase in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.plos.org [journals.plos.org]
- 7. Evaluation of the antiproliferative effects of the HASPIN inhibitor CHR-6494 in breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anti-Melanoma Activities of Haspin Inhibitor CHR-6494 Deployed as a Single Agent or in a Synergistic Combination with MEK Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Inhibitory Effect of the HASPIN Inhibitor CHR-6494 on BxPC-3-Luc, A Luciferase-Expressing Pancreatic Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Kinase Inhibitors in Cancer Therapy: CHR-6494 TFA (Haspin Inhibitor) vs. Aurora B Kinase Inhibitors
In the landscape of targeted cancer therapy, protein kinase inhibitors have emerged as a cornerstone of precision medicine. This guide provides a detailed comparison of two distinct classes of mitotic kinase inhibitors: CHR-6494 TFA, a potent Haspin kinase inhibitor, and the broader class of Aurora B kinase inhibitors. While both target kinases crucial for proper cell division, their specific mechanisms of action, downstream effects, and therapeutic applications present unique profiles for researchers and drug development professionals.
Introduction to Mitotic Kinases as Therapeutic Targets
Mitotic kinases are critical regulators of the cell cycle, ensuring the fidelity of chromosome segregation and cell division.[1] Their overexpression or dysregulation is a common feature in many cancers, leading to genomic instability and tumor progression.[1] Consequently, these kinases, including Haspin and the Aurora kinase family, have become attractive targets for anticancer drug development.[2][3]
This compound is a first-in-class, potent small-molecule inhibitor of Haspin kinase.[4][5] Haspin is an atypical serine/threonine kinase that plays a crucial role in mitosis by phosphorylating histone H3 at threonine 3 (H3T3).[4][6] This phosphorylation event is essential for the proper localization of the chromosomal passenger complex (CPC) and subsequent alignment of chromosomes at the metaphase plate.[6]
Aurora B kinase is a key component of the chromosomal passenger complex (CPC).[1][7] It is a serine/threonine kinase that regulates multiple mitotic events, including chromosome condensation, kinetochore-microtubule attachments, and cytokinesis.[7][8] A variety of Aurora B inhibitors have been developed and are in different stages of preclinical and clinical development.[9][10]
Comparative Efficacy and Cellular Effects
The distinct mechanisms of this compound and Aurora B kinase inhibitors lead to different, yet sometimes overlapping, cellular consequences. Both classes of inhibitors ultimately disrupt mitosis, leading to cell cycle arrest and apoptosis in cancer cells.
| Inhibitor Class | Target | Key Molecular Effect | Primary Cellular Phenotypes |
| This compound | Haspin Kinase | Inhibition of Histone H3 Threonine 3 phosphorylation (H3T3ph)[4] | Mitotic catastrophe, abnormal spindle morphology, centrosome amplification, G2/M arrest, apoptosis[4][5][11] |
| Aurora B Kinase Inhibitors | Aurora B Kinase | Inhibition of Aurora B kinase activity (autophosphorylation and substrate phosphorylation, e.g., Histone H3 Serine 10)[12][13] | Cytokinesis failure leading to polyploidy, G2/M arrest, apoptosis[8][14] |
In Vitro Efficacy of this compound
This compound has demonstrated potent anti-proliferative effects across a range of cancer cell lines.
| Cell Line | Cancer Type | IC50 (nM) |
| HCT-116 | Colorectal Cancer | 500[4] |
| HeLa | Cervical Cancer | 473[4] |
| MDA-MB-231 | Breast Cancer | 752[4] |
| Wi-38 | Normal Lung Fibroblast | 1059[4] |
| COLO-792 | Melanoma | 497[6] |
| RPMI-7951 | Melanoma | 628[6] |
Prominent Aurora B Kinase Inhibitors in Research and Development
Several Aurora B kinase inhibitors have been investigated in preclinical and clinical settings. Their selectivity for Aurora B over other kinases, particularly Aurora A, is a key characteristic.
| Inhibitor | Type | Aurora B IC50 (nM) | Selectivity (vs. Aurora A) |
| Barasertib (AZD1152) | Selective Aurora B | 0.37[13] | >1000-fold[13] |
| GSK1070916 | Selective Aurora B | 0.38[13] | >250-fold[13] |
| VX-680 (Tozasertib) | Pan-Aurora | 18[15] | ~0.03-fold (more selective for Aurora A)[15] |
| BI 811283 | Selective Aurora B | N/A | High |
Signaling Pathways and Mechanism of Action
The distinct roles of Haspin and Aurora B in mitosis are reflected in their respective signaling pathways.
Haspin Kinase Pathway and this compound Inhibition
This compound acts by directly inhibiting the kinase activity of Haspin. This prevents the phosphorylation of Histone H3 at Threonine 3, a critical early event in mitosis for recruiting the CPC to the centromeres.
Caption: this compound inhibits Haspin kinase, preventing H3T3 phosphorylation.
Aurora B Kinase Pathway and Inhibition
Aurora B kinase inhibitors block the activity of Aurora B within the CPC. This disrupts downstream phosphorylation events that are essential for correcting improper kinetochore-microtubule attachments and for completing cytokinesis.
Caption: Aurora B inhibitors block downstream phosphorylation, disrupting mitosis.
Experimental Protocols
Cell Viability Assay (XTT Assay)
This protocol is used to determine the half-maximal inhibitory concentration (IC50) of a compound on cancer cell lines.
-
Cell Seeding: Plate cancer cells (e.g., 2 x 10^3 cells/well) in 96-well plates and allow them to adhere overnight.[16]
-
Compound Treatment: Treat the cells with serial dilutions of the inhibitor (e.g., this compound) or vehicle control (DMSO) for a specified period (e.g., 72 hours).[4][6]
-
XTT Reagent Addition: Add the XTT (sodium 3´-[1-(phenylaminocarbonyl)-3,4- tetrazolium]-bis[4-methoxy6-nitro] benzene sulfonic acid hydrate) reagent to each well according to the manufacturer's instructions.[16]
-
Incubation: Incubate the plates for a period (e.g., 2-4 hours) to allow for the conversion of XTT to a formazan product by metabolically active cells.
-
Absorbance Measurement: Measure the absorbance of the formazan product using a microplate reader at the appropriate wavelength (e.g., 450 nm).
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value using non-linear regression analysis.
In Vitro Kinase Assay for Aurora B
This assay measures the direct inhibitory effect of a compound on the kinase activity of Aurora B.
-
Reaction Setup: Prepare a reaction mixture in a kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 5 mM beta-glycerophosphate, 2 mM DTT, 0.1 mM Na3VO4, 10 mM MgCl2).[8]
-
Components: The reaction should contain active Aurora B kinase (e.g., 100 ng), a substrate (e.g., 1 µg of inactive histone H3), ATP (e.g., 100 µM), and the test inhibitor at various concentrations.[8]
-
Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 30 minutes).[8]
-
Reaction Termination: Stop the reaction by adding a stopping buffer (e.g., SDS-PAGE loading buffer).
-
Detection: Analyze the phosphorylation of the substrate (e.g., phospho-histone H3) by Western blotting using a phospho-specific antibody.
-
Quantification: Quantify the band intensities to determine the extent of inhibition and calculate the IC50 value.
Synergistic Potential
Recent studies have highlighted the potential for a synergistic anti-tumor effect when combining Haspin and Aurora B kinase inhibitors. A genome-wide CRISPR screen identified a synthetic lethal interaction between Haspin depletion and the Aurora kinase inhibitor VX-680.[17] Further investigation revealed that the Haspin inhibitor CHR-6494 specifically potentiates the inhibitory effect of the Aurora B inhibitor barasertib.[17] This suggests a promising combination therapy approach for cancer treatment.
References
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. Aurora kinases in cancer: an opportunity for targeted therapy (Chapter 23) - Molecular Oncology [cambridge.org]
- 3. Aurora kinases: new targets for cancer therapy [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. axonmedchem.com [axonmedchem.com]
- 6. Anti-Melanoma Activities of Haspin Inhibitor CHR-6494 Deployed as a Single Agent or in a Synergistic Combination with MEK Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Aurora B Inhibitors as Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of an Aurora kinase inhibitor specific for the Aurora B isoform - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 10. Aurora Kinase Inhibitors in Oncology Clinical Trials: Current State of the Progress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Evaluation of the antiproliferative effects of the HASPIN inhibitor CHR-6494 in breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. What Aurora B inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 13. mdpi.com [mdpi.com]
- 14. Frontiers | Aurora Kinase Inhibitors: Current Status and Outlook [frontiersin.org]
- 15. researchgate.net [researchgate.net]
- 16. Inhibitory Effect of the HASPIN Inhibitor CHR-6494 on BxPC-3-Luc, A Luciferase-Expressing Pancreatic Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Genome-wide CRISPR screen uncovers a synergistic effect of combining Haspin and Aurora kinase B inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Synergistic Takedown of Melanoma: A Comparative Guide to CHR-6494 TFA and MEK Inhibitor Combination Therapy
For Researchers, Scientists, and Drug Development Professionals
The landscape of melanoma treatment is continually evolving, with a pressing need for innovative strategies to overcome therapeutic resistance and enhance efficacy. This guide provides a comprehensive comparison of the Haspin kinase inhibitor, CHR-6494 TFA, as a standalone agent versus its synergistic combination with MEK inhibitors, supported by experimental data. We delve into the molecular rationale, present quantitative outcomes, and provide detailed experimental protocols to facilitate further research and development in this promising area of oncology.
Unveiling the Synergy: this compound and MEK Inhibitors
This compound is a potent and selective inhibitor of Haspin kinase, an atypical serine/threonine kinase crucial for proper mitotic progression.[1][2][3][4] By inhibiting Haspin, CHR-6494 disrupts the phosphorylation of histone H3 at threonine 3 (H3T3P), leading to mitotic catastrophe and apoptosis in cancer cells.[5] MEK inhibitors, such as Trametinib, target the MAPK/ERK pathway, a central signaling cascade that is frequently hyperactivated in melanoma and drives cell proliferation and survival.
While both agents demonstrate anti-melanoma activity individually, their combined application has revealed a powerful synergistic effect.[4][5] This combination proves particularly effective in suppressing cell growth and augmenting apoptosis in both wild-type and BRAFV600E mutant melanoma cell lines.[4][5] The synergy suggests that dual targeting of mitotic integrity and the MAPK proliferation pathway represents a robust strategy to combat melanoma.
Performance Data: Single Agent vs. Combination Therapy
The following tables summarize the quantitative data from studies investigating the efficacy of this compound and the MEK inhibitor Trametinib, both as single agents and in combination, across various melanoma cell lines.
Table 1: In Vitro Cell Viability (IC50)
| Cell Line | Genotype | This compound IC50 (nM) | Trametinib IC50 (nM) |
| MeWo | Wild-type | 396 | ~2.5 |
| MDA-MB-435 | BRAFV600E | 611 | ~3.0 |
| COLO-792 | Wild-type | 497 | Resistant (>50) |
| RPMI-7951 | BRAFV600E | 628 | Resistant (>50) |
Data sourced from Han et al., 2017.[5]
Table 2: Induction of Apoptosis (Caspase 3/7 Activity)
| Cell Line | Treatment | Fold Increase in Caspase 3/7 Activity (vs. Control) |
| MeWo | CHR-6494 (600 nM) | 1.6 |
| MeWo | Trametinib (3 nM) | No significant impact |
| MeWo | CHR-6494 (600 nM) + Trametinib (3 nM) | Significantly Increased |
| MDA-MB-435 | CHR-6494 (600 nM) | 2.7 |
| MDA-MB-435 | Trametinib (3 nM) | No significant impact |
| MDA-MB-435 | CHR-6494 (600 nM) + Trametinib (3 nM) | Significantly Increased |
| COLO-792 | CHR-6494 (300 nM) | 3 |
| COLO-792 | CHR-6494 (600 nM) | 6 |
| RPMI-7951 | CHR-6494 (300 nM) | 8.5 |
| RPMI-7951 | CHR-6494 (600 nM) | 16 |
Data sourced from Han et al., 2017.[3][5]
Visualizing the Molecular Mechanisms and Workflows
To elucidate the underlying pathways and experimental designs, the following diagrams are provided.
References
- 1. Pro-Apoptotic Activity of MCL-1 Inhibitor in Trametinib-Resistant Melanoma Cells Depends on Their Phenotypes and Is Modulated by Reversible Alterations Induced by Trametinib Withdrawal [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Anti-Melanoma Activities of Haspin Inhibitor CHR-6494 Deployed as a Single Agent or in a Synergistic Combination with MEK Inhibitor [jcancer.org]
- 4. Anti-Melanoma Activities of Haspin Inhibitor CHR-6494 Deployed as a Single Agent or in a Synergistic Combination with MEK Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anti-Melanoma Activities of Haspin Inhibitor CHR-6494 Deployed as a Single Agent or in a Synergistic Combination with MEK Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of CHR-6494 and Other Mitotic Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the novel Haspin kinase inhibitor, CHR-6494, with other established and investigational mitotic inhibitors. This document summarizes key performance data, details relevant experimental protocols, and visualizes critical pathways and workflows to aid in the evaluation of these anti-cancer agents.
Introduction to Mitotic Inhibitors in Oncology
Mitotic inhibitors are a cornerstone of cancer chemotherapy, targeting the complex process of cell division to preferentially eliminate rapidly proliferating cancer cells.[1] These agents disrupt mitosis, leading to cell cycle arrest and apoptosis.[1] Historically, this class has been dominated by microtubule-targeting agents such as the taxanes (e.g., paclitaxel) and vinca alkaloids (e.g., vincristine).[2] More recently, research has focused on developing inhibitors of key mitotic kinases, including Aurora kinases and Polo-like kinases (PLKs), to offer improved specificity and overcome resistance mechanisms.[3][4]
CHR-6494 represents a newer class of mitotic inhibitors that targets Haspin (Haploid Germ Cell-Specific Nuclear Protein Kinase), a serine/threonine kinase that plays a crucial role in chromosome alignment during mitosis through the phosphorylation of histone H3 at threonine 3 (H3T3).[4][5] By inhibiting Haspin, CHR-6494 induces mitotic catastrophe and subsequent cell death in cancer cells.[5] This guide provides a comparative analysis of CHR-6494 against other prominent mitotic inhibitors.
Mechanism of Action: A Comparative Overview
The primary distinction between CHR-6494 and other mitotic inhibitors lies in their molecular targets and mechanisms of action.
-
CHR-6494 (Haspin Inhibitor): CHR-6494 is a potent and specific inhibitor of Haspin kinase.[5] Inhibition of Haspin prevents the phosphorylation of histone H3 at threonine 3, a key step for the centromeric recruitment of the Chromosomal Passenger Complex (CPC), which includes Aurora B kinase.[3][6] This disruption of CPC localization leads to defects in chromosome segregation, mitotic checkpoint activation, and ultimately, mitotic catastrophe and apoptosis.[5]
-
Microtubule-Targeting Agents (MTAs):
-
Taxanes (e.g., Paclitaxel): Taxanes bind to β-tubulin and stabilize microtubules, preventing their depolymerization.[2] This suppression of microtubule dynamics arrests cells in mitosis, leading to apoptosis.[1]
-
Vinca Alkaloids (e.g., Vincristine): In contrast to taxanes, vinca alkaloids bind to tubulin and inhibit its polymerization into microtubules.[2] This disruption of microtubule formation also leads to mitotic arrest.[2]
-
-
Other Kinase Inhibitors:
-
Aurora Kinase Inhibitors (e.g., Barasertib, VX-680): These inhibitors target the Aurora kinases (A, B, and C), which are critical regulators of various mitotic events, including centrosome maturation, spindle assembly, and cytokinesis.[7][8] Inhibition of Aurora kinases can lead to a variety of mitotic defects, resulting in apoptosis.[7]
-
Polo-like Kinase (PLK) Inhibitors (e.g., BI 2536): PLKs, particularly PLK1, are key regulators of the cell cycle, with crucial roles in mitotic entry, spindle formation, and cytokinesis.[9] PLK1 inhibitors disrupt these processes, leading to mitotic arrest and cell death.[10]
-
Data Presentation: In Vitro Efficacy
The following tables summarize the in vitro efficacy of CHR-6494 and other mitotic inhibitors across various cancer cell lines. It is important to note that the data are compiled from different studies, and direct comparisons of IC50 values should be made with caution due to potential variations in experimental conditions.
Table 1: IC50 Values of CHR-6494 in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| MDA-MB-231 | Breast Cancer | 757.1 | [5] |
| MCF7 | Breast Cancer | 900.4 | [5] |
| SKBR3 | Breast Cancer | 1530 | [5] |
| MeWo | Melanoma | 396 | [7] |
| MDA-MB-435 | Melanoma | 611 | [7] |
| BxPC-3-Luc | Pancreatic Cancer | 849.0 | [11] |
Table 2: Representative IC50 Values of Other Mitotic Inhibitors
| Inhibitor | Class | Cell Line | Cancer Type | IC50 (nM) | Reference |
| Paclitaxel | Taxane | A549 | Lung Cancer | 4-24 | [12] |
| Vincristine | Vinca Alkaloid | MCF-7 | Breast Cancer | ~40,000 | [13] |
| Barasertib (AZD1152) | Aurora Kinase Inhibitor | A549 | Lung Cancer | 7 | [14] |
| VX-680 (Tozasertib) | Aurora Kinase Inhibitor | HCT116 | Colon Cancer | 15-130 | [15] |
| BI 2536 | Polo-like Kinase 1 Inhibitor | Various | Various | Low nM range | [10] |
Data Presentation: In Vivo Efficacy
CHR-6494 has demonstrated anti-tumor activity in preclinical xenograft models.
Table 3: In Vivo Efficacy of CHR-6494
| Cancer Type | Xenograft Model | Treatment Regimen | Outcome | Reference |
| Colorectal Cancer | ApcMin/+ mice | Intraperitoneal injection | Significantly inhibited intestinal polyp development | [16] |
| Pancreatic Cancer | BxPC-3-Luc | Intraperitoneal injection | Significantly suppressed tumor growth | [11] |
| Breast Cancer | MDA-MB-231 | 50 mg/kg, intraperitoneal injection | Did not affect tumor growth | [5] |
Direct comparative in vivo studies between CHR-6494 and other mitotic inhibitors are limited. However, paclitaxel and vincristine are known to be effective in a wide range of xenograft models. For instance, paclitaxel has shown potent activity against human lung cancer xenografts.[12]
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Cell Viability Assay (XTT Assay)
Objective: To determine the cytotoxic effects of mitotic inhibitors on cancer cell lines and to calculate the half-maximal inhibitory concentration (IC50).
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density in 100 µL of complete growth medium per well. Include wells with medium only for background control. Incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the mitotic inhibitors (CHR-6494, paclitaxel, etc.) in culture medium. Replace the existing medium in the wells with 100 µL of the medium containing the various concentrations of the inhibitors. Include vehicle-treated wells as a control. Incubate for a specified period (e.g., 48-72 hours).
-
XTT Reagent Preparation: Shortly before use, thaw the XTT reagent and the electron coupling solution. Prepare the XTT working solution by mixing the two reagents according to the manufacturer's instructions.
-
Incubation with XTT: Add 50 µL of the XTT working solution to each well. Incubate the plate for 2-4 hours at 37°C in a CO2 incubator, allowing metabolically active cells to convert XTT to a colored formazan product.
-
Absorbance Measurement: Measure the absorbance of each well at 450 nm (with a reference wavelength of 660 nm) using a microplate reader.
-
Data Analysis: Subtract the background absorbance from all readings. Plot the percentage of cell viability versus the logarithm of the inhibitor concentration. The IC50 value is determined from the resulting dose-response curve.
Cell Cycle Analysis (Flow Cytometry with Propidium Iodide Staining)
Objective: To analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) following treatment with mitotic inhibitors.
Protocol:
-
Cell Treatment: Culture cells in the presence of the mitotic inhibitors at desired concentrations for a specified time.
-
Cell Harvesting: Harvest the cells by trypsinization and collect them by centrifugation.
-
Fixation: Wash the cells with ice-cold PBS and fix them in ice-cold 70% ethanol while vortexing gently. The cells can be stored at -20°C.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.
-
Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. PI fluoresces when it binds to DNA, and the fluorescence intensity is proportional to the DNA content.
-
Data Analysis: The data is typically displayed as a histogram of cell count versus fluorescence intensity. The G0/G1 peak represents cells with 2N DNA content, the G2/M peak represents cells with 4N DNA content, and the S phase is the region between these two peaks.
Western Blot Analysis of Histone H3 Phosphorylation
Objective: To specifically measure the inhibition of Haspin kinase activity by CHR-6494 by detecting the levels of phosphorylated histone H3 at threonine 3 (H3T3p).
Protocol:
-
Protein Extraction: Treat cells with CHR-6494 for the desired time and concentrations. Lyse the cells in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated H3T3 overnight at 4°C. Also, probe a separate blot or strip the current one and re-probe with an antibody for total histone H3 as a loading control.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: After further washing, add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities to determine the relative levels of H3T3p normalized to total histone H3.
Mandatory Visualizations
Signaling Pathway of Haspin Kinase and its Inhibition by CHR-6494
References
- 1. mdpi.com [mdpi.com]
- 2. A review of research progress of antitumor drugs based on tubulin targets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. csmres.co.uk [csmres.co.uk]
- 4. Function and inhibition of Haspin kinase: targeting multiple cancer therapies by antimitosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluation of the antiproliferative effects of the HASPIN inhibitor CHR-6494 in breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Anti-Melanoma Activities of Haspin Inhibitor CHR-6494 Deployed as a Single Agent or in a Synergistic Combination with MEK Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Genome-wide CRISPR screen uncovers a synergistic effect of combining Haspin and Aurora kinase B inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mitotic Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. lab.research.sickkids.ca [lab.research.sickkids.ca]
- 11. Inhibitory Effect of the HASPIN Inhibitor CHR-6494 on BxPC-3-Luc, A Luciferase-Expressing Pancreatic Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Anti-tumor efficacy of paclitaxel against human lung cancer xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. brieflands.com [brieflands.com]
- 14. Aurora B Inhibitors as Cancer Therapeutics [mdpi.com]
- 15. Discovery and Exploitation of Inhibitor-resistant Aurora and Polo Kinase Mutants for the Analysis of Mitotic Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 16. HASPIN kinase inhibitor CHR-6494 suppresses intestinal polyp development, cachexia, and hypogonadism in Apcmin/+ mice - PubMed [pubmed.ncbi.nlm.nih.gov]
CHR-6494 TFA: A Comparative Analysis of Kinase Selectivity and Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the kinase inhibitor CHR-6494 TFA, focusing on its selectivity for its primary target, Haspin kinase, and its cross-reactivity with other kinases. The information presented herein is intended to assist researchers in evaluating the suitability of this compound for their specific experimental needs and to provide a framework for understanding its potential on- and off-target effects.
Introduction to this compound
This compound is a potent, cell-permeable inhibitor of Haspin (Histone H3 associated protein kinase), a serine/threonine kinase that plays a crucial role in regulating mitosis.[1] Haspin's primary known substrate is histone H3, which it phosphorylates at threonine 3 (H3T3ph). This phosphorylation event is essential for the proper alignment of chromosomes during cell division. Inhibition of Haspin by CHR-6494 leads to a reduction in H3T3ph levels, resulting in mitotic catastrophe, characterized by metaphase misalignment, spindle abnormalities, and ultimately, apoptosis in cancer cells.[2] CHR-6494 has demonstrated anti-proliferative effects across various cancer cell lines, including cervical, colon, and breast cancer.
Kinase Selectivity Profile of this compound
The selectivity of a kinase inhibitor is a critical factor in its utility as a research tool and its potential as a therapeutic agent. High selectivity minimizes off-target effects, leading to more precise experimental outcomes and potentially fewer side effects in a clinical setting.
The following table summarizes the known inhibitory activity of this compound against its primary target and selected off-target kinases.
| Kinase Target | IC50 (nM) | % Inhibition at 100 nM |
| Haspin | 2 | Not specified, but expected to be >95% |
| TrkA | Not specified | 58% |
| GSK-3β | Not specified | 48% |
| PIM1 | Not specified | 36% |
| Cdk1/B | Not specified | 34% |
| Cdk2/A | Not specified | 33% |
Data sourced from a product description by a commercial supplier.[1]
This data suggests that while CHR-6494 is highly potent against Haspin, it exhibits moderate inhibitory activity against several other kinases at a concentration of 100 nM. This concentration is significantly higher than its IC50 for Haspin, suggesting a window for selective inhibition in experimental settings. However, researchers should be mindful of these potential off-target effects, especially when using CHR-6494 at higher concentrations.
Experimental Protocols
To provide a comprehensive understanding of how the kinase selectivity of this compound is determined, a representative experimental protocol for an in vitro kinase inhibition assay is detailed below. This protocol is based on standard methodologies used in the field.
In Vitro Kinase Inhibition Assay (Radiometric Filter Binding Assay)
This assay measures the transfer of a radiolabeled phosphate from ATP to a substrate by the kinase.
Materials:
-
Recombinant human Haspin kinase
-
Histone H3 peptide (or other suitable substrate)
-
This compound (dissolved in DMSO)
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.1 mM EDTA)
-
[γ-³²P]ATP
-
ATP
-
96-well filter plates
-
Phosphoric acid solution
-
Scintillation fluid
-
Microplate scintillation counter
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration range would be from 1 µM down to picomolar concentrations.
-
Reaction Setup: In a 96-well plate, combine the kinase reaction buffer, recombinant Haspin kinase, and the histone H3 peptide substrate.
-
Inhibitor Addition: Add the diluted this compound or DMSO (vehicle control) to the appropriate wells.
-
Initiation of Reaction: Start the kinase reaction by adding a mixture of [γ-³²P]ATP and unlabeled ATP to each well. The final ATP concentration should be close to the Km of the kinase for ATP to ensure accurate IC50 determination.
-
Incubation: Incubate the reaction plate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction remains in the linear range.
-
Reaction Termination and Substrate Capture: Stop the reaction by adding phosphoric acid. Transfer the reaction mixture to a 96-well filter plate, which will bind the phosphorylated substrate.
-
Washing: Wash the filter plate multiple times with phosphoric acid solution to remove unincorporated [γ-³²P]ATP.
-
Detection: After drying the filter plate, add scintillation fluid to each well and measure the radioactivity using a microplate scintillation counter.
-
Data Analysis: The amount of radioactivity is proportional to the kinase activity. Calculate the percent inhibition for each concentration of this compound compared to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
Signaling Pathway and Experimental Workflow
To visualize the mechanism of action of CHR-6494 and the workflow for assessing its selectivity, the following diagrams are provided.
Caption: Haspin Kinase Signaling Pathway and Point of Inhibition by this compound.
Caption: Experimental Workflow for Determining Kinase Inhibitor Selectivity.
Conclusion
This compound is a highly potent inhibitor of Haspin kinase, making it a valuable tool for studying the roles of Haspin in mitosis and other cellular processes. While it exhibits high selectivity for its primary target, researchers should consider its potential for off-target inhibition of kinases such as TrkA, GSK-3β, PIM1, and specific CDKs, especially at concentrations significantly above its Haspin IC50. Careful dose-response studies and consideration of the cellular context are recommended to ensure the specific inhibition of Haspin in experimental systems. This guide provides a foundation for the informed use of this compound and encourages further investigation into its comprehensive selectivity profile.
References
Reproducibility of Published Data on CHR-6494 TFA: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview and comparison of published data on CHR-6494 trifluoroacetate (TFA), a potent inhibitor of Haspin kinase. By presenting quantitative data, detailed experimental protocols, and visual representations of its mechanism of action, this document aims to facilitate the reproducibility of key findings and offer a comparative perspective against alternative compounds.
Comparative Analysis of Haspin Kinase Inhibitors
CHR-6494 TFA has been evaluated across a range of cancer cell lines, consistently demonstrating potent anti-proliferative effects. The following table summarizes its half-maximal inhibitory concentrations (IC50) in comparison to other known Haspin inhibitors.
| Inhibitor | Target(s) | HCT-116 (Colon) IC50 (nM) | HeLa (Cervical) IC50 (nM) | MDA-MB-231 (Breast) IC50 (nM) | BxPC-3-Luc (Pancreatic) IC50 (nM) | Melanoma Lines IC50 (nM) |
| This compound | Haspin | 500[1] | 473[1] | 752[1] | 849[2] | 396 - 1229 |
| LDN-192960 | Haspin | Not Reported | 50 | Not Reported | Not Reported | Not Reported |
| CX-6258 | Haspin, pan-Pim Kinase | Not Reported | Not Reported | Not Reported | Not Reported | Effective in vitro & in vivo[3] |
Detailed Experimental Protocols
To ensure the reproducibility of the cited data, detailed methodologies for key experiments are provided below.
Cell Viability Assay (XTT)
This colorimetric assay measures the metabolic activity of viable cells.
-
Cell Culture: Seed cancer cells in 96-well plates at a density of 2 x 10^4 cells/well and incubate for 24 hours.
-
Compound Incubation: Treat cells with varying concentrations of this compound (typically ranging from 0.01 to 100 µM) or a vehicle control (DMSO) for 48 hours.[2]
-
Reagent Addition: Add the XTT reagent to each well as per the manufacturer's instructions.
-
Absorbance Reading: After a 2-hour incubation period, measure the absorbance at the appropriate wavelength to determine cell viability.
-
Data Analysis: Calculate the IC50 values using a suitable software package, such as GraphPad Prism.[2]
Apoptosis Assay (Caspase 3/7 Activity)
This luminescent assay quantifies the activity of key executioner caspases.
-
Cell Treatment: Expose cells to specific concentrations of this compound (e.g., 300 nM and 600 nM) for 72 hours.[4]
-
Reagent Incubation: Add the Caspase-Glo® 3/7 reagent to the cell culture plates.
-
Signal Measurement: Measure the resulting luminescence, which is directly proportional to the amount of caspase 3/7 activity.[4]
Western Blot for Histone H3 Phosphorylation
This technique is used to detect the levels of phosphorylated histone H3 at threonine 3 (H3T3P), a direct downstream target of Haspin.
-
Protein Extraction: Lyse treated and untreated cells to extract total protein.
-
Electrophoresis and Transfer: Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Probe the membrane with a primary antibody specific for phospho-histone H3 (Thr3) and a corresponding secondary antibody.
-
Detection: Visualize the protein bands using a chemiluminescent substrate.[4]
The Influence of the Trifluoroacetate (TFA) Counter-ion
CHR-6494 is frequently supplied as a TFA salt, a remnant of the purification process. It is critical for researchers to be aware that the TFA counter-ion itself can exert biological effects, including potential toxicity to cells.[5] This may introduce variability in experimental results. For rigorous and reproducible studies, it is advisable to consider the potential impact of TFA and, where necessary, perform a salt exchange to a more biologically inert form.
Visualizing the Mechanism and Workflow
Haspin Signaling Pathway and Inhibition by this compound
Haspin kinase plays a pivotal role in mitosis by phosphorylating histone H3 at threonine 3. This phosphorylation event is essential for the recruitment of the chromosomal passenger complex (CPC), including Aurora B kinase, to the centromeres, ensuring accurate chromosome segregation. CHR-6494 acts by inhibiting Haspin, thereby disrupting this cascade, leading to mitotic errors and inducing apoptosis in cancer cells.
Caption: Inhibition of the Haspin pathway by this compound leads to apoptosis.
Experimental Workflow for In Vitro Evaluation of this compound
The following diagram outlines a standardized workflow for assessing the efficacy of this compound in a laboratory setting.
Caption: A typical workflow for the in vitro assessment of this compound.
References
A Comparative Analysis of Haspin Inhibition: CHR-6494 TFA versus siRNA Knockdown
In the landscape of cancer research and drug development, targeting mitotic kinases offers a promising avenue for therapeutic intervention. Haspin (Haploid Germ Cell-Specific Nuclear Protein Kinase), an atypical serine/threonine kinase, has emerged as a critical regulator of mitosis, primarily through its role in phosphorylating histone H3 at threonine 3 (H3T3ph). This phosphorylation event is crucial for the proper alignment of chromosomes during cell division. Consequently, inhibiting Haspin function can lead to mitotic catastrophe and cell death in rapidly dividing cancer cells.[1]
This guide provides an objective comparison of two widely used methods for inhibiting Haspin: the small molecule inhibitor CHR-6494 TFA and siRNA-mediated gene knockdown. We will delve into their mechanisms of action, present comparative experimental data, and provide detailed protocols for their application.
Mechanism of Action: A Tale of Two Inhibitory Strategies
The approaches to inhibiting Haspin function diverge fundamentally at the molecular level. This compound acts as a direct, post-translational inhibitor of the Haspin protein's enzymatic activity, while siRNA knockdown prevents the protein from being synthesized in the first place.
This compound is a potent, ATP-competitive inhibitor of Haspin kinase.[2] It directly binds to the active site of the Haspin enzyme, preventing it from phosphorylating its substrates, most notably histone H3. This immediate cessation of kinase activity leads to a rapid decrease in H3T3 phosphorylation levels, disrupting mitotic progression.[3]
siRNA (small interfering RNA) knockdown operates at the pre-translational level through the RNA interference (RNAi) pathway.[] Exogenously introduced siRNA molecules, designed to be complementary to the Haspin mRNA sequence, are incorporated into the RNA-induced silencing complex (RISC).[] This complex then targets and cleaves the Haspin mRNA, leading to its degradation and thereby preventing the synthesis of the Haspin protein.[5] The result is a depletion of the total pool of Haspin protein within the cell.
Performance Comparison: In Vitro Efficacy
The choice between a small molecule inhibitor and siRNA knockdown often depends on the specific experimental goals. The following tables summarize key performance metrics for both this compound and Haspin siRNA, based on published data.
Table 1: this compound Antiproliferative Activity
| Cell Line | Cancer Type | IC50 (nM) | Duration | Citation |
| HCT-116 | Colorectal Cancer | 500 | 72 hours | [6] |
| HeLa | Cervical Cancer | 473 | 72 hours | [6] |
| MDA-MB-231 | Breast Cancer | 752 | 72 hours | [6] |
| COLO-792 | Melanoma | 497 | 72 hours | [3] |
| RPMI-7951 | Melanoma | 628 | 72 hours | [3] |
Table 2: Haspin siRNA Knockdown Effects
| Cell Line | Phenotype | Outcome | Citation |
| Kasumi-1 | Proliferation | ~50% reduction in proliferation rate | [7] |
| Kasumi-1 | Cell Cycle | G0/G1 phase arrest | [7] |
| U2-OS | Mitosis | Chromosome alignment defects, impaired spindles | [1] |
| HCT116 | Gene Expression | 54% reduction in target protein (DNMT1 example) | [8] |
| Jurkat | Gene Expression | ~80% reduction in target mRNA (MTDH example) | [9] |
Table 3: Apoptotic Response
| Method | Cell Line | Treatment | Caspase 3/7 Activity Increase (Fold Change) | Citation |
| This compound | COLO-792 | 300 nM, 72h | 3-fold | [3] |
| This compound | COLO-792 | 600 nM, 72h | 6-fold | [3] |
| This compound | RPMI-7951 | 300 nM, 72h | 8.5-fold | [3] |
| This compound | RPMI-7951 | 600 nM, 72h | 16-fold | [3] |
Experimental Protocols
Detailed and reproducible methodologies are paramount for obtaining reliable data. Below are standardized protocols for the application of this compound and siRNA-mediated knockdown of Haspin.
Protocol 1: Cell Treatment with this compound
-
Reconstitution: Prepare a stock solution of this compound. The compound is soluble in DMSO.[2] For example, dissolve the powder in fresh DMSO to a concentration of 10 mM. Store this stock solution at -20°C or -80°C.
-
Cell Seeding: The day before treatment, seed cells in appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for western blotting) to ensure they are in the exponential growth phase (typically 60-80% confluency) at the time of treatment.[10]
-
Preparation of Working Concentrations: On the day of the experiment, thaw the stock solution and prepare serial dilutions in cell culture medium to achieve the desired final concentrations (e.g., ranging from 10 nM to 10 µM for a dose-response curve).
-
Treatment: Remove the existing medium from the cells and add the medium containing the various concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration).
-
Incubation: Incubate the cells for the desired duration (e.g., 24, 48, or 72 hours) under standard cell culture conditions (37°C, 5% CO2).[3]
-
Analysis: Following incubation, proceed with downstream analysis, such as cell viability assays (e.g., MTT, Crystal Violet), apoptosis assays (e.g., Caspase-Glo), cell cycle analysis (flow cytometry), or western blotting for p-H3T3 levels.[11]
Protocol 2: siRNA Transfection for Haspin Knockdown
-
siRNA Design and Selection: Design or purchase at least two to three distinct siRNA sequences targeting the Haspin mRNA to control for off-target effects.[12] Use a non-targeting or scrambled siRNA as a negative control.[12]
-
Preparation of siRNA-Lipid Complexes:
-
a. In one tube, dilute the Haspin siRNA (or control siRNA) to the desired final concentration (e.g., 25 nM) in a serum-free medium like Opti-MEM®.[10][14]
-
b. In a separate tube, dilute a transfection reagent (e.g., Lipofectamine™ RNAiMAX) in the same serum-free medium.[10]
-
c. Combine the diluted siRNA and the diluted transfection reagent, mix gently, and incubate at room temperature for 5-20 minutes to allow for complex formation.[10][14]
-
-
Transfection: Add the siRNA-lipid complexes to the cells in a drop-wise manner.
-
Incubation: Incubate the cells for 24 to 72 hours. The optimal time for knockdown varies by cell type and the stability of the target protein.
-
Validation and Analysis:
-
a. Validate Knockdown: Harvest a subset of cells to confirm the reduction of Haspin expression via qRT-PCR (to measure mRNA levels) or western blotting (to measure protein levels). An 80% or greater reduction is considered efficient.[9]
-
b. Functional Analysis: Perform functional assays to assess the phenotypic consequences of Haspin depletion, such as cell cycle analysis, proliferation assays, or immunofluorescence for mitotic defects.
-
Choosing the Right Tool for the Job
The decision to use this compound or siRNA knockdown depends on the research question, the experimental system, and the desired outcomes.
Choose this compound for:
-
Studies requiring rapid and reversible inhibition of Haspin's kinase activity.
-
Determining the acute effects of catalytic inhibition.
-
Dose-response studies to establish therapeutic windows.
-
In vivo animal studies, where it has shown efficacy in inhibiting tumor growth.[15][16]
Choose siRNA knockdown for:
-
Validating that a phenotype is specifically due to the loss of the Haspin protein, rather than off-target effects of a chemical inhibitor.
-
Long-term studies where sustained depletion of the protein is required.
-
Investigating the non-catalytic functions of the Haspin protein.
References
- 1. researchgate.net [researchgate.net]
- 2. selleckchem.com [selleckchem.com]
- 3. Anti-Melanoma Activities of Haspin Inhibitor CHR-6494 Deployed as a Single Agent or in a Synergistic Combination with MEK Inhibitor [jcancer.org]
- 5. siRNAs and shRNAs: Tools for Protein Knockdown by Gene Silencing [labome.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Targeting HASPIN kinase disrupts SR protein–mediated RNA splicing and synergizes with BCL-2 inhibitor venetoclax in AML - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Establishment of conditional vectors for hairpin siRNA knockdowns - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Construction and Evaluation of Short Hairpin RNAs for Knockdown of Metadherin mRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. Anti-Melanoma Activities of Haspin Inhibitor CHR-6494 Deployed as a Single Agent or in a Synergistic Combination with MEK Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protocol for gene knockdown using siRNA in primary cultured neonatal murine microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Ten Tips for a Successful siRNA Experiment | Thermo Fisher Scientific - US [thermofisher.com]
- 14. Protocol for gene knockdown using siRNA in organotypic cultures of murine gastric muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 15. HASPIN kinase inhibitor CHR-6494 suppresses intestinal polyp development, cachexia, and hypogonadism in Apcmin/+ mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. HASPIN kinase inhibitor CHR-6494 suppresses intestinal polyp development, cachexia, and hypogonadism in Apcmin/+ mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating the Therapeutic Index of CHR-6494 TFA in Preclinical Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the preclinical therapeutic index of CHR-6494 TFA, a potent Haspin kinase inhibitor, against another inhibitor of the same target, CX-6258. The therapeutic index, a critical measure of a drug's safety and efficacy, is evaluated based on available in vivo efficacy and toxicity data from preclinical models.
Introduction to Haspin Kinase Inhibition
Haspin is a serine/threonine kinase that plays a crucial role in cell division by phosphorylating histone H3 at threonine 3 (H3T3ph). This phosphorylation event is essential for the proper alignment of chromosomes during mitosis.[1] In many cancers, Haspin is overexpressed, making it an attractive target for anticancer therapies.[2] By inhibiting Haspin, compounds like this compound disrupt the mitotic process, leading to cell cycle arrest and apoptosis in rapidly dividing cancer cells.[3]
Comparative Preclinical Data
This section summarizes the available preclinical data for this compound and a notable alternative, CX-6258. While direct head-to-head comparative studies on their therapeutic indices are limited, this guide consolidates existing efficacy and toxicity findings to facilitate an informed evaluation.
Table 1: In Vitro Efficacy of Haspin Kinase Inhibitors
| Compound | Target | Cell Line | IC50 | Reference |
| This compound | Haspin | HCT-116 (Colon) | 500 nM | [4] |
| HeLa (Cervical) | 473 nM | [4] | ||
| MDA-MB-231 (Breast) | 752 nM | [4] | ||
| Wi-38 (Normal Lung Fibroblast) | 1059 nM | [4] | ||
| COLO-792 (Melanoma) | 497 nM | [3] | ||
| RPMI-7951 (Melanoma) | 628 nM | [3] | ||
| BxPC-3-Luc (Pancreatic) | 849 nM | [5] | ||
| CX-6258 | Haspin, pan-Pim | A375 (Melanoma) | Dose-dependent G2/M arrest | [6] |
| UACC62 (Melanoma) | Dose-dependent G2/M arrest | [6] | ||
| MV-4-11 (Leukemia) | < 20 nM | [7] |
Table 2: In Vivo Efficacy of Haspin Kinase Inhibitors
| Compound | Cancer Model | Dosing Regimen | Tumor Growth Inhibition (TGI) | Reference |
| This compound | Pancreatic Cancer (BxPC-3-Luc xenograft) | 50 mg/kg, i.p., 5 days/week for 4 weeks | Significant tumor growth inhibition | [5] |
| Intestinal Polyps (ApcMin/+ mice) | 50 mg/kg, i.p., 5 consecutive days over 50 days | Significant reduction in intestinal polyps | [8][9] | |
| Breast Cancer (MDA-MB-231 xenograft) | 50 mg/kg, i.p., 5 consecutive days over 35 days (4 cycles) | No significant tumor growth inhibition | [2][10] | |
| CX-6258 | Leukemia (MV-4-11 xenograft) | 50 mg/kg, p.o., daily for 21 days | 45% TGI | [11] |
| 100 mg/kg, p.o., daily for 21 days | 75% TGI | [11] | ||
| Prostate Cancer (PC3 xenograft) | 50 mg/kg, p.o., daily | 51% TGI | [11] |
Table 3: Preclinical Toxicity Profile of Haspin Kinase Inhibitors
| Compound | Maximum Tolerated Dose (MTD) | Observed Adverse Events | Reference |
| This compound | Not explicitly reported. Doses up to 50 mg/kg administered without reported severe toxicity. | In ApcMin/+ mice, no special polyp, body weight, or testis phenotypes were observed in wild-type mice treated with CHR-6494.[8] | [2][5][8] |
| CX-6258 | Not explicitly reported. Doses up to 100 mg/kg were "well tolerated". | Minimal toxicity reported in ex vivo expanded human tumor-infiltrating lymphocytes (TILs), proliferating TILs, and in vitro differentiated neurons.[6] | [6][11] |
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and the process of evaluating the therapeutic index, the following diagrams are provided.
Detailed Experimental Protocols
In Vivo Tumor Growth Inhibition Study (Xenograft Model)
-
Cell Culture and Implantation: Human cancer cells (e.g., BxPC-3-Luc for pancreatic cancer) are cultured under standard conditions.[5] A specific number of cells (e.g., 1 x 10^7) are then subcutaneously injected into the flank of immunocompromised mice (e.g., nude mice).[12]
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 50-100 mm³).[13] Mice are then randomly assigned to treatment and control (vehicle) groups.
-
Drug Administration: this compound is administered via a clinically relevant route (e.g., intraperitoneal injection) at a predetermined dose and schedule (e.g., 50 mg/kg, daily for 5 days a week).[5] The vehicle control group receives the same volume of the vehicle solution.
-
Tumor Measurement: Tumor dimensions (length and width) are measured regularly (e.g., twice weekly) with calipers. Tumor volume is calculated using the formula: (Length x Width²) / 2.[5]
-
Data Analysis: Tumor growth curves are plotted for each group. The percentage of tumor growth inhibition (TGI) is calculated at the end of the study.
Maximum Tolerated Dose (MTD) Study
-
Animal Model: Healthy, non-tumor-bearing mice of the same strain used for efficacy studies are utilized.
-
Dose Escalation: A cohort of mice is treated with a starting dose of this compound. Subsequent cohorts receive escalating doses of the compound.
-
Toxicity Monitoring: Animals are monitored daily for clinical signs of toxicity, including changes in behavior, appearance, and body weight. A significant loss of body weight (e.g., >15-20%) is a common endpoint.
-
Determination of MTD: The MTD is defined as the highest dose that does not cause unacceptable toxicity or death in the majority of the animals in a cohort.
Discussion and Future Directions
The available preclinical data suggests that this compound demonstrates efficacy in certain cancer models, particularly pancreatic and intestinal cancers, at a dose of 50 mg/kg. However, the lack of efficacy in a breast cancer model at the same dose highlights the importance of context-dependent evaluation.[2] The alternative Haspin inhibitor, CX-6258, also shows promising anti-tumor activity in leukemia and prostate cancer models and is reported to be well-tolerated at doses up to 100 mg/kg.[11]
A significant gap in the current knowledge is the absence of definitive MTD studies for both this compound and CX-6258. This information is crucial for a quantitative comparison of their therapeutic indices. Future preclinical studies should prioritize determining the MTD of these compounds in relevant animal models. Furthermore, direct comparative efficacy and toxicity studies of this compound and other Haspin inhibitors in the same cancer models would provide a more definitive assessment of their relative therapeutic potential.
References
- 1. What are HASPIN inhibitors and how do they work? [synapse.patsnap.com]
- 2. Evaluation of the antiproliferative effects of the HASPIN inhibitor CHR-6494 in breast cancer cell lines | PLOS One [journals.plos.org]
- 3. Anti-Melanoma Activities of Haspin Inhibitor CHR-6494 Deployed as a Single Agent or in a Synergistic Combination with MEK Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Inhibitory Effect of the HASPIN Inhibitor CHR-6494 on BxPC-3-Luc, A Luciferase-Expressing Pancreatic Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of Haspin kinase promotes cell-intrinsic and extrinsic anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. HASPIN kinase inhibitor CHR-6494 suppresses intestinal polyp development, cachexia, and hypogonadism in Apcmin/+ mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. HASPIN kinase inhibitor CHR-6494 suppresses intestinal polyp development, cachexia, and hypogonadism in Apcmin/+ mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Evaluation of the antiproliferative effects of the HASPIN inhibitor CHR-6494 in breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of CX-6258. A Potent, Selective, and Orally Efficacious pan-Pim Kinases Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibition of Cell Proliferation and Growth of Pancreatic Cancer by Silencing of Carbohydrate Sulfotransferase 15 In Vitro and in a Xenograft Model | PLOS One [journals.plos.org]
- 13. Metastatic Melanoma Patient-derived Xenografts Respond to MDM2 Inhibition as a Single Agent or in Combination with BRAF/MEK Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of CHR-6494 TFA and Novel Haspin Kinase Inhibitors
For researchers, scientists, and drug development professionals, this guide provides a comprehensive benchmark of CHR-6494 TFA against a selection of novel haspin kinase inhibitors. This document compiles available experimental data to offer an objective comparison of their performance and includes detailed methodologies for key cited experiments.
Haspin (Histone H3 associated protein kinase) is a serine/threonine kinase that plays a crucial role in cell division by phosphorylating histone H3 at threonine 3 (H3T3ph). This phosphorylation event is essential for the proper alignment and segregation of chromosomes during mitosis. The dysregulation of haspin has been linked to various cancers, making it an attractive target for anticancer drug development. This compound is a potent haspin kinase inhibitor that has demonstrated anti-proliferative effects in a variety of cancer cell lines. This guide compares the in vitro and cellular activities of this compound with other notable haspin inhibitors: 5-iodotubercidin, LDN-192960, CX-6258, LJ4827, and a recently developed class of indole-based inhibitors.
Performance Data of Haspin Kinase Inhibitors
The following tables summarize the inhibitory potency of this compound and novel haspin kinase inhibitors from in vitro kinase assays and various cancer cell lines.
Table 1: In Vitro Haspin Kinase Inhibitory Activity
| Inhibitor | IC50 (nM) | Assay Type |
| This compound | 2 | Not Specified[1] |
| 5-iodotubercidin | 5-9 | Not Specified[2] |
| LDN-192960 | 10 | Not Specified[3] |
| CX-6258 | ~10 | Kinase Profiling Assay[4] |
| LJ4827 | 0.155 | HASPIN Kinase Assay with Histone H3 peptide[5] |
| Indole-based Inhibitor (Compound 60) | Sub-nanomolar | FRET analysis[6] |
Table 2: Cellular Inhibitory Activity (IC50) in Cancer Cell Lines
| Inhibitor | Cell Line | IC50 (nM) |
| This compound | HCT-116 (Colon) | 500[1] |
| HeLa (Cervical) | 473[1] | |
| MDA-MB-231 (Breast) | 752[1] | |
| COLO-792 (Melanoma) | 497[7] | |
| RPMI-7951 (Melanoma) | 628[7] | |
| MeWo (Melanoma) | 396[7] | |
| MDA-MB-435 (Melanoma) | 611[7] | |
| BxPC-3-Luc (Pancreatic) | 849[8] | |
| 5-iodotubercidin | HeLa | Effective at 100-500 nM |
| LDN-192960 | HeLa (overexpressing Haspin) | 1170 (EC50) |
| CX-6258 | BRAF-mutant melanoma cell lines | ~200 (GR50)[4] |
| Indole-based Inhibitor (Compound 47) | Raji (Burkitt lymphoma) | 0.04 µM |
| HeLa (Cervical) | 0.05 µM | |
| A375 (Melanoma) | 0.04 µM | |
| MiaPaca2 (Pancreatic) | 0.06 µM | |
| MCF7 (Breast) | 0.05 µM | |
| Indole-based Inhibitor (Compound 60) | Raji (Burkitt lymphoma) | 0.05 µM |
| HeLa (Cervical) | 0.07 µM | |
| A375 (Melanoma) | 0.06 µM | |
| MiaPaca2 (Pancreatic) | 0.08 µM | |
| MCF7 (Breast) | 0.07 µM |
Signaling Pathways and Experimental Workflows
To visualize the mechanism of haspin kinase and the methodologies used for inhibitor evaluation, the following diagrams are provided.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. rupress.org [rupress.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. biorxiv.org [biorxiv.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Anti-Melanoma Activities of Haspin Inhibitor CHR-6494 Deployed as a Single Agent or in a Synergistic Combination with MEK Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibitory Effect of the HASPIN Inhibitor CHR-6494 on BxPC-3-Luc, A Luciferase-Expressing Pancreatic Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Operational Guide for Handling CHR-6494 TFA
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling CHR-6494 TFA in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure the safe and effective use of this potent research chemical.
Hazard Identification and Safety Summary
This compound is classified as harmful if swallowed and is very toxic to aquatic life with long-lasting effects[1]. Due to its potency as a haspin kinase inhibitor, caution should be exercised to avoid direct contact, inhalation, and ingestion[1][2]. The trifluoroacetic acid (TFA) salt form may also present hazards associated with acids.
Key Hazards:
-
Acute Oral Toxicity (Category 4)[1]
-
Acute and Chronic Aquatic Toxicity (Category 1)[1]
-
Potential for skin and eye irritation upon contact.
-
Inhalation of dust or aerosols may be harmful[1].
Personal Protective Equipment (PPE)
A comprehensive assessment of potential hazards should be conducted to determine the appropriate PPE for the specific tasks being performed[3]. The following table summarizes the recommended PPE for handling this compound.
| Body Protection | Eye and Face Protection | Hand Protection | Respiratory Protection |
| Lab coat (buttoned)[4] | ANSI Z87.1 compliant safety glasses with side shields[3] | Disposable nitrile gloves (double-gloving recommended)[3] | Use in a certified chemical fume hood is required[5][6]. |
| Impervious clothing for larger quantities[1] | Chemical splash goggles for handling solutions[5] | For high-volume applications, heavy-duty gloves (e.g., butyl rubber, Viton) should be considered[6]. | If work outside a fume hood is unavoidable, a respiratory protection analysis should be performed by EHS to determine the appropriate respirator[4][6]. |
| Closed-toe shoes[3] | A face shield should be worn over safety glasses or goggles when there is a significant splash hazard[3]. | Gloves should be inspected before use and changed immediately upon contamination[4]. |
Operational Procedures: Step-by-Step Handling
-
Inspection: Upon receipt, visually inspect the container for any damage or leaks.
-
Storage: Store the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong acids, alkalis, and oxidizing agents[1].
-
Temperature: For long-term storage of the powder, a temperature of -20°C is recommended. Solutions in solvents should be stored at -80°C[1][7].
-
Engineering Controls: All weighing and solution preparation activities must be conducted in a certified chemical fume hood to avoid inhalation of the powder and contact with skin[5][6].
-
Procedure:
-
Allow the vial to equilibrate to room temperature for at least one hour before opening[8].
-
Carefully weigh the desired amount of this compound powder.
-
Slowly add the desired solvent (e.g., DMSO) to the powder to the target concentration. This compound is soluble in DMSO up to 100 mM.
-
If necessary, use an ultrasonic bath to aid dissolution[9].
-
Clearly label the stock solution with the compound name, concentration, date, and your initials.
-
-
Work Area: Designate a specific area for handling this compound.
-
Spill Containment: Work on a chemically resistant tray or absorbent pad to contain any potential spills.
-
Hand Hygiene: Wash hands thoroughly after handling the compound, even if gloves were worn[1][6].
-
Avoid Contamination: Do not eat, drink, or smoke in the laboratory where this compound is handled[1].
Disposal Plan
-
Waste Segregation: All waste contaminated with this compound, including empty vials, pipette tips, gloves, and absorbent materials, must be collected in a designated, labeled hazardous waste container.
-
Waste Disposal: Dispose of the chemical waste through your institution's environmental health and safety (EHS) office[1]. Do not dispose of this compound down the drain, as it is very toxic to aquatic life[1].
-
Decontamination: Decontaminate surfaces and equipment by scrubbing with alcohol[1].
Quantitative Data Summary
| Property | Value | Source |
| Molecular Weight | 406.36 g/mol | [1] |
| CAS Number | 1458630-17-5 | [1] |
| Purity | ≥98% (HPLC) | |
| Solubility | Soluble to 100 mM in DMSO | |
| Storage (Powder) | -20°C | [1][7] |
| Storage (in Solvent) | -80°C | [1][9] |
Experimental Workflow and Diagrams
The following diagram illustrates the standard workflow for preparing a stock solution of this compound.
Caption: Workflow for Preparing this compound Stock Solution.
This workflow outlines the key steps from retrieving the compound from storage to preparing and storing stock solutions for experimental use. Adherence to these steps is crucial for both safety and experimental consistency.
References
- 1. This compound salt|1458630-17-5|MSDS [dcchemicals.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 4. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. ehs.washington.edu [ehs.washington.edu]
- 7. This compound salt Datasheet DC Chemicals [dcchemicals.com]
- 8. This compound salt|1458630-17-5|COA [dcchemicals.com]
- 9. medchemexpress.com [medchemexpress.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
